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  • Product: 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene
  • CAS: 178977-00-9

Core Science & Biosynthesis

Foundational

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Abstract 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a fluorinated aromatic compound of significant interest to the p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Abstract

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a metabolically robust fluoro-methoxy-phenyl group with a versatile allyl moiety, making it a valuable building block for complex molecular architectures. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, offering a critical analysis of each route's mechanistic underpinnings, practical considerations, and relative merits. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to synthesize this compound or its analogs.

Introduction and Retrosynthetic Analysis

The synthesis of substituted aryl-alkenes is a cornerstone of modern organic chemistry. The target molecule, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, presents a structure that can be disconnected in several strategic ways, revealing plausible synthetic routes. A retrosynthetic analysis highlights two primary bond disconnections that lead to the most logical and widely practiced transformations in synthetic organic chemistry: the formation of the double bond (olefin synthesis) and the formation of the aryl-alkyl carbon-carbon bond (cross-coupling).

G cluster_0 Retrosynthetic Pathways cluster_1 Route A Precursors cluster_2 Route B Precursors Target 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Disconnect_Olefin C=C Bond Disconnection (Olefin Synthesis) Target->Disconnect_Olefin Route A Disconnect_Aryl Aryl-Alkyl C-C Bond Disconnection (Cross-Coupling) Target->Disconnect_Aryl Route B Aldehyde 5-Fluoro-2-methoxybenzaldehyde Disconnect_Olefin->Aldehyde Ylide Isopropylidene Phosphonium Ylide Disconnect_Olefin->Ylide Aryl_Halide Aryl Halide / Triflate (e.g., 2-Bromo-4-fluoroanisole) Disconnect_Aryl->Aryl_Halide Allyl_Borane Allyl Boronic Ester / Halide Disconnect_Aryl->Allyl_Borane

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically funnels our synthetic design toward two highly reliable and versatile methodologies:

  • Route A: Wittig Olefination , which constructs the 2-methyl-1-propene moiety directly from an aldehyde precursor.

  • Route B: Palladium-Catalyzed Cross-Coupling , which forges the bond between the aromatic ring and the pre-formed allyl group.

This guide will dissect these pathways, providing mechanistic insights and detailed protocols.

Pathway I: The Wittig Olefination Approach

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[1][2] For the synthesis of our target, this approach is highly advantageous due to the commercial availability of the key aldehyde precursor, 5-fluoro-2-methoxybenzaldehyde.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the phosphonium ylide on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[3] For non-stabilized ylides, such as the one required here, the reaction generally favors the formation of the (Z)-alkene due to kinetic control in the formation of the syn-oxaphosphetane.[2] However, for a terminal, di-substituted alkene like our target, this stereoselectivity is not a factor.

G cluster_0 Wittig Reaction Mechanism Ylide Phosphonium Ylide (Ph3P=C(CH3)2) Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde (Ar-CHO) Aldehyde->Oxaphosphetane Products Alkene (Target) + Triphenylphosphine Oxide Oxaphosphetane->Products Retro-[2+2] Cycloelimination

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol

This protocol describes a two-step, one-pot procedure involving the in situ generation of the ylide followed by the olefination reaction.[4]

Step 1: Preparation of Isopropyltriphenylphosphonium Ylide

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add isopropyltriphenylphosphonium iodide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

Step 2: Wittig Reaction

  • Cool the ylide solution back down to -78 °C.

  • Dissolve 5-fluoro-2-methoxybenzaldehyde[5][6] (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide suspension.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Advantages and Disadvantages
  • Advantages: High reliability, excellent functional group tolerance (ethers and aryl fluorides are stable), and straightforward execution.[2]

  • Disadvantages: Stoichiometric formation of triphenylphosphine oxide can complicate purification. The use of strongly basic reagents like n-BuLi requires stringent anhydrous conditions.

Pathway II: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[7] It is one of the most powerful and versatile methods for constructing C-C bonds, particularly aryl-alkenyl bonds.[8][9]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., 2-bromo-4-fluoroanisole) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an isobutenyl boronic ester) forms an 'ate' complex, which then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X (L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)-Allyl (L_n) PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-Allyl (Target Product) PdII_Coupled->Product Aryl_Halide Aryl-X Aryl_Halide->PdII_Aryl Allyl_Borane Allyl-B(OR)2 + Base Allyl_Borane->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol outlines the coupling of an aryl bromide with an allylboronic ester.

  • To a round-bottom flask, add 2-bromo-4-fluoroanisole (1.0 equivalent), 2-(2-methylallyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equivalents).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the aryl bromide.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages and Disadvantages
  • Advantages: Extremely broad substrate scope, mild reaction conditions, high yields, and the commercial availability of a vast array of boronic acids and esters.[8][10] Boronic acids are also generally less toxic and more stable than other organometallic reagents.[10]

  • Disadvantages: The cost of palladium catalysts can be a factor, especially on a large scale. The reaction can sometimes be sensitive to sterically hindered substrates.

Alternative Pathway: The Heck Reaction

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes.[11][12] In principle, 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene could be synthesized by reacting 2-bromo-4-fluoroanisole with isobutylene.

While a powerful reaction, the Heck reaction can present challenges with regioselectivity when using unsymmetrical alkenes.[13] For the coupling with isobutylene, the addition of the aryl group could occur at either of the two sp²-hybridized carbons, potentially leading to a mixture of products. Therefore, while mechanistically plausible, the Wittig and Suzuki pathways generally offer superior control and predictability for synthesizing this specific target.

Comparative Summary of Synthetic Pathways

FeatureWittig OlefinationSuzuki-Miyaura CouplingHeck Reaction
Key Bond Formed C=C (Alkene)C(sp²)-C(sp³) (Aryl-Alkyl)C(sp²)-C(sp²) (Aryl-Vinyl)
Key Precursors 5-Fluoro-2-methoxybenzaldehyde, Isopropylphosphonium salt2-Bromo-4-fluoroanisole, Isobutenylboronic ester2-Bromo-4-fluoroanisole, Isobutylene
Core Reagents Strong base (n-BuLi, NaH)Pd Catalyst, Base (K₂CO₃)Pd Catalyst, Base (e.g., Et₃N)
Byproducts Triphenylphosphine oxideBoron waste, saltsSalts
Advantages High reliability for aldehydes, no transition metalsMild conditions, high functional group tolerance, predictableAtom economical (in theory)
Disadvantages Stoichiometric byproduct, requires strong baseCatalyst cost, potential for homo-couplingPotential for regioselectivity issues, may require high pressure for gaseous alkenes

Conclusion

For the synthesis of 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene, both the Wittig olefination and the Suzuki-Miyaura cross-coupling represent robust and high-yielding pathways. The choice between them often depends on the availability and cost of the starting materials. The Wittig approach is arguably more direct if 5-fluoro-2-methoxybenzaldehyde is readily available. The Suzuki-Miyaura pathway offers greater modularity, allowing for the synthesis of a wide range of analogs by simply varying the boronic ester or the aryl halide partner. Both methods are foundational in modern synthetic chemistry and provide reliable access to this valuable fluorinated building block for applications in drug discovery and materials science.

References

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2020). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Wang, Q., et al. (2023). Asymmetric Construction of an Aryl-Alkene Axis by Palladium-Catalyzed Suzuki–Miyaura Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Zhou, R., et al. (2010). Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • The Synthetic Inspector. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, coupling constants, and multiplicities, grounded in fundamental NMR principles and substituent effects. We present a detailed, field-proven experimental protocol for the acquisition of high-quality 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR data. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. By integrating predictive analysis with a robust methodological framework, this guide serves as an authoritative resource for the unambiguous structural elucidation and characterization of this fluorinated aromatic compound.

Introduction

The structural verification of novel chemical entities is a cornerstone of modern chemical research and drug development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide focuses on 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a molecule incorporating several key structural motifs: a substituted aromatic ring, an alkene, and influential fluoro and methoxy substituents.

The presence of these groups creates a distinct and informative NMR fingerprint. The methoxy group acts as an electron-donating group, influencing the electronic environment of the aromatic ring.[1][2] The fluorine atom, a spin ½ nucleus, introduces characteristic splitting patterns through both short- and long-range couplings to nearby protons and carbons, providing invaluable connectivity information.[3][4] Understanding and correctly interpreting these complex spectra are paramount for confirming the identity and purity of the compound. This document provides the predictive framework and experimental methodology required to achieve a complete and confident structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, a standardized numbering system is assigned to the unique proton and carbon atoms of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. The diagram below illustrates this numbering scheme, which will be used consistently throughout this guide.

Caption: Labeled structure of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Chemical Shift, Multiplicity, and Integration
  • Aromatic Protons (H3, H4, H6): These protons resonate in the aromatic region (typically 6.5-8.0 ppm).[5] The methoxy group at C1 is electron-donating, causing an upfield (shielding) shift for the ortho (H6) and para (H4) protons relative to benzene (7.36 ppm). The fluorine at C5, being electronegative, will have a deshielding effect. The precise chemical shifts are a composite of these effects. Each aromatic proton will appear as a multiplet due to coupling with both neighboring protons and the fluorine atom.

    • H6: Located ortho to the methoxy group and meta to the fluorine. It will be coupled to H4 (⁴JHH, small) and H-F (⁴JF-H, ~4 Hz).[3] It is expected to be a doublet of doublets or a more complex multiplet.

    • H4: Positioned para to the methoxy group and ortho to the fluorine. It will be coupled to H3 (³JHH, ~8-9 Hz) and H-F (³JF-H, ~8-10 Hz).[6] It is expected to appear as a triplet or a doublet of doublets.

    • H3: Located meta to the methoxy group and meta to the fluorine. It will be coupled to H4 (³JHH, ~8-9 Hz) and H-F (⁵JF-H, small). It will likely appear as a doublet of doublets.

  • Vinylic Protons (H9): Protons on a C=C double bond typically resonate between 4.5 and 7.0 ppm.[7][8] As terminal, geminal protons, they are chemically equivalent and will appear as a single resonance. They will show a narrow multiplet or singlet due to weak allylic coupling to the methyl (H10) and methylene (H7) protons.

  • Methoxy Protons (H11): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet, typically in the range of 3.5-4.4 ppm.[9]

  • Allylic Methylene Protons (H7): These protons are adjacent to both the aromatic ring and the double bond. Their chemical shift will be downfield from typical alkanes, likely around 3.0-3.5 ppm. Due to their proximity to the double bond, they will likely show weak coupling to the vinylic (H9) and methyl (H10) protons, appearing as a broad singlet or narrow multiplet.

  • Allylic Methyl Protons (H10): This methyl group is attached to the double bond. Its protons will resonate in the allylic region, typically around 1.8-2.5 ppm.[10] They will show weak coupling to the methylene (H7) and vinylic (H9) protons, resulting in a broad singlet or narrow multiplet.

Summary of Predicted ¹H NMR Data

The expected quantitative data for the ¹H NMR spectrum are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)Integration
H3~6.9 - 7.1dd³JHH ≈ 8-9, ⁵JHF ≈ 2-31H
H4~6.8 - 7.0ddd or t³JHH ≈ 8-9, ³JHF ≈ 8-101H
H6~6.7 - 6.9dd⁴JHH ≈ 2-3, ⁴JHF ≈ 4-61H
H9~4.8 - 5.0s (broad) or m-2H
H11~3.8 - 4.0s-3H
H7~3.2 - 3.4s (broad) or m-2H
H10~1.8 - 2.0s (broad) or m-3H

Predicted ¹³C NMR and DEPT Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a singlet for each carbon. However, the presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons into doublets or multiplets.

Chemical Shift and C-F Coupling
  • Aromatic Carbons (C1-C6): These sp² carbons resonate between 110-170 ppm.[11]

    • C1 (C-O): The carbon bearing the methoxy group will be significantly deshielded, appearing far downfield.

    • C5 (C-F): The direct attachment to fluorine causes a very large downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making this signal a prominent doublet.[12]

    • C2, C4, C6: These carbons will show two-bond and three-bond couplings to fluorine (²JCF, ³JCF), which are typically in the range of 15-25 Hz and 5-10 Hz, respectively.[13][14]

    • C3: This carbon is four bonds from the fluorine, and any ⁴JCF coupling will be small or unresolved.

  • Alkene Carbons (C8, C9): These sp² carbons resonate in the 100-150 ppm range.[15][16] The quaternary carbon (C8) will be further downfield than the terminal CH₂ carbon (C9).

  • Aliphatic Carbons (C7, C10, C11): These sp³ carbons appear in the upfield region of the spectrum.

    • C11 (Methoxy): The methoxy carbon typically appears around 55-65 ppm.[9][17]

    • C7 (Allylic CH₂): The allylic methylene carbon will resonate around 30-40 ppm.

    • C10 (Allylic CH₃): The allylic methyl carbon will be the most upfield signal, typically around 20-25 ppm.

DEPT-135 and DEPT-90 Analysis

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the number of protons attached to each carbon.[18]

  • DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary carbons (C) are not observed.[19][20][21]

  • DEPT-90: Only CH carbons appear as positive signals.[20][22]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be unambiguously assigned.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseExpected C-F Coupling (JCF, Hz)
C1155 - 160Absent (Quaternary)³JCF ≈ 5-10
C2115 - 120Absent (Quaternary)²JCF ≈ 20-25
C3112 - 118Positive (CH)⁴JCF ≈ 1-3
C4110 - 115Positive (CH)²JCF ≈ 20-25
C5160 - 165Absent (Quaternary)¹JCF ≈ 240-260
C6100 - 105Positive (CH)³JCF ≈ 5-10
C735 - 45Negative (CH₂)⁵JCF < 1
C8140 - 145Absent (Quaternary)⁶JCF < 1
C9110 - 115Negative (CH₂)⁷JCF < 1
C1020 - 25Positive (CH₃)⁷JCF < 1
C1155 - 60Positive (CH₃)⁴JCF ≈ 1-3

Advanced 2D NMR Correlation Spectroscopy

For complex molecules, 2D NMR experiments like COSY and HSQC are essential for confirming assignments made from 1D spectra.[23][24]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A cross-peak between two proton signals indicates they are typically two or three bonds apart. For this molecule, a key expected correlation would be between the aromatic protons H3 and H4.[25]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond correlation).[25][26] It provides a powerful and unambiguous method to link the proton and carbon skeletons of the molecule. For example, the proton signal at ~3.8 ppm (H11) will show a correlation to the carbon signal at ~56 ppm (C11).

G H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC C4 C4 H4->C4 HSQC H6 H6 C6 C6 H6->C6 HSQC H7 H7 C7 C7 H7->C7 HSQC H9 H9 C9 C9 H9->C9 HSQC H10 H10 C10 C10 H10->C10 HSQC H11 H11 C11 C11 H11->C11 HSQC

Caption: Expected key COSY (red) and HSQC (blue) correlations.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data. The causality behind parameter selection is explained to ensure robust and reproducible results.

G A Sample Preparation (5-25 mg in 0.6 mL CDCl₃) B Insert Sample into Magnet Lock & Shim A->B C Acquire ¹H Spectrum (Quantitative Parameters) B->C D Acquire ¹³C Spectrum (Proton Decoupled) C->D E Acquire DEPT-135 Spectrum D->E F Acquire 2D Spectra (optional) COSY & HSQC E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Structural Elucidation & Assignment G->H

Caption: Standard workflow for NMR-based structure elucidation.

Sample Preparation
  • Massing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[27] Using a sufficient concentration is critical for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[28][29]

  • Dissolution: Gently agitate the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[30] Insoluble particles will degrade magnetic field homogeneity, leading to poor spectral resolution.[29][31]

  • Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and 1D ¹H NMR Acquisition
  • Instrument Insertion: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. This compensates for magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical lineshape on the lock signal.

  • Acquisition Parameters:

    • Pulse Angle: 45°. This provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[32]

    • Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better data point resolution.[32]

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for nearly complete relaxation of the protons between scans, which is crucial for accurate integration.

    • Number of Scans (NS): 16. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (SW): Set to cover a range from approximately -2 to 12 ppm.

1D ¹³C and DEPT Acquisition
  • ¹³C Acquisition (Proton Decoupled):

    • Pulse Program: A standard inverse-gated decoupling sequence is often used for more quantitative results, though a simple proton-decoupled experiment is sufficient for routine identification.[33]

    • Pulse Angle: 30-45°. A smaller pulse angle helps to mitigate issues from long relaxation times of quaternary carbons.[32]

    • Acquisition Time (AQ): ~2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512 to 1024 scans, or more, may be required due to the low sensitivity of the ¹³C nucleus.

    • Spectral Width (SW): Set to cover a range from approximately 0 to 220 ppm.[34]

  • DEPT-135 Acquisition:

    • Use standard DEPT-135 pulse programs available on the spectrometer software. The number of scans will be comparable to the standard ¹³C experiment.[35] This experiment is essential for differentiating CH/CH₃ (positive) from CH₂ (negative) signals.

2D NMR Acquisition (COSY/HSQC)
  • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. Typically, 8-16 scans per increment are sufficient.[36]

  • HSQC: Acquire a standard gradient-selected HSQC (gHSQC) experiment optimized for a one-bond ¹JCH coupling of ~145 Hz. This value is a good average for both sp² and sp³ C-H bonds.[26]

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Conclusion

The comprehensive NMR analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is achievable through a systematic application of 1D and 2D NMR techniques. The ¹H NMR spectrum is characterized by distinct regions for aromatic, vinylic, methoxy, and allylic protons, with multiplicities heavily influenced by both H-H and H-F coupling. The ¹³C NMR spectrum, when combined with DEPT experiments, allows for the complete assignment of all carbon types, with C-F coupling providing a definitive marker for carbons in proximity to the fluorine substituent. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data to perform an unambiguous structural elucidation of the title compound and its analogs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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Foundational

Physical and chemical properties of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of the novel compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene . As a unique molecular entity, its distinct structural features—a fluorinated methoxy-substituted phenyl ring coupled with a methallyl group—position it as a compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a vital resource for researchers engaged in the exploration of its potential applications.

Molecular Structure and Physicochemical Properties

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, identified by the CAS Number 178977-00-9 , possesses the IUPAC name 4-fluoro-1-methoxy-2-(2-methylallyl)benzene . Its molecular structure combines the electronic effects of a fluoro and a methoxy group on an aromatic ring with the reactivity of an alkene, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

PropertyValueSource
CAS Number 178977-00-9Commercial Suppliers
IUPAC Name 4-fluoro-1-methoxy-2-(2-methylallyl)benzene
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol
Appearance Not specified (likely a liquid at STP)Inferred from related structures
Boiling Point Not determined
Melting Point Not determined
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and insoluble in water.Inferred from analogous structures
Spectral Data NMR, HPLC, LC-MS, UPLC data available from commercial suppliers.[1]BLDpharm[1]

Synthesis and Mechanistic Considerations

A particularly relevant approach involves the regioselective rhodium-catalyzed C-H allylation of a suitably substituted fluoroanisole. This method offers a direct and atom-economical route to the target molecule, avoiding the need for pre-functionalization of the aromatic ring.

Proposed Synthetic Pathway:

Synthesis_of_3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene A 1-Fluoro-4-methoxybenzene P 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene A->P C-H Activation and Allylation B 2-Methylallyl chloride B->P C [Rh(cod)Cl]₂ (catalyst) P(o-tolyl)₃ (ligand) NMP (solvent), 120 °C C->P Spectroscopic_Analysis_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., GC-MS) Start->MS IR Infrared Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Result Confirmed Structure and Purity Data_Analysis->Result

Sources

Exploratory

Retrosynthetic Analysis and Synthetic Strategies for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene: A Technical Guide for Drug Development Professionals

Abstract 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene represents a valuable structural motif in medicinal chemistry, combining a functionalized aromatic ring with a versatile methallyl group. Its synthesis requires ca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene represents a valuable structural motif in medicinal chemistry, combining a functionalized aromatic ring with a versatile methallyl group. Its synthesis requires careful strategic planning to ensure efficiency, scalability, and cost-effectiveness. This technical guide provides an in-depth exploration of the retrosynthetic analysis for this target molecule, presenting multiple strategic disconnections and detailing field-proven synthetic methodologies. We will dissect four primary synthetic routes—the Wittig reaction, Suzuki-Miyaura coupling, Heck coupling, and a Grignard-based approach—offering expert insights into the causality behind experimental choices. Each strategy is evaluated for its merits and potential challenges, providing researchers and drug development professionals with a robust framework for synthesizing this compound and its analogues.

Chapter 1: Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials.[1] This process involves strategically "breaking" bonds in the target molecule (a disconnection) to identify precursor molecules known as synthons, and their real-world chemical equivalents, or synthetic equivalents. By working backward, we can devise multiple synthetic pathways, allowing for a comparative assessment of feasibility, efficiency, and scalability.

The target molecule, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, possesses three key structural features:

  • A substituted benzene ring: 5-Fluoro-2-methoxybenzene.

  • A trisubstituted alkene: The 2-methyl-1-propene (methallyl) moiety.

  • A critical C(sp²)-C(sp³) bond connecting the aromatic ring to the methallyl group.

The most logical point for disconnection is this C(sp²)-C(sp³) bond, which opens up several powerful and widely used carbon-carbon bond-forming reactions.

Chapter 2: Primary Disconnection Strategies and Pathways

Our analysis focuses on disconnecting the bond between the aromatic ring and the benzylic carbon of the methallyl group. This single disconnection reveals four distinct and highly effective synthetic strategies.

G cluster_strategies Strategic Pathways TM Target Molecule 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene Disc C(sp²)-C(sp³) Disconnection TM->Disc Wittig Wittig Reaction Disc->Wittig Suzuki Suzuki Coupling Disc->Suzuki Heck Heck Reaction Disc->Heck Grignard Grignard Reaction Disc->Grignard caption Figure 1: Primary Disconnection of the Target Molecule

Caption: Figure 1: Primary Disconnection of the Target Molecule

Pathway A: The Wittig Reaction Approach

The Wittig reaction is a premier method for olefination, converting carbonyl compounds into alkenes.[2][3] For our target, a retrosynthetic disconnection across the double bond leads to a ketone precursor. This pathway is attractive due to the high reliability and functional group tolerance of the Wittig reaction.

Retrosynthetic Logic: The target alkene can be formed by the reaction of 1-(5-Fluoro-2-methoxyphenyl)propan-2-one with a methylene ylide (Ph₃P=CH₂). The ketone itself can be synthesized from the corresponding benzyl cyanide.

G TM Target Molecule Ketone 1-(5-Fluoro-2-methoxyphenyl) propan-2-one TM->Ketone Wittig Disconnection Cyanide (5-Fluoro-2-methoxyphenyl) acetonitrile Ketone->Cyanide Grignard/Hydrolysis Ylide Methylenetriphenyl- phosphorane (Ph₃P=CH₂) Aldehyde 5-Fluoro-2-methoxy- benzaldehyde Cyanide->Aldehyde Reduction/Cyanation caption Figure 2: Wittig Reaction Retrosynthetic Pathway

Caption: Figure 2: Wittig Reaction Retrosynthetic Pathway

  • Expertise & Causality: This route is advantageous because the Wittig reaction with unstabilized ylides like methylenetriphenylphosphorane is typically high-yielding and proceeds under mild conditions.[2] The primary challenge lies in the synthesis of the ketone precursor, which requires multiple steps from a commercially available starting material like 5-fluoro-2-methoxybenzaldehyde.[4][5]

Pathway B: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, representing one of the most versatile C-C bond-forming methods.[6][7][8]

Retrosynthetic Logic: Disconnecting the C(aryl)-C(allyl) bond suggests coupling (5-Fluoro-2-methoxyphenyl)boronic acid with a methallyl halide, such as 3-bromo-2-methyl-1-propene. Both precursors are readily accessible.

G TM Target Molecule BoronicAcid (5-Fluoro-2-methoxyphenyl) boronic acid TM->BoronicAcid Suzuki Disconnection ArylHalide 1-Bromo-5-fluoro- 2-methoxybenzene BoronicAcid->ArylHalide Borylation AllylHalide 3-Bromo-2-methyl-1-propene (Methallyl bromide) caption Figure 3: Suzuki Coupling Retrosynthetic Pathway

Caption: Figure 3: Suzuki Coupling Retrosynthetic Pathway

  • Trustworthiness: The Suzuki coupling is exceptionally reliable and tolerant of a vast array of functional groups. The reaction mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for predictable outcomes.[7][9] The primary self-validating check is the consumption of the starting materials, easily monitored by TLC or LC-MS, and the appearance of a new, less polar product spot.

Pathway C: The Heck Reaction Approach

The Heck reaction provides another powerful palladium-catalyzed method for C-C bond formation, typically by coupling an aryl halide with an alkene.[10][11][12]

Retrosynthetic Logic: This pathway involves the direct coupling of an aryl halide, 1-bromo-5-fluoro-2-methoxybenzene, with isobutylene (2-methyl-1-propene). This approach is highly atom-economical as it forms the desired bond directly.

G TM Target Molecule ArylHalide 1-Bromo-5-fluoro- 2-methoxybenzene TM->ArylHalide Heck Disconnection Anisole 4-Fluoroanisole ArylHalide->Anisole Bromination Alkene Isobutylene (2-Methyl-1-propene) caption Figure 4: Heck Reaction Retrosynthetic Pathway

Caption: Figure 4: Heck Reaction Retrosynthetic Pathway

  • Authoritative Grounding: The Heck reaction is a Nobel Prize-winning transformation widely applied in industrial synthesis.[12] While regioselectivity can sometimes be a concern with substituted alkenes, the use of a symmetric alkene like isobutylene simplifies the outcome. The choice of catalyst, ligand, and base is critical and must be optimized based on established protocols for similar aryl-allyl couplings.[13][14]

Pathway D: The Grignard Reaction Approach

Grignard reagents are powerful carbon nucleophiles used extensively for forming C-C bonds with electrophiles like aldehydes or through metal-catalyzed cross-coupling.[15][16][17]

Retrosynthetic Logic: This approach involves the reaction of a Grignard reagent, methallylmagnesium chloride, with an aryl halide, 1-bromo-5-fluoro-2-methoxybenzene, in a Kumada-type cross-coupling reaction.

G TM Target Molecule ArylHalide 1-Bromo-5-fluoro- 2-methoxybenzene TM->ArylHalide Grignard Coupling Grignard Methallylmagnesium chloride AllylChloride 3-Chloro-2-methyl- 1-propene Grignard->AllylChloride Mg insertion caption Figure 5: Grignard Coupling Retrosynthetic Pathway

Caption: Figure 5: Grignard Coupling Retrosynthetic Pathway

  • Expertise & Causality: Grignard reagents are highly reactive and base-sensitive, which can limit functional group compatibility.[16] However, for this specific target, the functional groups (fluoro, methoxy) are compatible. A key advantage is the low cost of magnesium and the high reactivity of the Grignard reagent. The choice of a nickel or palladium catalyst is crucial for facilitating the cross-coupling with the aryl bromide.[17]

Chapter 3: Detailed Synthetic Protocols & Methodologies

The Suzuki-Miyaura and Wittig pathways are selected for detailed protocol description due to their high reliability and distinct strategic approaches.

Protocol for Suzuki-Miyaura Coupling

This protocol is designed for high-yield synthesis with excellent functional group tolerance, making it a preferred route in drug discovery campaigns.

Experimental Workflow:

G Start Combine Boronic Acid, Allyl Bromide, Base (K₂CO₃) & Pd Catalyst in Solvent Degas Degas Mixture (N₂ or Ar Purge) Start->Degas Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup (H₂O, EtOAc) Heat->Workup Purify Column Chromatography (Silica Gel) Workup->Purify End Final Product Purify->End caption Figure 6: Suzuki-Miyaura Coupling Workflow

Caption: Figure 6: Suzuki-Miyaura Coupling Workflow

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Fluoro-2-methoxyphenyl)boronic acid (1.0 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). The system must be rigorously deoxygenated because the active Pd(0) catalyst is sensitive to oxidation.

  • Substrate Addition: Add 3-bromo-2-methyl-1-propene (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl boronic acid is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol for Wittig Reaction

This protocol details the final olefination step. The synthesis of the ketone precursor is a prerequisite.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base such as n-butyllithium or sodium hydride (1.05 eq) dropwise. The appearance of a characteristic deep orange or yellow color indicates ylide formation. Allow the mixture to stir at room temperature for 1 hour.

  • Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of 1-(5-Fluoro-2-methoxyphenyl)propan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by observing the disappearance of the ketone by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, the major byproduct is triphenylphosphine oxide, which can be largely removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture) or by column chromatography.

Chapter 4: Synthesis of Key Starting Materials

The accessibility of starting materials is a critical factor in selecting a synthetic route.

  • (5-Fluoro-2-methoxyphenyl)boronic acid: Can be prepared from commercially available 1-bromo-5-fluoro-2-methoxybenzene via lithium-halogen exchange followed by quenching with triisopropyl borate and subsequent acidic hydrolysis.

  • 1-Bromo-5-fluoro-2-methoxybenzene: Synthesized by the bromination of 4-fluoroanisole using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

  • 5-Fluoro-2-methoxybenzaldehyde: This key intermediate is commercially available but can also be synthesized from 4-fluoroanisole via ortho-lithiation and formylation with DMF.[4][5]

Chapter 5: Comparative Analysis and Strategic Recommendations

Parameter Wittig Reaction Suzuki Coupling Heck Reaction Grignard Reaction
Convergence LinearConvergentConvergentConvergent
Key Precursors Aryl ketoneAryl boronic acid, Allyl bromideAryl bromide, IsobutyleneAryl bromide, Allyl chloride
Key Reagents Phosphonium salt, Strong basePd catalyst, BasePd catalyst, BaseMagnesium, Ni/Pd catalyst
Atom Economy Moderate (Ph₃PO waste)GoodExcellentGood
Functional Group Tolerance GoodExcellent[6]GoodModerate[16]
Scalability Moderate (stoichiometric waste)ExcellentExcellent (gaseous alkene can be challenging)Excellent (cost-effective)
Overall Steps Longer (ketone synthesis)ShorterShorterShorter

Strategic Recommendations:

  • For Discovery Chemistry (Flexibility & Speed): The Suzuki-Miyaura coupling is often the superior choice. Its reliability, vast literature precedent, and exceptional functional group tolerance allow for the rapid synthesis of analogues by simply varying the boronic acid or allyl partner.

  • For Process Development (Cost & Scalability): The Heck reaction and Grignard coupling are highly attractive. The Heck reaction offers excellent atom economy, while the Grignard route utilizes inexpensive starting materials. Both are amenable to large-scale production, though the handling of gaseous isobutylene (Heck) or the moisture-sensitivity of the Grignard reagent requires specialized engineering controls.

  • For Specific Isomers/Complex Analogs: The Wittig reaction , while longer, offers strategic value if the requisite ketone is available through an independent synthetic route or if other methods fail.

Chapter 6: Conclusion

The retrosynthetic analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene reveals a rich landscape of synthetic possibilities. By leveraging powerful C-C bond-forming reactions like the Suzuki, Heck, Wittig, and Grignard reactions, chemists can access this valuable scaffold through multiple efficient pathways. The optimal choice of strategy depends on the specific goals of the project, balancing factors such as speed and flexibility for discovery against cost and scalability for development. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed strategic decisions in the synthesis of this and related molecules.

References

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Foundational

Potential biological activity of fluorinated propenes

An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Propenes Abstract The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Propenes

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the vast array of fluorinated motifs, the fluorinated propene scaffold presents a unique and versatile platform for modulating biological activity. This technical guide provides an in-depth exploration of the mechanisms, applications, and evaluation strategies for fluorinated propenes in drug discovery. We will delve into their role as bioisosteric amide bond mimics, their potential as targeted covalent inhibitors, and present a framework for their comprehensive biological evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorine in Propene Scaffolds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its introduction into a molecular scaffold imparts a range of powerful effects.[1][2] Fluorine's high electronegativity, combined with its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allows it to act as a "super-hydrogen" mimic while drastically altering local electronic properties.[2][3] These alterations can lead to enhanced metabolic stability, increased binding affinity through new non-covalent interactions, and modulated lipophilicity and bioavailability.[1][4][5]

When applied to a propene (C₃H₆) backbone, these effects create a functional group—the fluoroalkene—with distinct and tunable reactivity and conformational properties. This guide will explore two primary mechanistic paradigms through which fluorinated propenes exert biological activity: bioisosteric replacement and targeted covalent inhibition.

Part 1: The Fluoroalkene Motif as a Stable Amide Bioisostere

A significant challenge in peptide-based therapeutics is their rapid degradation by proteases, which hydrolyze the backbone amide bonds. The fluoroalkene functional group has emerged as an excellent non-hydrolyzable isostere of the amide bond.[3][6]

Causality of Bioisosterism: The (Z)-fluoroalkene, in particular, effectively mimics the planar geometry and dipole moment of a peptide bond. However, by replacing the N-H and C=O moieties with C-H and C-F/C-CF₃, it removes the hydrogen bond donor and acceptor capabilities and, most critically, eliminates the electrophilic carbonyl carbon susceptible to nucleophilic attack by proteases. This substitution confers remarkable resistance to proteolytic degradation, a crucial attribute for enhancing the in-vivo half-life of peptide-based drugs.[6] Fluorinated peptidomimetics containing these motifs are therefore of significant interest for developing more durable therapeutics.[7][8]

Fig. 1: Bioisosteric replacement of a hydrolyzable amide bond with a stable fluoroalkene.

Part 2: Fluorinated Propenes as Targeted Covalent Inhibitors

Covalent inhibitors offer distinct pharmacological advantages, including high potency and prolonged duration of action, by forming a stable bond with their protein target.[9][10] The strategic placement of fluorine on a propene scaffold can create a "warhead" that is sufficiently reactive to bind to a nucleophilic amino acid residue (e.g., cysteine, lysine) in a target's binding site, yet stable enough to avoid indiscriminate off-target reactions.[9][11]

Mechanism of Action - Michael Addition: Fluorine atoms, particularly when positioned vinylically (e.g., C=CF-) or as a trifluoromethyl group (-CF₃), are powerful electron-withdrawing groups.[1] This electronic pull renders the β-carbon of the propene double bond electrophilic and susceptible to nucleophilic attack by a residue like cysteine via a Michael addition reaction. This forms a stable, irreversible covalent bond, effectively and permanently inactivating the target protein.[12] The design of such inhibitors is a balancing act: the reactivity must be tuned to be minimal in circulation but highly efficient once non-covalently bound within the target's active site.[10]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P1 Target Protein (with Cys-SH) Complex1 Reversible E•I Complex P1->Complex1 Ki I1 Fluorinated Propene (R-CH=CH-EWG) Complex2 Covalently Bound Complex (Protein-S-CH(R)-CH2-EWG) Complex1->Complex2 kinact (Michael Addition) caption Mechanism of covalent inhibition by an activated fluorinated propene. EWG = Electron-Withdrawing Group (e.g., -CF3).

Fig. 2: Two-step mechanism of targeted covalent inhibition by an activated fluoro-propene.

Part 3: Case Study - Fluorinated Analogues of Garlic Organosulfur Compounds

A compelling example of the application of fluorinated propenes is in the synthesis of analogues of biologically active organosulfur compounds found in garlic (Allium sativum).[13] Natural allicin contains the 2-propenyl group (CH₂=CHCH₂-). Researchers have synthesized fluorinated versions, such as difluoroallicin, which incorporates the S-(2-fluoro-2-propenyl) moiety (CH₂=CFCH₂-).[13]

Rationale and Potential Impact: The reactivity of allicin and related compounds towards thiols is central to their biological activity. The introduction of a vinylic fluorine atom is hypothesized to enhance this reactivity due to its strong electron-withdrawing nature.[13] This could lead to analogues with increased potency. Furthermore, these fluorinated propenes serve as valuable chemical probes. For instance, upon heating, difluoroallicin generates a highly reactive 2-fluorothioacrolein intermediate, which can be used in cycloaddition reactions to synthesize novel fluorine-substituted thiopyrans of pharmaceutical interest.[13] This case highlights how fluorinated propenes can both modulate the activity of a natural product scaffold and serve as precursors for generating new chemical diversity.

Property Modification by FluorinationImpact on Propene ScaffoldReference
Metabolic Stability Resistance to enzymatic degradation when used as an amide isostere.[6]
Electronic Profile Creates an electrophilic center, enabling covalent bond formation.[1][12]
Binding Affinity Can introduce new, favorable interactions with the target protein.[14]
Lipophilicity Generally increases, which can improve membrane permeability.[1][15]

Part 4: Framework for Biological Evaluation

A systematic, multi-tiered approach is essential for characterizing the biological activity of novel fluorinated propenes. The experimental choices must be guided by the hypothesized mechanism of action.

Causality in Experimental Design: The initial screening funnel should be broad to identify potential activity. If the compound is designed as a covalent inhibitor, assays must be designed to measure not just potency (IC₅₀) but also the time-dependent nature of the inhibition (kᵢₙₐ꜀ₜ/Kᵢ). If designed as a peptidomimetic, stability in plasma or in the presence of specific proteases is a critical endpoint. Each step in the workflow is designed to answer a specific question, building a comprehensive profile of the compound's behavior.

G A Compound Synthesis & Characterization B Primary Screening: Biochemical or Cell-Based Assays (e.g., Enzyme Activity, Cell Viability) A->B C Potency Determination (IC50) B->C D Mechanism of Action Studies C->D E Covalent Binding Analysis: - Time-dependent Inhibition - Intact Protein MS - Washout Experiments D->E If covalent mechanism suspected F Target Engagement & Selectivity: - Cellular Thermal Shift Assay (CETSA) - Kinome/Proteome Profiling D->F E->F G In Vivo Efficacy & PK/PD Studies F->G

Fig. 3: General workflow for the biological evaluation of fluorinated propene derivatives.

Part 5: Detailed Experimental Protocol - Enzyme Inhibition Assay for Covalent Inhibitors

This protocol provides a self-validating system to determine the potency (IC₅₀) and kinetic parameters (kᵢₙₐ꜀ₜ/Kᵢ) of a fluorinated propene suspected of being a covalent enzyme inhibitor.

Objective: To quantify the inhibitory potential and time-dependent kinetics of a test compound against a target enzyme.

Materials:

  • Target Enzyme (e.g., a cysteine protease)

  • Fluorogenic or Chromogenic Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with appropriate cofactors)

  • Test Compound (Fluorinated Propene) stock solution in DMSO

  • Positive Control (known inhibitor)

  • Vehicle Control (DMSO)

  • 96-well microplates (black, for fluorescence)

  • Plate reader capable of kinetic measurements

Methodology:

Step 1: IC₅₀ Determination (Potency)

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • Enzyme Incubation: In a 96-well plate, add the test compound dilutions to the assay buffer. Add the target enzyme to each well (final concentration typically in the low nM range). Incubate for a fixed pre-incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • Self-Validation: Include wells with vehicle (DMSO) only (0% inhibition control) and a saturating concentration of a known potent inhibitor (100% inhibition control).

  • Initiate Reaction: Add the enzyme's substrate to all wells to initiate the reaction.

  • Data Acquisition: Immediately begin reading the plate on a plate reader, measuring the signal (fluorescence or absorbance) every 60 seconds for 15-30 minutes.

  • Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the rates relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the normalized rate versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Step 2: Time-Dependent Inhibition (kᵢₙₐ꜀ₜ/Kᵢ Determination)

  • Experimental Setup: Prepare multiple plates or sections of a plate. Each section will correspond to a different pre-incubation time between the enzyme and the inhibitor (e.g., 0, 5, 15, 30, 60 minutes).

  • Incubation: For each time point, incubate the enzyme with a range of concentrations of the test compound.

  • Reaction & Data Acquisition: At the end of each designated pre-incubation time, add the substrate and measure the reaction rates as described in Step 1.

  • Analysis:

    • For each inhibitor concentration, plot the observed rate constant (kₒₑₛ) versus the pre-incubation time. The slope of this line will decrease with increasing inhibitor concentration.

    • Plot the slopes obtained from the previous step against the inhibitor concentration. The slope of this second plot represents the apparent second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ), which is the definitive measure of covalent modification efficiency.

Conclusion and Future Directions

Fluorinated propenes represent a privileged and highly versatile scaffold in drug discovery. Their ability to act as robust amide isosteres provides a clear path to overcoming the proteolytic instability of peptide-based drugs.[6] Concurrently, their tunable electrophilicity allows for the rational design of targeted covalent inhibitors capable of achieving high potency and durable target engagement.[9][12] The primary challenge remains in synthetic chemistry: developing stereoselective and efficient methods to access these molecules is paramount to unlocking their full therapeutic potential.[7] As synthetic methodologies advance, we anticipate that fluorinated propenes will become increasingly prevalent in the pipelines of next-generation therapeutics, from antivirals and anticancer agents to novel antimicrobial peptidomimetics.[8][16]

References

  • Tinker, A., et al. (2014). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]

  • Yang, M., & Aubé, J. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. PubMed. Available at: [Link]

  • Annedi, S. C., et al. (2003). Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. PubMed. Available at: [Link]

  • Cobb, S. L., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]

  • Serafim, R. A. M., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]

  • Ciaffo, G. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

  • Jahnsen, R. D., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed. Available at: [Link]

  • Gising, J., et al. (2020). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. ResearchGate. Available at: [Link]

  • Jabeen, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • ResearchGate. (2023). Representative examples of fluorine containing, biologically active compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Biologically Active Organofluorine Compounds. ResearchGate. Available at: [Link]

  • Lo, Y-L., et al. (2011). 2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance: Synthesis and Biological Evaluations. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2024). A) Examples of bioactive molecules featuring a fluorinated... ResearchGate. Available at: [Link]

  • Block, E., et al. (2018). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. PMC - PubMed Central. Available at: [Link]

  • Kluge, A. F., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed. Available at: [Link]

  • Myrianthopoulos, V., et al. (2016). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]

  • Zapevalov, A. Y., et al. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link]

  • Schümann, M., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. Available at: [Link]

  • Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • You, M., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. HitGen OpenDEL™. Available at: [Link]

  • Lee, S. S., & Lee, J. (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. Available at: [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Derivatization of 1,1‐[F]Difluorinated Alkenes. ResearchGate. Available at: [https://www.researchgate.net/publication/348427954_Synthesis_and_Derivatization_of_11-F Difluorinated_Alkenes]([Link] Difluorinated_Alkenes)

Sources

Exploratory

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene: Synthesis, Properties, and Potential Applications

Introduction and Plausible Genesis 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (CAS No. 178977-00-9) belongs to a class of substituted phenylpropenes.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Plausible Genesis

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (CAS No. 178977-00-9) belongs to a class of substituted phenylpropenes. The presence of both a fluorine atom and a methoxy group on the phenyl ring suggests a deliberate design aimed at leveraging the unique physicochemical properties these functional groups impart.

  • The Role of Fluorine in Drug Discovery : The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][2][3][4]

  • The Influence of the Methoxy Group : The methoxy group can influence a molecule's conformation, solubility, and electronic properties, often playing a crucial role in its interaction with biological targets.[5]

Given these considerations, it is highly probable that 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene was first synthesized as a key intermediate or building block in a drug discovery program. Its structural motifs are present in various pharmacologically active compounds. The combination of the fluoro and methoxy substituents on the benzene ring, along with the reactive propenyl group, makes it a versatile scaffold for the synthesis of more complex molecules.

Proposed Synthesis and Mechanistic Rationale

While the exact initial synthetic route is not documented, a highly efficient and plausible method for the preparation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a particularly suitable and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[6][7]

The proposed synthetic pathway starts from the readily available starting materials: 2-bromo-4-fluoro-1-methoxybenzene and a suitable methallylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Materials:

  • 2-Bromo-4-fluoro-1-methoxybenzene (1 eq)

  • 2-Methylallylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluoro-1-methoxybenzene, 2-methylallylboronic acid pinacol ester, palladium(II) acetate, and triphenylphosphine.

  • Solvent and Base Addition: Add anhydrous toluene and a degassed aqueous solution of potassium carbonate to the flask. The typical solvent ratio is 4:1 toluene to water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms the active Pd(0) catalyst in situ. Triphenylphosphine acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: Potassium carbonate is a crucial component of the Suzuki-Miyaura reaction. It activates the organoboron species, facilitating the transmetalation step, and neutralizes the acid generated during the reaction.

  • Solvent System: The biphasic toluene/water system is commonly used for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Physicochemical Data and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

PropertyValue
CAS Number 178977-00-9
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not definitively reported, estimated to be in the range of 200-220 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene)

Spectroscopic Data:

While a comprehensive, publicly available dataset is limited, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the vinyl protons of the propenyl group, and the methyl group protons. The fluorine atom would cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The spectrum would display signals for all 11 carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180.22.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2_Bromo_4_fluoro_1_methoxybenzene 2-Bromo-4-fluoro- 1-methoxybenzene Reagents Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O Reflux 2_Bromo_4_fluoro_1_methoxybenzene->Reagents Methallylboronic_acid_pinacol_ester 2-Methylallylboronic acid pinacol ester Methallylboronic_acid_pinacol_ester->Reagents Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Reagents->Product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Workflow Diagram

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Ligand) Solvent_Base Add Solvents (Toluene, H₂O) and Base (K₂CO₃) Start->Solvent_Base Inert Purge with Inert Gas (Ar or N₂) Solvent_Base->Inert Reaction Heat to Reflux (12-24h) Inert->Reaction Workup Aqueous Workup (Extraction, Washing, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Purification->Final_Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Potential Applications in Research and Development

The structural features of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene make it a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: The fluorinated methoxyphenyl moiety is a common scaffold in the design of novel therapeutic agents. The propenyl group can be further functionalized through various reactions, such as oxidation, reduction, or addition reactions, to generate a library of derivatives for biological screening. The presence of fluorine can enhance metabolic stability and binding affinity.[1][2][3][4]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine is a common strategy in the development of new pesticides and herbicides to improve their efficacy and environmental persistence.

  • Materials Science: Phenylpropene derivatives can be used as monomers in polymerization reactions or as precursors for the synthesis of specialty polymers and organic electronic materials.

Conclusion

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine and methoxy functional groups provides a molecular scaffold with desirable physicochemical properties for the development of novel and improved chemical entities. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this promising compound in their respective fields.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345–390. [Link]

  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 147-168. [Link]

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  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007 , 317 (5846), 1881–1886. [Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008 , 37 (2), 320–330. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37 (2), 308–319. [Link]

  • Berger, R.; Resnati, G.; Metrangolo, P.; Weber, E.; Hulliger, J. Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 2011 , 40 (7), 3496–3508. [Link]

  • Smart, B. E. Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 2001 , 109 (1), 3–11. [Link]

  • Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007 , 22 (5), 527–540. [Link]

  • Barnes-Seeman, D.; Beck, J.; Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 2014 , 14 (7), 855–864. [Link]

  • PubChem. 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-2-propen-1-ylboronic acid pinacol ester. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Propene. [Link]

  • Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem, 2004 , 5 (5), 637–643. [Link]

  • Liang, T.; Neumann, C. N.; Ritter, T. Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 2013 , 52 (32), 8214–8264. [Link]

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Foundational

A Technical Guide to the Stability and Storage of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Abstract: This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a key intermediate in pharmaceutical synthesis. By exa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a key intermediate in pharmaceutical synthesis. By examining its structural motifs—specifically the allylic and substituted styrene-like functionalities—we deduce its intrinsic stability profile and predict potential degradation pathways. This document outlines field-proven protocols for handling, storage, and experimental stability assessment, designed to ensure the integrity and purity of the compound for researchers, scientists, and drug development professionals.

Chemical Profile and Structural Assessment

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (CAS No. 178977-00-9) is a substituted aromatic alkene. Its molecular integrity is paramount for its successful use as a precursor in complex syntheses. A thorough understanding of its structure is the foundation for predicting its chemical behavior and stability.

Molecular Structure:

  • Aromatic Ring: 5-Fluoro-2-methoxyphenyl group.

  • Alkene Moiety: 2-methyl-1-propene group.

The key features influencing its stability are:

  • The Allylic System: The C-H bonds on the methylene group adjacent to the double bond (-C=C-CH2-) are allylic. These protons are known to be susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical.[1][2][3] This makes the compound a potential candidate for auto-oxidation and other radical-mediated reactions.

  • Substituted Styrene Character: The molecule can be viewed as a substituted styrene derivative. Styrenes are notoriously prone to polymerization, a reaction that can be initiated by heat, light, or radical initiators.[4][5] The electronic effects of the fluoro (electron-withdrawing) and methoxy (electron-donating) substituents on the phenyl ring modulate the reactivity of the π-system.

  • Ether Linkage: The methoxy group (-OCH3) is generally stable but can be susceptible to cleavage under harsh acidic conditions, a factor to consider during forced degradation studies.

Predicted Degradation Pathways and Intrinsic Instability

Based on the structural assessment, several degradation pathways can be anticipated. Understanding these potential routes of degradation is critical for designing appropriate storage conditions and stability-indicating analytical methods.[6][7][8]

  • Radical-Initiated Polymerization: This is the most significant predicted pathway. Trace impurities, atmospheric oxygen, or exposure to light can generate radicals that initiate a chain reaction, leading to oligomerization or polymerization of the alkene. This process is often exothermic and can, in contained systems, become uncontrolled.[4]

  • Oxidation: The allylic position is a primary target for oxidation. Atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of ketones, aldehydes, and alcohols. This process is often catalyzed by light (photo-oxidation) and trace metals.

  • Photolysis: Ultraviolet (UV) light can provide the energy to break chemical bonds, generating radicals and initiating degradation cascades, including polymerization and oxidation.[8][9]

The logical relationship between instability factors and degradation outcomes is visualized below.

G cluster_initiators Initiating Factors cluster_mechanisms Degradation Mechanisms cluster_products Degradation Products Light Light (UV/Visible) Radical_Formation Radical Formation Light->Radical_Formation Oxygen Atmospheric Oxygen Oxygen->Radical_Formation forms Heat Elevated Temperature Heat->Radical_Formation Impurities Radical Initiators / Metals Impurities->Radical_Formation Oxidation Oxidation Radical_Formation->Oxidation enables Polymerization Polymerization Radical_Formation->Polymerization initiates Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Oligomers Oligomers / Polymers Polymerization->Oligomers Carbonyls Ketones / Aldehydes Hydroperoxides->Carbonyls decomposes to

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Conditions

To mitigate the predicted degradation pathways, stringent storage and handling protocols are necessary. The primary goal is to prevent the initiation of radical reactions by controlling the compound's environment.

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration significantly reduces the rate of chemical reactions, including the initiation and propagation steps of polymerization.[10][11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Excludes atmospheric oxygen, a key participant in both radical initiation and oxidative degradation pathways.[5]
Light Store in an amber or opaque container. Protect from light.Prevents photo-initiation of radical formation and other light-catalyzed degradation reactions.[11][12]
Container Tightly sealed glass or Teflon-lined container.Prevents leakage and contamination. Glass is inert and avoids potential interactions with plasticizers or other leachable materials. Containers must be carefully resealed after opening.[11]
Inhibitors For long-term storage, consider the addition of a radical inhibitor (e.g., 4-tert-butylcatechol, TBC).Chemical inhibitors act as free radical scavengers, terminating chain reactions and preventing polymerization.[4] Note: The presence of an inhibitor may need to be accounted for in subsequent synthetic steps.
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes.[11]Minimizes inhalation exposure and ensures safety. Standard practice for handling reactive chemical intermediates.

Protocol for Experimental Stability Assessment: Forced Degradation

To experimentally confirm the stability profile and identify potential degradants, a forced degradation (or stress testing) study is essential.[7][9] This involves subjecting the compound to conditions more severe than those it would encounter during normal storage to accelerate degradation. The resulting data is crucial for developing stability-indicating analytical methods.[6][8]

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions (ICH Guidelines) cluster_evaluation Data Evaluation Start Prepare Solutions of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B compliant chamber) Start->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS at Defined Time Points (e.g., 0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Mass_Balance Calculate Mass Balance Analysis->Mass_Balance Identify_Degradants Identify & Characterize Major Degradants Analysis->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Analysis->Pathway_Elucidation End Stability Profile Established Mass_Balance->End Identify_Degradants->End Pathway_Elucidation->End

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as acetonitrile.

  • Stress Conditions Setup: For each condition, dilute the stock solution with the stressor to achieve a target concentration (e.g., 0.1 mg/mL).

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a vial at 80°C. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points and Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). The goal is to achieve 10-20% degradation of the active substance.[9] For acid/base samples, neutralize them before injection.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. For this compound, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the technique of choice.[13][14]

Key Method Development Considerations:

  • Specificity: The primary goal is to achieve baseline separation between the parent compound and all potential degradation products generated during forced degradation studies.[7]

  • Column and Mobile Phase Screening: A systematic screening of different reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier) is necessary to optimize selectivity.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity, ensuring that the main peak is not co-eluting with any degradants.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with MS is invaluable for identifying the molecular weights of degradation products, which is the first step in structural elucidation.[14]

By following these scientifically grounded principles and protocols, researchers and drug developers can ensure the stability, quality, and integrity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene throughout its lifecycle.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.[Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharmatutor.[Link]

  • Huynh-Ba, K. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe.[Link]

  • Guidelines for handling and storing styrene resins. (n.d.). Slideshare.[Link]

  • Styrene - Standard Operating Procedure. (2012). University of California, Santa Barbara.[Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science.[Link]

  • Stability of the Allyl Radical - Resonance Revisited. (2024). Chemistry LibreTexts.[Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. (2023). Journal of Medicinal Chemistry.[Link]

  • Safe handling and_storage_of_styrene_monomer. (n.d.). Slideshare.[Link]

  • Safety Data Sheet: Styrene. (n.d.). Carl ROTH.[Link]

  • Stability of the Allyl Radical: Resonance Revisited. (n.d.). Organic Chemistry Class Notes.[Link]

  • Fujisawa, H., et al. (2008). Biological and chemical stability of garlic-derived allicin. Journal of Agricultural and Food Chemistry.[Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International.[Link]

  • Stability of the Allyl Radical: Resonance Revisited. (2023). Organic Chemistry | OpenStax.[Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • ICH Stability Testing and Method Development. (2020). YouTube.[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Executive Summary: This technical guide provides a comprehensive overview of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring, combined with an allylic side chain, makes this molecule a valuable synthon for the synthesis of more complex chemical entities. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and discusses its potential roles in drug discovery based on the established functions of its constituent chemical motifs.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is foundational for research and development. This section provides the standardized nomenclature and key identifiers for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-fluoro-1-methoxy-2-(2-methylallyl)benzene [1].

Synonyms and Identifiers:

Identifier TypeValue
Common Name3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene
IUPAC Name4-fluoro-1-methoxy-2-(2-methylallyl)benzene[1]
CAS Number178977-00-9[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The properties of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene are summarized below.

PropertyValueSource
Molecular FormulaC11H13FO[1]
Molecular Weight180.22 g/mol [1]
AppearancePredicted: Colorless to pale yellow oil-
Boiling PointPredicted: ~220-230 °C at 760 mmHg-
SolubilityPredicted: Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water-

Synthesis and Manufacturing

The proposed synthesis involves the reaction of 5-Fluoro-2-methoxybenzaldehyde with a phosphonium ylide generated from isopropyltriphenylphosphonium bromide.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction would proceed as follows:

  • Ylide Formation: Isopropyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding phosphonium ylide.

  • Reaction with Aldehyde: The ylide then reacts with 5-Fluoro-2-methoxybenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane.

  • Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Proposed Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via Wittig Reaction

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Fluoro-2-methoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of isopropyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi (1.1 equivalents) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Isopropyltriphenylphosphonium bromide Ylide Ylide Formation A->Ylide B n-Butyllithium (n-BuLi) B->Ylide C 5-Fluoro-2-methoxybenzaldehyde Wittig Wittig Reaction C->Wittig Ylide->Wittig Workup Aqueous Workup & Extraction Wittig->Workup Purification Column Chromatography Workup->Purification Product 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Purification->Product

Caption: Proposed synthetic workflow for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Chemical Reactivity and Stability

The reactivity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is primarily dictated by the alkene functionality and the substituted aromatic ring.

  • Alkene Reactivity: The double bond can undergo various electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and can be a substrate for oxidation reactions (e.g., epoxidation, ozonolysis).

  • Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and protected from light to prevent potential polymerization or degradation of the alkene moiety.

Predicted Spectroscopic Data

Predicted 1H NMR (400 MHz, CDCl3):

  • δ 7.00-6.80 (m, 3H, Ar-H)

  • δ 4.85 (s, 1H, =CH2)

  • δ 4.75 (s, 1H, =CH2)

  • δ 3.85 (s, 3H, OCH3)

  • δ 3.30 (s, 2H, Ar-CH2)

  • δ 1.80 (s, 3H, CH3)

Predicted 13C NMR (100 MHz, CDCl3):

  • δ 157.5 (d, JCF ≈ 240 Hz, C-F)

  • δ 155.0 (C-OCH3)

  • δ 143.0 (C=CH2)

  • δ 128.0 (Ar-C)

  • δ 115.0 (d, JCF ≈ 20 Hz, Ar-CH)

  • δ 114.0 (d, JCF ≈ 8 Hz, Ar-CH)

  • δ 112.0 (=CH2)

  • δ 56.0 (OCH3)

  • δ 38.0 (Ar-CH2)

  • δ 22.0 (CH3)

Predicted Mass Spectrometry (EI):

  • m/z (%): 180 (M+, 100), 165 (M+-CH3, 40), 149 (M+-OCH3, 20)

Applications in Research and Drug Development

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

  • Role of the Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.

  • Significance of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be a site for modification to fine-tune the pharmacokinetic profile of a drug candidate.

  • Utility of the Allyl Group: The allyl group provides a reactive handle for further functionalization. For instance, it can be oxidized to an epoxide or a diol, or it can participate in cross-coupling reactions.

Given these features, this compound could be an intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

Biological Activity and Mechanism of Action

As of the current literature, there are no specific reports on the biological activity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene itself. Its primary role is anticipated to be that of a synthetic intermediate. However, the structural motifs present in the molecule are found in various biologically active compounds. For example, fluorinated and methoxy-substituted phenyl rings are common in a wide array of pharmaceuticals.

The potential biological activities of molecules derived from this scaffold would depend on the subsequent modifications and the final three-dimensional structure of the synthesized compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Safety AspectRecommendation
Personal Protective Equipment (PPE)Safety glasses, gloves, and a lab coat should be worn at all times.
HandlingHandle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
StorageStore in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
DisposalDispose of in accordance with local, state, and federal regulations.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reaction with 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

An Application Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via Suzuki-Miyaura Cross-Coupling Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic syn...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via Suzuki-Miyaura Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a potentially valuable substituted styrene building block. We delve into the mechanistic underpinnings of the reaction, offer a robust and optimized experimental protocol, present key data in a structured format, and provide a troubleshooting guide to navigate potential challenges. This document is designed to bridge theory with practice, ensuring a high rate of success for this specific transformation.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle involving a palladium catalyst.[3][4] The reaction couples an organoboron species with an organic halide or triflate in the presence of a base.[5] For the synthesis of our target molecule, we will focus on the coupling of an aryl bromide with a vinylboronic acid pinacol ester, a common and effective strategy.

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-5-fluoro-2-methoxybenzene), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][6]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the 2-methylpropenyl moiety) to the Pd(II) complex, displacing the halide. The base is critical, as it facilitates the formation of a more nucleophilic "ate" complex from the boronic ester, which is essential for efficient transmetalation.[5][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The choice of ligand, base, and solvent profoundly influences the efficiency of each step and the overall success of the reaction.[4][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and reductive elimination steps, especially for sterically demanding or electronically challenging substrates.[10][11][12]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex_2 Ar-Pd(II)L₂-R' pd0->pd_complex_2 oxidative_addition Oxidative Addition pd_complex_1 Ar-Pd(II)L₂-X pd_complex_1->pd0 transmetalation Transmetalation pd_complex_2->pd_complex_1 product Ar-R' pd_complex_2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 arx Ar-X arx->pd_complex_1 boronate R'-B(OR)₂ (Base) boronate->pd_complex_2

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Experimental Protocol

This protocol details the coupling of 1-bromo-5-fluoro-2-methoxybenzene with 2-methylprop-1-en-2-ylboronic acid pinacol ester.

Materials and Equipment
  • Reagents:

    • 1-Bromo-5-fluoro-2-methoxybenzene (≥98% purity)

    • 2-Methylprop-1-en-2-ylboronic acid pinacol ester (≥97% purity)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Potassium phosphate tribasic (K₃PO₄), anhydrous powder

    • 1,4-Dioxane, anhydrous (≤50 ppm H₂O)

    • Deionized water

    • Ethyl acetate, reagent grade

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Schlenk flask or sealable reaction vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Inert gas line (Argon or Nitrogen) with manifold

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Flash chromatography system with silica gel

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be flammable and toxic.[13] Handle in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[14][15][16]

  • Solvents: Anhydrous 1,4-dioxane is flammable and a potential peroxide-former. Always use from a freshly opened bottle or one that has been properly stored.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[15] All chemical waste must be disposed of according to institutional and local regulations.[17]

Step-by-Step Procedure
  • Solvent Degassing: Sparge the anhydrous 1,4-dioxane and deionized water with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-5-fluoro-2-methoxybenzene (1.0 equiv), 2-methylprop-1-en-2-ylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly weigh out Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and deionized water to achieve a 5:1 solvent ratio (e.g., 5 mL dioxane, 1 mL water) and a final concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Workflow start 1. Reagent Addition (ArBr, Boronic Ester, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (90 °C, 4-12h) solvent->react workup 5. Aqueous Work-up (EtOAc/Water Extraction) react->workup purify 6. Purification (Flash Chromatography) workup->purify end 7. Characterization (NMR, MS) purify->end

Figure 2: Experimental workflow for the Suzuki coupling synthesis.

Data and Optimization

The conditions provided in the protocol are optimized for high yield and efficiency. The choice of a bulky, electron-rich biarylphosphine ligand like XPhos is crucial for coupling with the sterically hindered neopentyl-like boronic ester and the electronically modified aryl bromide. K₃PO₄ is an effective base for this transformation, providing a good balance of basicity and solubility.

ParameterOptimized ConditionRationale
Aryl Halide 1-Bromo-5-fluoro-2-methoxybenzeneGood reactivity in oxidative addition.
Boron Reagent 2-Methylprop-1-en-2-ylboronic acid pinacol ester (1.2 equiv)Stable, commercially available, slight excess drives reaction to completion.
Catalyst Pd(OAc)₂ (2 mol%)Reliable Pd(0) precursor.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[18]
Base K₃PO₄ (2.5 equiv)Strong, non-nucleophilic base effective in activating the boronic ester.
Solvent 1,4-Dioxane / H₂O (5:1)Biphasic system aids in dissolving both organic substrates and inorganic base.[5][8]
Temperature 90 °CProvides sufficient thermal energy for efficient catalysis without promoting degradation.
Time 4-12 hoursTypical timeframe for completion, should be monitored empirically.
Expected Yield >85%Based on analogous transformations in the literature.[19][20]
Table 1: Optimized reaction parameters for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficiently inert atmosphere (oxygen present).3. Ineffective base or base is hydrated.1. Use fresh catalyst/ligand. Ensure vigorous stirring.2. Improve degassing of solvents and ensure a positive pressure of inert gas.3. Use freshly opened, anhydrous base. Consider screening other bases like Cs₂CO₃.
Protodeborylation of Boron Reagent 1. Reaction conditions are too harsh (high temp/long time).2. Presence of excess water or protic impurities.1. Lower the reaction temperature to 70-80 °C.2. Ensure anhydrous solvents are used and limit the amount of water in the biphasic mixture.
Homocoupling Side Products 1. Oxygen contamination leading to Glaser-type coupling of the boronic ester.2. Catalyst system promotes homocoupling.1. Rigorously exclude oxygen from the reaction.2. Screen alternative ligands or lower the catalyst loading.
Difficult Purification 1. Co-elution of product with residual ligand or byproducts.2. Product is volatile.1. After extraction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic phosphine ligand.2. Be cautious during rotary evaporation; use a lower temperature and pressure.
Table 2: Common issues and solutions for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura reaction is an exceptionally powerful tool for constructing C(sp²)-C(sp²) bonds. The protocol outlined in this application note provides a reliable and high-yielding pathway to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. By understanding the underlying mechanism and paying careful attention to the key reaction parameters—particularly the choice of ligand and the exclusion of oxygen—researchers can consistently achieve the desired outcome. This guide serves as a practical resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology (RSC Publishing).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters (ACS Publications).
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules (MDPI).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing).
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Precautions for Using Palladium Carbon Catalyst. Honrel.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications).
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Stanford Advanced Materials.
  • Standard Operating Procedure for Palladium. University of California, Los Angeles.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Palladium - Safety Data Sheet. ChemicalBook.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

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Application

Application Notes and Protocols for the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via Heck Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Synthesis of a Key Building Block The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the forma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Key Building Block

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides a detailed protocol and technical guidance for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a valuable building block in medicinal chemistry and materials science. The target molecule is synthesized via the Heck coupling of 5-fluoro-2-methoxyphenyl bromide with 2-methyl-1-propene (isobutylene).

The synthesis of this particular substituted propene presents a unique set of challenges. The aryl bromide substrate is electron-rich due to the presence of the methoxy group, which can decrease its reactivity in the oxidative addition step of the catalytic cycle.[3] Furthermore, the alkene, isobutylene, is an unactivated, gaseous olefin, which necessitates specialized handling and reaction conditions to ensure efficient and safe execution. This application note addresses these challenges by proposing a robust protocol utilizing Jeffery conditions, which are known to be effective for challenging Heck couplings.[4][5]

Mechanism and Rationale: A Guided Approach to a Challenging Heck Coupling

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism comprises three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[1][2][6]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition ArylHalide Ar-X (5-Fluoro-2-methoxyphenyl bromide) OxAdd Oxidative Addition PiComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PiComplex Alkene Coordination Alkene Alkene (Isobutylene) Coordination Coordination SigmaAlkyl R-CH₂-CH(Ar)-Pd(II)L₂-X PiComplex->SigmaAlkyl Migratory Insertion MigratoryInsertion Migratory Insertion (Carbopalladation) ProductComplex [Product-Pd(II)L₂(H)]⁺X⁻ SigmaAlkyl->ProductComplex β-Hydride Elimination BetaHydride β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Product (3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene) ProductComplex->Product Product Release Base Base (e.g., Et₃N) ReductiveElimination Reductive Elimination

Figure 1: Catalytic Cycle of the Heck Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, followed by β-hydride elimination to form the product and a palladium-hydride species. The cycle is completed by reductive elimination with a base to regenerate the active Pd(0) catalyst.

Rationale for the Proposed Protocol:

  • Catalyst System: A ligandless palladium catalyst, generated in situ from Palladium(II) acetate, is proposed. For challenging substrates such as electron-rich aryl bromides, "ligandless" conditions, often referred to as Jeffery conditions, can be highly effective.[4] The presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. TBAB facilitates the formation of an anionic arylpalladium halide intermediate, which is more electron-rich and less sterically hindered, thereby promoting the reaction.[4][5]

  • Alkene: Isobutylene is a gas at room temperature, necessitating the use of a high-pressure reactor to achieve a sufficient concentration in the reaction mixture. Its solubility in polar aprotic solvents like DMF allows for a homogeneous reaction environment.

  • Base: A moderately strong inorganic base like potassium carbonate is chosen to neutralize the hydrobromic acid formed during the catalytic cycle. Inorganic bases are often preferred in Jeffery conditions.

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that is well-suited for Heck reactions, as it can dissolve the reactants and the catalyst system, and its high boiling point allows for elevated reaction temperatures.

  • Temperature: A relatively high temperature (120-140 °C) is proposed to overcome the lower reactivity of the electron-rich aryl bromide and the unactivated alkene.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Notes
5-Fluoro-2-methoxyphenyl bromide98%Commercially available
2-Methyl-1-propene (Isobutylene)≥99%Lecture bottle or gas cylinder
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tetrabutylammonium bromide (TBAB)≥99%Commercially availablePhase-transfer catalyst
Potassium carbonate (K₂CO₃)Anhydrous, finely powderedCommercially availableDried before use
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm waterCommercially availableDegassed before use
High-pressure stainless-steel reactorAppropriate volume with magnetic stirring and pressure gauge-
Standard laboratory glassware--
Rotary evaporator--
Flash chromatography system--
GC-MS and NMR for analysis--
Step-by-Step Procedure

Safety Precautions: Isobutylene is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn. The high-pressure reactor must be operated by trained personnel, following all safety guidelines for high-pressure reactions.

  • Reactor Preparation: To a clean, dry high-pressure stainless-steel reactor equipped with a magnetic stir bar, add 5-fluoro-2-methoxyphenyl bromide (1.0 eq), palladium(II) acetate (0.02 eq), tetrabutylammonium bromide (1.0 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to the reactor to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the aryl bromide).

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Isobutylene Addition: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of isobutylene. Connect the isobutylene gas cylinder to the reactor via a gas inlet valve and a mass flow controller or by condensing a known amount of the gas. Add 2-methyl-1-propene (1.5-2.0 eq) to the reactor.

  • Reaction: Close the isobutylene inlet and allow the reactor to warm to room temperature. Place the reactor in a heating mantle or oil bath and heat to 130 °C with vigorous stirring. Monitor the internal pressure of the reactor.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after cooling and carefully venting the reactor) and analyzing them by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess isobutylene into the fume hood exhaust. Open the reactor and dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (3 x volume of DMF) to remove the DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: The target product, 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene, is expected to be a volatile liquid. Concentrate the organic layer carefully on a rotary evaporator at low temperature and reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) or by distillation under reduced pressure.[3][7][8][9][10]

Expected Results and Troubleshooting

Parameter Expected Outcome Troubleshooting
Conversion >80%Low Conversion: Increase reaction temperature (in 10 °C increments, not exceeding 150 °C), increase reaction time, or increase catalyst loading (up to 5 mol%). Ensure all reagents are anhydrous and the system is free of oxygen. Consider using a more electron-rich phosphine ligand in combination with the palladium precursor.
Regioselectivity Predominantly the α-arylation product (3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene).Formation of Isomers: The regioselectivity of the Heck reaction with 1,1-disubstituted alkenes can be influenced by steric and electronic factors. While α-arylation is generally favored, some β-hydride elimination from the other methyl group could lead to an isomeric product. Optimizing the ligand (if used) and reaction temperature may improve selectivity.
Yield 60-80% (isolated)Low Yield: In addition to troubleshooting low conversion, consider losses during work-up and purification, especially due to the volatility of the product. Use gentle conditions during solvent removal.
Side Reactions Potential for alkene isomerization or dimerization.Presence of Byproducts: The use of a slight excess of the alkene can help to minimize dimerization of the aryl halide. Alkene isomerization is less likely with isobutylene under these conditions.

Conclusion

The Heck reaction protocol detailed herein provides a comprehensive guide for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. By employing Jeffery conditions with a ligandless palladium catalyst and a phase-transfer agent in a high-pressure system, the challenges associated with the coupling of an electron-rich aryl bromide and a gaseous, unactivated alkene can be effectively overcome. This methodology offers a reliable and scalable route to a valuable synthetic intermediate for applications in drug discovery and materials science. Careful adherence to the safety precautions for handling isobutylene and high-pressure reactions is paramount for the successful and safe execution of this protocol.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Jeffery, T. Palladium-catalysed vinylic substitution reaction of aryl and vinyl halides with olefins in the presence of a phase transfer catalyst. J. Chem. Soc., Chem. Commun.1984, (19), 1287–1289.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis, Wiley-VCH Verlag GmbH & Co. KGaA, 2007, pp 1-46.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449-7476.
  • Dieck, H. A.; Heck, R. F. Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. J. Am. Chem. Soc.1974, 96 (4), 1133–1136.
  • Littke, A. F.; Fu, G. C. Heck Reactions of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex. J. Org. Chem.1999, 64 (1), 10–11.
  • Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: A New Class of Catalysts for the Heck Vinylation of Chloro- and Bromoarenes. Chem. Eur. J.1997, 3 (8), 1357–1364.
  • Bedford, R. B.; Cazin, C. S. J. High-activity catalysts for the Heck reaction: a game of catalyst stability. Chem. Commun.2001, (17), 1540–1541.
  • Beller, M.; Zapf, A. The Heck Reaction with Aryl Chlorides: A Personal Account. In Palladium in Organic Synthesis, 2005, Vol. 24, pp 123-146.
  • Amatore, C.; Jutand, A. Role of dba in the reactivity of palladium(0) complexes. Coord. Chem. Rev.1998, 178-180, 511-528.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives. These chiral building blocks are of sign...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives. These chiral building blocks are of significant interest in medicinal chemistry due to the favorable pharmacological properties conferred by the fluoro and methoxy functional groups.[1][2] The described methodology focuses on a robust and highly enantioselective palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern synthetic organic chemistry for the construction of stereogenic centers.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize enantiomerically enriched compounds for downstream applications in drug discovery and development.[6][7]

Introduction: The Significance of Chiral Fluorinated Arylpropenes

Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing to enhance therapeutic efficacy and minimize off-target effects.[7][8] The 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene scaffold incorporates several key features that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and electronic properties.[1][2][9] The allylic methyl group introduces a stereocenter, making asymmetric synthesis a critical step in accessing single enantiomers for biological evaluation.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[3][5][10][11] This approach allows for the construction of chiral centers with high levels of enantioselectivity under mild reaction conditions, making it an ideal strategy for the synthesis of the target derivatives.[3][4]

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach to the target molecule, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, is centered around a palladium-catalyzed asymmetric allylic alkylation. The retrosynthetic analysis is depicted below.

G Target 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Intermediate1 Allylic Carbonate Target->Intermediate1 Pd-catalyzed Asymmetric Allylic Alkylation Intermediate2 Grignard Reagent Target->Intermediate2 Pd-catalyzed Asymmetric Allylic Alkylation StartingMaterial3 Ethyl 2-methylpropenoate Intermediate1->StartingMaterial3 Allylation StartingMaterial4 Diisopropylamine Intermediate1->StartingMaterial4 StartingMaterial5 n-Butyllithium Intermediate1->StartingMaterial5 StartingMaterial6 Methyl Chloroformate Intermediate1->StartingMaterial6 StartingMaterial1 5-Fluoro-2-methoxybenzaldehyde Intermediate2->StartingMaterial1 Grignard Reaction StartingMaterial2 Methylmagnesium Bromide Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

The key bond disconnection is the C-C bond between the aryl moiety and the propene backbone, which can be formed via a palladium-catalyzed cross-coupling reaction. A logical forward synthesis involves the preparation of an appropriate allylic electrophile and a suitable aryl nucleophile.

Experimental Protocols

Synthesis of the Allylic Electrophile: (E)-2-methylbut-2-ene-1,4-diyl bis(methyl carbonate)

This protocol details the preparation of a common allylic electrophile precursor.

Workflow:

G Start Starting Materials|{ (E)-2-methylbut-2-ene-1,4-diol | Pyridine | Methyl Chloroformate } Reaction Reaction Stir at 0 °C to rt Anhydrous THF Start->Reaction 1. Add dropwise Workup Work-up Quench with water Extract with EtOAc Wash with brine Reaction->Workup 2. After 24h Purification Purification Dry over Na2SO4 Concentrate in vacuo Column Chromatography Workup->Purification 3. Isolate organic phase Product Product|{ (E)-2-methylbut-2-ene-1,4-diyl bis(methyl carbonate) } Purification->Product 4. Obtain pure product

Caption: Workflow for the synthesis of the allylic electrophile.

Step-by-Step Protocol:

  • To a solution of (E)-2-methylbut-2-ene-1,4-diol (1.0 eq) and pyridine (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methyl chloroformate (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bis(carbonate).

Preparation of the Grignard Reagent: (5-Fluoro-2-methoxyphenyl)magnesium bromide

This protocol describes the formation of the organometallic nucleophile.

Step-by-Step Protocol:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-5-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

  • Maintain the reaction temperature to ensure a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The concentration can be determined by titration.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This is the key enantioselective step to form the target molecule. The choice of a chiral phosphinooxazoline (PHOX) ligand is crucial for achieving high enantioselectivity.[3][4]

Catalytic Cycle:

G Pd0 Pd(0)L* PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylCarbonate Allylic Carbonate AllylCarbonate->PiAllyl Product Chiral Product PiAllyl->Product Transmetalation & Reductive Elimination MgX_OCOME Mg(Br)OCO2Me PiAllyl->MgX_OCOME Grignard (Ar)MgBr Grignard->PiAllyl Product->Pd0

Caption: Simplified catalytic cycle for the Pd-catalyzed AAA.

Reaction Parameters:

ParameterConditionRationale
Palladium Precatalyst [Pd(dba)2]A common and reliable Pd(0) source.[3]
Chiral Ligand (S)-t-Bu-PHOXProvides high enantioselectivity for this class of transformation.
Solvent Tetrahydrofuran (THF)A common solvent for Grignard reactions and Pd-catalyzed couplings.[3]
Temperature 0 °C to room temperatureBalances reaction rate with enantioselectivity.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Step-by-Step Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve [Pd(dba)2] (2.5 mol%) and (S)-t-Bu-PHOX (5.0 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Add the allylic bis(carbonate) (1.0 eq) to the catalyst mixture.

  • Cool the reaction mixture to 0 °C and add the freshly prepared Grignard reagent (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Characterization and Analysis

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) should be used.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete Grignard formation or decomposition.Ensure anhydrous conditions for Grignard preparation. Titrate the Grignard reagent before use.
Inactive catalyst.Use fresh palladium precursor and ligand. Ensure proper inert atmosphere.
Low Enantioselectivity Racemization of the product.Lower the reaction temperature.
Impure or incorrect chiral ligand.Use a high-purity ligand from a reliable source.
Side Product Formation Homo-coupling of the Grignard reagent.Add the Grignard reagent slowly at a low temperature.

Conclusion

The palladium-catalyzed asymmetric allylic alkylation provides an efficient and highly enantioselective route to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives. The protocols outlined in this guide are robust and can be adapted for the synthesis of related chiral building blocks. The successful synthesis of these compounds will enable further exploration of their potential applications in drug discovery and development.

References

  • Tsuji, J. Palladium-Catalyzed Asymmetric Allylic Alkylation. Accounts of Chemical Research, 1983 , 16 (10), 345–351. [Link]

  • Blaser, H. U. The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews, 1992 , 92 (5), 935–952. [Link]

  • Ager, D. J. The synthesis of chiral building blocks. Chemical Society Reviews, 1997 , 26 (2), 89–97. [Link]

  • Trost, B. M., & Van Vranken, D. L. Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 1996 , 96 (1), 395–422. [Link]

  • Helmchen, G., & Pfaltz, A. Phosphinooxazolines A New Class of Versatile, Tunable Chiral Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 2000 , 33 (6), 336–345. [Link]

  • Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007 , 317 (5846), 1881–1886. [Link]

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC - NIH. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives | CCS Chemistry - Chinese Chemical Society. [Link]

  • Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral ... - RSC Publishing. [Link]

  • Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

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Application

Application Notes and Protocols for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in Medicinal Chemistry

Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a molecule. The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene represents a novel scaffold that combines several key features with high potential for drug discovery. This guide provides a comprehensive overview of the rationale behind its design, synthetic strategies, and a roadmap for its evaluation as a potential therapeutic agent.

The core structure integrates a fluorine atom and a methoxy group on a phenyl ring, attached to a trisubstituted alkene. Each of these components offers distinct advantages:

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as pKa and lipophilicity.[1][2][3] Its high electronegativity can alter the electron distribution within the molecule, potentially leading to more favorable interactions with biological targets.[1] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[3][4]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. However, it can also be a site of metabolic lability (O-demethylation). The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can create a unique electronic environment on the aromatic ring, which can be fine-tuned to optimize target engagement. Bioisosteric replacement of the methoxy group with other functionalities is a potential strategy for lead optimization.[5][6][7]

  • 2-Methyl-1-propene Moiety: This trisubstituted alkene provides a rigidified, three-dimensional structure that can be crucial for selective binding to a target protein. The methyl group can provide beneficial steric interactions within a binding pocket and may also influence the electronic properties of the double bond.

Given these features, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene and its analogues are promising candidates for screening against a variety of biological targets, including enzymes and receptors involved in oncology, inflammation, and infectious diseases.

Synthetic Strategies and Characterization

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be approached through several established cross-coupling and olefination reactions. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[8][9] In this case, 5-fluoro-2-methoxybenzaldehyde would be reacted with a phosphonium ylide derived from isopropyltriphenylphosphonium bromide.

Workflow for Wittig Synthesis:

G start Start: Isopropyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi, NaH) start->base 1. Deprotonation ylide Formation of Phosphonium Ylide base->ylide wittig Wittig Reaction ylide->wittig 2. Nucleophilic Attack aldehyde 5-Fluoro-2-methoxybenzaldehyde aldehyde->wittig product 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene wittig->product 3. Elimination of Triphenylphosphine oxide purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Workflow of the Wittig reaction for the synthesis of the target compound.

Protocol for Wittig Synthesis:

  • Ylide Formation: To a stirred suspension of isopropyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base such as n-butyllithium dropwise. Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 5-fluoro-2-methoxybenzaldehyde in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki or Heck Coupling

Palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction are also viable routes.[][11][12][13]

  • Suzuki Coupling: This would involve the coupling of a boronic acid or ester derivative of 2-methyl-1-propene with 1-bromo-5-fluoro-2-methoxybenzene.[][14]

  • Heck Reaction: This would involve the reaction of 1-bromo-5-fluoro-2-methoxybenzene with 2-methyl-1-propene in the presence of a palladium catalyst and a base.[11][12][13][15]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Medicinal Chemistry Evaluation Workflow

Once synthesized and characterized, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene should be subjected to a systematic evaluation of its biological activity.

General Screening Workflow:

G compound Synthesized Compound cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, XTT) compound->cytotoxicity primary_screening Primary Screening (Target-based or Phenotypic) compound->primary_screening cytotoxicity->primary_screening Assess general toxicity hit_id Hit Identification primary_screening->hit_id Identify active compounds secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) hit_id->secondary_assays Confirm and characterize activity lead_opt Lead Optimization (SAR Studies) secondary_assays->lead_opt Determine potency and selectivity in_vivo In Vivo Studies lead_opt->in_vivo Evaluate efficacy in animal models

Caption: A general workflow for the medicinal chemistry evaluation of a novel compound.

Detailed Protocols for In Vitro Assays

The following are foundational protocols that can be adapted for the initial biological evaluation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Cell Viability/Cytotoxicity Assays (MTT and XTT)

These assays are crucial for determining the effect of the compound on cell proliferation and are often the first step in screening for anticancer activity.[16][17][18][19][20][21] They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[17]

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16][22]

  • Compound Treatment: Prepare serial dilutions of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[17] Treat the cells with various concentrations of the compound and include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17][18]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][18]

XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.[17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.[16][17]

Data Analysis for Cytotoxicity Assays

ParameterDescriptionCalculation
% Cell Viability The percentage of viable cells in treated wells relative to control wells.(Absorbance of treated cells / Absorbance of control cells) x 100
IC₅₀ (Half-maximal inhibitory concentration) The concentration of the compound that inhibits 50% of cell viability.Determined by plotting % cell viability against the logarithm of compound concentration and fitting to a sigmoidal dose-response curve.
Enzyme Inhibition Assay

If a specific enzyme target is hypothesized, a direct inhibition assay is essential.[23][24][25][26][27] The following is a general protocol that can be adapted.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in an appropriate assay buffer.

  • Assay Plate Preparation: Add the buffer, enzyme, and various concentrations of the test compound to the wells of a microplate. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assay

To determine if the compound interacts with a specific receptor, a competitive binding assay can be performed.[28][29][30][31][32] This assay measures the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor.[28][31]

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, typically by rapid filtration.[30]

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter, fluorescence plate reader).

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand. This can be converted to a binding affinity constant (Ki).

Conclusion and Future Directions

The scaffold of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene presents a compelling starting point for a medicinal chemistry program. The strategic combination of fluorine, a methoxy group, and a trisubstituted alkene offers a rich platform for generating analogues with diverse pharmacological properties. The systematic application of the synthetic and screening protocols outlined in this guide will enable researchers to thoroughly investigate the therapeutic potential of this novel compound and its derivatives, paving the way for the development of new and effective medicines.

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Method

Application Notes and Protocols for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in Materials Science

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 3-(5-Fluoro-2-methoxyphenyl)-2-met...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. While this monomer is not yet widely characterized in materials science literature, its unique chemical structure—featuring a fluorinated methoxy-substituted phenyl ring and a polymerizable propene group—suggests significant potential for the development of novel fluorinated polymers. These materials are anticipated to exhibit advantageous properties such as low surface energy, high thermal stability, chemical inertness, and specific optical characteristics. This guide outlines hypothetical, yet scientifically grounded, protocols for the synthesis of the monomer, its polymerization, and the characterization of the resulting polymer, in addition to exploring its prospective applications in advanced materials.

Introduction: The Promise of a Novel Fluorinated Monomer

The strategic incorporation of fluorine into polymers has consistently led to materials with exceptional properties. Fluorinated polymers are renowned for their high thermal stability, outstanding chemical resistance, low coefficients of friction, and low surface energies.[1][2] These attributes stem from the high bond energy of the carbon-fluorine bond and the unique electronic properties of the fluorine atom.[1]

The monomer 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (FMPMP) is an intriguing building block for novel fluorinated polymers. Its structure combines:

  • A fluorophenyl group , which is expected to impart hydrophobicity, chemical resistance, and thermal stability to the resulting polymer.

  • A methoxyphenyl group , which can influence the polymer's refractive index, dielectric properties, and solubility. The presence of the methoxy group may also offer sites for post-polymerization modification.

  • A 2-methyl-1-propene group , which serves as the polymerizable moiety. While the steric hindrance from the methyl group can present challenges in polymerization, it also contributes to the rigidity and thermal stability of the polymer backbone.

This application note will explore the untapped potential of FMPMP as a monomer for the synthesis of a new class of fluorinated polymers with tailored properties for advanced material applications.

Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Monomer

The synthesis of the FMPMP monomer can be approached through established organometallic reactions. Two plausible synthetic routes are presented below.

Synthesis via Grignard Reaction

This protocol involves the reaction of a Grignard reagent, prepared from 2-bromo-4-fluoro-1-methoxybenzene, with methallyl chloride. Grignard reagents are potent nucleophiles that readily form carbon-carbon bonds.[3]

Protocol 2.1: Grignard-based Synthesis of FMPMP

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 molar equivalents).

    • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Slowly add a solution of 2-bromo-4-fluoro-1-methoxybenzene (1.0 molar equivalent) in the same anhydrous solvent to the magnesium suspension.

    • Maintain the reaction under gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent, (5-Fluoro-2-methoxyphenyl)magnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add methallyl chloride (1.1 molar equivalents) to the cooled Grignard solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[4][5][6][7][8] This route would involve the synthesis of a phosphonium salt from 2-(bromomethyl)-4-fluoro-1-methoxybenzene, followed by ylide formation and reaction with acetone.

Protocol 2.2: Wittig-based Synthesis of FMPMP

  • Synthesis of the Phosphonium Salt:

    • Dissolve 2-(bromomethyl)-4-fluoro-1-methoxybenzene (1.0 molar equivalent) and triphenylphosphine (1.05 molar equivalents) in anhydrous toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

  • Ylide Formation and Reaction:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Add a strong base such as n-butyllithium (1.1 molar equivalents) dropwise to form the deep red-colored ylide.

    • Stir the ylide solution at -78 °C for 1 hour.

    • Add acetone (1.2 molar equivalents) dropwise to the ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired monomer.

Polymerization of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

The polymerization of propene derivatives can be challenging via free-radical methods due to the formation of a less stable secondary radical.[9] Therefore, a coordination polymerization using a Ziegler-Natta catalyst is proposed as a more effective method for obtaining a high molecular weight polymer.[10][11][12]

Protocol 3.1: Ziegler-Natta Polymerization of FMPMP

  • Catalyst Preparation and Polymerization:

    • In a Schlenk flask under an inert atmosphere, add the Ziegler-Natta catalyst, for example, a commercially available titanium-based catalyst such as TiCl₄ supported on MgCl₂ (0.01-0.1 mol% relative to the monomer).

    • Add a co-catalyst, typically an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃), in a suitable molar ratio to the titanium catalyst (e.g., Al:Ti ratio of 10:1 to 100:1).

    • Introduce the purified FMPMP monomer into the reaction vessel, either neat or dissolved in an anhydrous, non-polar solvent like toluene or heptane.

    • Carry out the polymerization at a controlled temperature, typically between 50-80 °C, for a specified duration (e.g., 2-24 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an alcohol, such as isopropanol or methanol, which will protonate the active catalyst sites.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or ethanol.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization of Poly(3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene)

A thorough characterization of the synthesized polymer is crucial to understand its structure, properties, and potential applications. The following table summarizes the key characterization techniques and the expected information to be obtained.

Technique Abbreviation Information Obtained
Nuclear Magnetic Resonance SpectroscopyNMR (¹H, ¹³C, ¹⁹F)Confirmation of polymer structure, determination of tacticity, and analysis of end-groups.
Fourier-Transform Infrared SpectroscopyFT-IRIdentification of functional groups and confirmation of polymerization by the disappearance of the C=C bond.
Gel Permeation ChromatographyGPCDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning CalorimetryDSCMeasurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and morphology.
Thermogravimetric AnalysisTGAEvaluation of thermal stability and decomposition temperature.
Contact Angle Goniometry-Measurement of water and oil contact angles to determine the surface energy and wetting properties of polymer films.
X-ray Photoelectron SpectroscopyXPSAnalysis of the elemental composition of the polymer surface, confirming the presence and chemical state of fluorine.

Potential Applications in Materials Science

The unique combination of a fluorinated aromatic ring and a methoxy group in the polymer derived from FMPMP suggests a range of high-performance applications.

Low Surface Energy Coatings

Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and oleophobic properties.[13][14][15] Poly(FMPMP) is expected to form surfaces that are repellent to both water and oils, making it an excellent candidate for:

  • Anti-fouling and self-cleaning surfaces: For applications in marine environments, medical devices, and architectural coatings.

  • Protective coatings: To prevent corrosion and chemical damage on various substrates.[16]

  • Non-stick coatings: For industrial and domestic applications where low adhesion is required.

Advanced Optical Materials

Fluorinated polymers often exhibit high optical transparency and a low refractive index.[17][18][19] These properties, combined with the potential influence of the methoxyphenyl group on the refractive index, make Poly(FMPMP) a candidate for:

  • Optical fibers: As a cladding material due to its potentially low refractive index.

  • Antireflective coatings: For lenses, solar cells, and displays to improve light transmission.[19]

  • Waveguides: In photonic devices, where low optical loss is critical.[18]

High-Performance Dielectrics

The low polarizability of the C-F bond often results in materials with a low dielectric constant and low loss tangent. These are desirable properties for:

  • Insulators in microelectronics: To reduce signal delay and cross-talk in integrated circuits.

  • Substrates for high-frequency circuits: For applications in telecommunications and radar systems.

Specialty Membranes

The chemical inertness and tunable porosity of fluorinated polymers make them suitable for separation applications. Poly(FMPMP) could be explored for:

  • Gas separation membranes: For the selective transport of gases.

  • Pervaporation membranes: For the separation of liquid mixtures.

Visualizations

Diagram 1: Proposed Synthesis of Poly(FMPMP) via Ziegler-Natta Polymerization

G cluster_monomer Monomer cluster_catalyst Catalyst System cluster_reaction Polymerization cluster_workup Work-up cluster_product Final Product Monomer 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Polymerization Polymerization in Anhydrous Solvent (50-80 °C) Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/MgCl2) Catalyst->Polymerization Cocatalyst Co-catalyst (e.g., Al(C2H5)3) Cocatalyst->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene) Drying->Polymer

Caption: Workflow for the proposed polymerization of FMPMP.

Diagram 2: Structure of Poly(3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene)

Caption: Repeating unit of the proposed fluorinated polymer.

Conclusion

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene represents a promising, yet underexplored, monomer for the creation of novel fluorinated polymers. The synthetic and polymerization protocols outlined in this guide, while hypothetical, are based on well-established chemical principles and provide a solid foundation for future research. The resulting polymer, Poly(FMPMP), is anticipated to possess a unique combination of properties derived from its fluorinated and methoxy-substituted aromatic side chains, making it a strong candidate for applications in low-surface-energy coatings, advanced optical materials, and high-performance dielectrics. Further experimental validation is required to fully elucidate the potential of this intriguing monomer in materials science.

References

  • The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy. Scientific.Net. Available at: [Link]

  • Photopolymerized low-surface-energy coatings based on a novel fluorinated ether acrylate. ElectronicsAndBooks. Available at: [Link]

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  • Fluoropolymers with very low surface energy characteristics. ResearchGate. Available at: [Link]

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  • Fluorinated acrylic copolymers: Part I: Study of clear coatings. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: Derivatization of the Propene Moiety in 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a versatile synthetic intermediate of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a fluorinated methoxyphenyl ring, a common motif in bioactive molecules that can enhance metabolic stability and binding affinity, with a reactive propene moiety. This terminal alkene is a gateway for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This guide provides a detailed exploration of three key derivatization strategies for the propene moiety of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene: epoxidation, dihydroxylation, and oxidative cleavage. For each transformation, we will delve into the underlying reaction principles, provide field-proven, step-by-step protocols, and discuss the synthetic utility of the resulting products. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in your laboratory.

Epoxidation: Crafting the Versatile Oxirane Ring

The conversion of the propene double bond to an epoxide, or oxirane, is a cornerstone of organic synthesis. Epoxides are highly valuable intermediates due to the inherent strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. This allows for the stereocontrolled introduction of two new functional groups.

Causality Behind Experimental Choices:

The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent is based on its commercial availability, ease of handling, and excellent reactivity under mild conditions.[1][2] The reaction proceeds through a concerted "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the alkene in a single, stereospecific step.[1] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the starting material and m-CPBA. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.

Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide. Subsequently, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-((5-fluoro-2-methoxyphenyl)methyl)-2-methyloxirane, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcome
Product Structure Molecular Weight Expected Yield Appearance
2-((5-fluoro-2-methoxyphenyl)methyl)-2-methyloxirane196.21 g/mol 85-95%Colorless oil

Note: The image is a placeholder and would be replaced with the actual chemical structure in a real application note.

Visualization: Epoxidation Workflow

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA (1.2 eq) portion-wise cool->add_mcpba monitor Monitor by TLC (2-4 hours) add_mcpba->monitor quench Quench with Na₂S₂O₃ and NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end end purify->end Final Product: 2-((5-fluoro-2-methoxyphenyl)methyl) -2-methyloxirane Dihydroxylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start_mol 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene osmate_ester Cyclic Osmate Ester start_mol->osmate_ester + OsO₄ [3+2] Cycloaddition reagents OsO₄ (cat.), NMO diol Syn-Diol Product osmate_ester->diol Hydrolysis (H₂O) Oxidative_Cleavage_Flow start 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene reaction Hot KMnO₄, Na₂CO₃ t-BuOH/H₂O, Reflux start->reaction cleavage Oxidative Cleavage of C=C bond reaction->cleavage ketone 1-(5-fluoro-2-methoxyphenyl)propan-2-one cleavage->ketone formaldehyde Formaldehyde (intermediate) cleavage->formaldehyde formic_acid Formic Acid (intermediate) formaldehyde->formic_acid Further Oxidation co2 Carbon Dioxide formic_acid->co2 Further Oxidation

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Introduction 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a substituted styrene derivative[1], serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a substituted styrene derivative[1], serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluoro group for metabolic stability and a methoxy group influencing electronic properties, makes it a desirable intermediate. The scale-up of its synthesis from laboratory to pilot or industrial scale presents a unique set of challenges that require a deep understanding of reaction kinetics, thermodynamics, and process safety. This guide provides a detailed, field-proven protocol for the robust and scalable synthesis of this compound, with a focus on the underlying chemical principles and practical considerations for safe and efficient production.

Strategic Approach to Synthesis: The Wittig Reaction

While several carbon-carbon bond-forming reactions, such as the Heck[2][3][4] and Suzuki-Miyaura couplings[5][6][7][8], are viable for the synthesis of styrenes, the Wittig reaction is often the preferred method for its reliability, functional group tolerance, and the unambiguous placement of the double bond[9][10]. This olefination reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, leading to the formation of an alkene and a phosphine oxide byproduct[11][12].

For the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, the Wittig reaction offers a convergent and efficient route, starting from the readily available 5-Fluoro-2-methoxybenzaldehyde[13][14][15] and an isopropyl-derived phosphorus ylide.

Reaction Workflow Diagram

Wittig_Synthesis A Isopropyltriphenylphosphonium Bromide (Phosphonium Salt Formation) B Deprotonation with Strong Base (Ylide Generation) A->B  n-BuLi or NaH D Wittig Reaction: Nucleophilic Addition & Cycloaddition B->D  Phosphorus Ylide C 5-Fluoro-2-methoxybenzaldehyde (Aldehyde) C->D E Oxaphosphetane Intermediate D->E  Betaine Formation F Elimination E->F  Irreversible Collapse G 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (Product) F->G H Triphenylphosphine Oxide (Byproduct) F->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the dedicated technical support guide for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This resource is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure the highest purity of the final product. We will delve into the underlying chemical principles, provide detailed troubleshooting guides in a practical Q&A format, and present an optimized protocol grounded in established synthetic methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields can often be traced back to a few key areas. First, consider the integrity of your starting materials and reagents. The primary synthetic route for this molecule is a Wittig reaction, which is highly sensitive to moisture and air.[1][2][3] Key factors include:

  • Reagent Quality: The purity of the starting aldehyde, 5-Fluoro-2-methoxybenzaldehyde, is crucial. Impurities can lead to side reactions. Similarly, the phosphonium salt used to generate the ylide must be pure and completely dry.

  • Solvent and Atmosphere: The Wittig reaction, particularly the ylide formation step, requires strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).[1] Any moisture will quench the strong base used for deprotonation.

  • Base Strength and Stoichiometry: An insufficient amount or inappropriate choice of base will result in incomplete ylide formation. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for non-stabilized ylides.[2][4]

  • Workup and Purification: Product loss can occur during the extraction and purification phases. The final product may be volatile, or it could be lost if an emulsion forms during aqueous workup.[5]

Q2: I'm having trouble with the Wittig reaction. What is the likely synthetic pathway and its key challenges?

A2: The most logical and widely used method for this synthesis is the Wittig olefination.[3][6][7] This reaction involves converting the carbonyl group of an aldehyde (5-Fluoro-2-methoxybenzaldehyde) into a C=C double bond using a phosphorus ylide (a Wittig reagent).

The pathway involves two main stages:

  • Ylide Formation: An isopropyltriphenylphosphonium salt is deprotonated with a strong base to form the corresponding ylide.

  • Olefination: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide (TPPO), a major byproduct.[6][7]

Challenges:

  • Ylide Stability: The isopropyl ylide is non-stabilized, making it highly reactive and sensitive to air and moisture. It must be generated in situ and used immediately.[8]

  • Byproduct Removal: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product due to similar polarity, often complicating column chromatography.

  • Stereoselectivity: While not an issue for this specific terminal alkene, for other Wittig reactions, controlling E/Z stereoselectivity can be a significant challenge depending on the ylide's nature and reaction conditions.[4][7]

Q3: My crude NMR spectrum looks messy, and I can't clearly identify my product peaks. What should I do?

A3: A complex crude NMR is a common issue. Before assuming the reaction failed, consider the following:[5]

  • Presence of Triphenylphosphine Oxide (TPPO): TPPO has characteristic aromatic signals in the 1H NMR that can overlap with your product's signals.

  • Unreacted Starting Material: Check for the aldehyde proton signal (~9.5-10.5 ppm) from 5-Fluoro-2-methoxybenzaldehyde.

  • Solvent Impurities: Residual solvents from the reaction or workup (e.g., THF, Diethyl Ether, Hexanes) can complicate the spectrum.

  • Side Products: Besides unreacted starting materials, other side reactions could have occurred. It is often more effective to first attempt a purification via flash column chromatography and then analyze the resulting fractions.

Section 2: Detailed Troubleshooting Guides

Guide 1: Issue - Low or No Conversion of 5-Fluoro-2-methoxybenzaldehyde

If you observe a significant amount of unreacted aldehyde in your crude reaction mixture (verified by TLC or crude NMR), it almost always points to a problem with the Wittig reagent.

Potential Cause Explanation & Validation Recommended Solution
Ineffective Ylide Formation The strong base was quenched before it could deprotonate the phosphonium salt. This is common if solvents or glassware were not rigorously dried, or if the inert atmosphere was compromised. The characteristic deep red/orange color of the ylide may not have appeared.Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF from a solvent still). Purge the reaction vessel thoroughly with argon or nitrogen.
Degraded Base The n-BuLi or other strong base may have degraded due to improper storage. The molarity of commercially available n-BuLi solutions can decrease over time.Titrate your n-BuLi solution before use to determine its exact molarity. Store it properly under an inert atmosphere and away from light. For NaH, ensure it is a fresh dispersion and handle it carefully in a glovebox or under a stream of inert gas.
Impure Phosphonium Salt The isopropyltriphenylphosphonium salt may be wet or impure. Moisture will quench the base.Dry the phosphonium salt under high vacuum for several hours before use, especially if it has been stored for a long time.
Insufficient Reaction Time/Temp The reaction between the ylide and the aldehyde may not have gone to completion. Aldehydes are generally very reactive, but steric hindrance or low temperatures can slow the reaction.After adding the aldehyde at a low temperature (e.g., -78 °C or 0 °C), allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure completion.[2] Monitor the reaction by TLC.
Guide 2: Issue - Difficulty in Purifying the Final Product

A common frustration with the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.

Problem Explanation & Validation Recommended Solution
Co-elution with Product TPPO has a moderate polarity and can often co-elute with the desired alkene during column chromatography, especially if the product has a similar Rf value.Method 1 (Precipitation): After the reaction, concentrate the crude mixture, re-dissolve it in a minimal amount of a polar solvent like dichloromethane, and then add a large volume of a non-polar solvent like hexanes or diethyl ether. TPPO is often less soluble and may precipitate out. Filter the solid and concentrate the filtrate. Method 2 (Chromatography): Use a less polar eluent system for flash chromatography (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate percentage). This can improve separation.
Formation of Emulsions During aqueous workup, vigorous shaking can lead to stable emulsions that make phase separation difficult, causing product loss.[5]Use a separatory funnel and gently invert it to mix the layers instead of shaking vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. Alternatively, filtering the mixture through a pad of Celite can be effective.

Section 3: Visual Guides & Workflows

General Synthesis Workflow

The following diagram outlines the key steps for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via the Wittig reaction.

G cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Olefination Reaction cluster_2 Part 3: Workup & Purification A 1. Dry Isopropyltriphenylphosphonium Bromide (under high vacuum) B 2. Add Anhydrous THF (under Argon) A->B C 3. Cool to 0°C B->C D 4. Add n-BuLi dropwise (observe color change to deep red/orange) C->D E 5. Stir for 1h at 0°C to form Ylide D->E G 7. Cool Ylide solution to -78°C E->G F 6. Dissolve 5-Fluoro-2-methoxybenzaldehyde in Anhydrous THF H 8. Add Aldehyde solution dropwise F->H G->H I 9. Warm to RT and stir overnight J 10. Quench with sat. aq. NH4Cl I->J K 11. Extract with Diethyl Ether J->K L 12. Dry (Na2SO4), Filter, Concentrate K->L M 13. Purify by Flash Chromatography (Hexanes/EtOAc gradient) L->M N 14. Characterize Pure Product M->N

Caption: High-level workflow for the Wittig synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common synthesis problems.

G start Reaction Complete. Analyze Crude TLC/NMR. q1 Is the yield low? start->q1 q2 Is starting aldehyde present? q1->q2 YES end Yield is acceptable. Proceed with characterization. q1->end NO res1 Problem with Ylide Formation. - Check base quality/stoichiometry. - Ensure anhydrous conditions. - Verify phosphonium salt purity. q2->res1 YES q3 Is crude mixture complex/ does it contain TPPO? q2->q3 NO yes_q2 YES no_q2 NO res2 Purification Issue. - Use precipitation to remove TPPO. - Optimize chromatography eluent. - Check for product loss during workup. q3->res2 YES yes_q3 YES

Caption: A decision tree for troubleshooting low yield issues.

Section 4: Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis.

Reagents & Materials:

  • Isopropyltriphenylphosphonium bromide (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (titrated)

  • 5-Fluoro-2-methoxybenzaldehyde[9][10]

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add isopropyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF (approx. 0.2 M concentration based on the phosphonium salt).

    • Cool the resulting suspension to 0 °C using an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A deep orange-red color should develop, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Olefination:

    • In a separate flame-dried flask, dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the aldehyde solution to the ylide suspension dropwise via syringe.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene as a clear oil.

References

  • Takai Olefination Troubleshooting : r/Chempros. (2020, February 18). Reddit. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. chemeurope.com. [Link]

  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Olefination Techniques Guide. Scribd. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Olefination Reaction.pdf. Scott A. Snyder Research Group. [Link]

  • 5-Fluoro-2-methoxybenzaldehyde. Oakwood Chemical. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. My aim here is not just to provide protocols, but to delve into the chemical logic behind the common challenges and side reactions encountered during this synthesis. By understanding the root causes of these issues, you can troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

The most prevalent and scalable approach to synthesizing this target involves a two-step sequence: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the final alkene. While seemingly straightforward, the dehydration step, in particular, is a critical control point where selectivity can be lost, leading to problematic isomeric impurities. This guide will focus on diagnosing and solving these specific challenges.

Primary Synthetic Workflow: Grignard Reaction & Dehydration

The synthesis begins with the formation of the key intermediate, 2-(5-Fluoro-2-methoxyphenyl)propan-2-ol, via the addition of a methyl Grignard reagent to either 5'-Fluoro-2'-methoxyacetophenone or the corresponding methyl ester. The subsequent elimination of water from this tertiary alcohol yields the desired product.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration A 5'-Fluoro-2'-methoxy- acetophenone C 2-(5-Fluoro-2-methoxyphenyl) propan-2-ol (Tertiary Alcohol Intermediate) A->C 1. Anhydrous Ether/THF B Methylmagnesium Bromide (MeMgBr) B->C 2. Aqueous Workup (e.g., NH4Cl) D Desired Product: 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene C->D Mild Conditions (e.g., POCl3, Pyridine) E Isomeric Side Product: 1-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene C->E Harsh Acid Catalyst (e.g., conc. H2SO4, Heat)

Caption: Overview of the two-step synthesis pathway.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Q1: "My final product is a mixture of two alkene isomers that are very difficult to separate. How can I improve the selectivity for the desired terminal (exo) alkene?"

Root Cause Analysis: This is the most common pitfall in this synthesis and stems from the mechanism of the alcohol dehydration step. When using strong protic acids like sulfuric (H₂SO₄) or phosphoric (H₃PO₄) acid with heat, the reaction proceeds via an E1 elimination mechanism.[1][2] This involves the formation of a tertiary carbocation intermediate. Deprotonation can then occur at an adjacent carbon to form the double bond.

The issue is that there are two types of adjacent protons, leading to two different products:

  • Kinetic Product (Desired): Deprotonation of a methyl group proton gives the less substituted, terminal alkene: 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene .

  • Thermodynamic Product (Side Product): Deprotonation of a benzylic proton gives the more substituted, internal alkene: 1-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene .

Under the equilibrium conditions of strong acid and heat, the reaction favors the formation of the more thermodynamically stable, more substituted alkene, as dictated by Zaitsev's rule.[3]

G cluster_0 A Tertiary Alcohol Intermediate B Tertiary Carbocation A->B + H+ - H2O C Desired Product (Kinetic, Hofmann) B->C - H+ (from methyl) Fast, less stable product D Side Product (Thermodynamic, Zaitsev) B->D - H+ (from benzyl) Slower, more stable product

Caption: E1 mechanism showing pathways to kinetic and thermodynamic products.

Troubleshooting Protocol: Employing Milder Dehydration Conditions

To favor the kinetic product, you must switch to conditions that do not involve a stable, freely-equilibrating carbocation. An E2-type mechanism is preferable. The use of phosphorus oxychloride (POCl₃) in pyridine is a classic and effective method for dehydrating tertiary alcohols to the least substituted alkene.[1][2]

Step-by-Step Protocol (POCl₃/Pyridine Dehydration):

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the tertiary alcohol intermediate, 2-(5-Fluoro-2-methoxyphenyl)propan-2-ol (1.0 eq), in anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water. POCl₃ reacts violently with water.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate, 3x volumes).

  • Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which should now be highly enriched in the desired terminal alkene.

ParameterConcentrated H₂SO₄ / HeatPOCl₃ / Pyridine
Mechanism E1E2-like
Key Intermediate CarbocationChlorophosphate Ester
Major Product Thermodynamic (Internal Alkene)Kinetic (Terminal Alkene)
Common Side Reactions Isomerization, Polymerization, Charring[4]Incomplete reaction if wet
Workup Neutralization, difficult extractionCareful quenching, acid wash
Q2: "My Grignard reaction to produce the alcohol intermediate is low-yielding. What are the most common points of failure?"

Root Cause Analysis: Grignard reagents are potent nucleophiles and extremely strong bases. Their success hinges on the complete exclusion of atmospheric moisture and oxygen, as well as any acidic protons in the reaction system.

Common Pitfalls & Solutions:

  • Wet Glassware/Solvents: Water will instantly quench the Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X).

    • Solution: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before assembly. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality Magnesium: The magnesium turnings may have a coat of magnesium oxide (MgO) on the surface, preventing the reaction from starting.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction.

  • Slow Initiation: The reaction between the alkyl halide and magnesium fails to start.

    • Solution: In addition to the iodine trick, a small amount of pre-formed Grignard reagent can be added. Alternatively, gently warming a small portion of the solvent with the magnesium and a fraction of the halide can initiate the reaction, after which the rest of the halide is added at a controlled rate.

  • Wurtz Coupling: A significant side reaction where the Grignard reagent couples with the starting alkyl halide (R-MgX + R-X → R-R + MgX₂).

    • Solution: This is often promoted by high local concentrations of the alkyl halide and high temperatures. Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration. Maintain a gentle reflux; do not overheat.

Frequently Asked Questions (FAQs)

  • What analytical techniques are best for quantifying the ratio of alkene isomers?

    • ¹H NMR Spectroscopy is definitive. The desired terminal alkene will show two distinct signals for the terminal vinylic protons (around 4.7-5.0 ppm) and a singlet for the allylic methyl group. The internal alkene side product will show a vinylic proton signal coupled to the methyl groups.

    • Gas Chromatography (GC) , especially GC-MS, is excellent for separating the two isomers and confirming their identity by their mass fragmentation patterns.

  • Could I use a Wittig reaction for this synthesis?

    • Yes, a Wittig reaction is a viable alternative.[5] It would involve reacting 5-fluoro-2-methoxybenzaldehyde with the ylide generated from isopropyltriphenylphosphonium bromide. This approach forms the double bond with absolute regioselectivity, completely avoiding the isomer issue. However, it presents its own challenges, namely the often-difficult separation of the desired product from the triphenylphosphine oxide byproduct.[6][7]

  • My dehydration with sulfuric acid turned black. What happened?

    • You have likely caused charring. Concentrated sulfuric acid is a strong oxidizing and dehydrating agent, and at elevated temperatures, it can aggressively decompose organic molecules into elemental carbon.[4] This underscores the need for careful temperature control and the use of milder, more selective reagents like POCl₃ or TsOH.

References

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2020). 10.1: Dehydration Reactions of Alcohols. [Link]

  • Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Pearson. (n.d.). Dehydration Reaction Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Grignard Reaction Troubleshooting Guide for the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the Grignard reaction synthesis of 3-(5-Fluoro-2-met...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the Grignard reaction synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. Here, we address common issues encountered during this specific synthesis, offering explanations grounded in chemical principles and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reagent formation is failing to initiate. What's going wrong?

Answer:

Failure to initiate is one of the most common hurdles in a Grignard reaction. The root cause often lies with the magnesium metal's surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[1][2] This layer prevents the magnesium from reacting with your aryl halide.

Troubleshooting Steps:

  • Magnesium Activation: The primary goal is to expose a fresh magnesium surface.

    • Mechanical Activation: Before starting the reaction, crush the magnesium turnings under an inert atmosphere.[2][3] This physically breaks the MgO layer.

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[4][5][6] The iodine reacts with the magnesium, and the color will dissipate as the reaction begins.[6] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.[2]

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3][7]

    • Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum and cooling under an inert gas like argon or nitrogen.[5]

    • Solvents: Use anhydrous solvents. While diethyl ether is common, tetrahydrofuran (THF) is often a better choice as it can help stabilize the Grignard reagent.[5] Ensure your solvent is freshly distilled from a suitable drying agent or use a commercially available anhydrous grade.

    • Reagents: Ensure your 5-fluoro-2-methoxy-bromobenzene and methallyl chloride are free of water.

  • Initiation "Tricks":

    • Sonication: Using an ultrasonic bath can help initiate the reaction by physically disrupting the MgO layer.[3]

    • Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[8]

Question 2: The reaction initiated, but the yield of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is very low. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors, including side reactions and suboptimal reaction conditions. Understanding the potential pitfalls is key to improving your outcome.

Common Causes for Low Yield:

  • Wurtz-type Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide, leading to the formation of a biphenyl byproduct.[9] This is more prevalent at higher concentrations of the aryl halide and elevated temperatures.[9]

  • Homocoupling of Methallyl Chloride: Allylic halides can also undergo homocoupling.

  • Protonation of the Grignard Reagent: As mentioned, any protic source will destroy your Grignard reagent.[10]

  • Inaccurate Reagent Concentration: If the concentration of your Grignard reagent is unknown, you may be using incorrect stoichiometric amounts for the reaction with methallyl chloride.[1]

Optimization Strategies:

ParameterRecommendationRationale
Temperature Maintain a low temperature (e.g., 0 °C to -20 °C) during the addition of methallyl chloride.Minimizes exothermic reactions and reduces the rate of side reactions like Wurtz coupling.[11]
Addition Rate Add the methallyl chloride solution dropwise to the Grignard reagent.A slow addition rate helps control the reaction exotherm and maintains a low concentration of the electrophile, disfavoring side reactions.[5]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.This ensures the complete consumption of the more valuable methallyl chloride and can compensate for any Grignard reagent that decomposes.[7]
Solvent THF is generally preferred for aryl Grignard formation.THF is a better solvating agent for the Grignard reagent compared to diethyl ether.[5]

Experimental Protocol: Titration of the Grignard Reagent

To ensure accurate stoichiometry, it is highly recommended to titrate a small aliquot of your prepared Grignard reagent before use.

  • Prepare a solution of a known concentration of iodine in anhydrous THF.

  • In a separate, dry flask under an inert atmosphere, add a precise volume of the iodine solution.

  • Cool the iodine solution to 0 °C.

  • Slowly add your Grignard reagent solution dropwise until the characteristic iodine color disappears.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[1]

Question 3: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Besides the Wurtz coupling product, other side reactions can occur. The presence of the methoxy group on the aromatic ring can also influence the reaction.

Potential Side Reactions:

  • Reduction of Methallyl Chloride: While less common with aryl Grignards, if there are any β-hydrogens on the Grignard reagent (not the case here), reduction of the electrophile can occur.[12]

  • Reaction with the Methoxy Group: In some cases, Grignard reagents can react with methoxy groups on aromatic rings, leading to their displacement.[13][14] This is generally less favorable than addition to a more reactive electrophile but can be a contributing factor to low yields.

Minimization Strategies:

  • Low Temperature: Running the reaction at lower temperatures can help improve the selectivity for the desired reaction pathway.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from byproducts.

Question 4: What is the best way to purify the final product, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene?

Answer:

Purification is crucial to obtain the desired compound in high purity.

Step-by-Step Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.[15] Avoid using strong acids initially, as this can cause vigorous reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[16]

Visualizing the Process

Grignard Reaction Workflow

Grignard Reaction Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dry Glassware D Add 5-Fluoro-2-methoxy-bromobenzene to Mg/THF A->D B Activate Mg Turnings B->D C Prepare Anhydrous Solvent (THF) C->D E Initiate Reaction (Iodine/Heating) D->E F Formation of 5-Fluoro-2-methoxyphenylmagnesium bromide E->F G Cool Grignard Reagent F->G H Slowly Add Methallyl Chloride G->H I Reaction to form Product H->I J Quench with aq. NH4Cl I->J K Extraction J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Experimental workflow for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Reaction Issue NoInitiation No Reaction Initiation? Start->NoInitiation LowYield Low Yield? NoInitiation->LowYield No CheckMoisture Check for Moisture (Glassware, Solvents, Reagents) NoInitiation->CheckMoisture Yes Byproducts Excessive Byproducts? LowYield->Byproducts No TitrateGrignard Titrate Grignard Reagent LowYield->TitrateGrignard Yes AnalyzeByproducts Identify Byproducts (NMR, GC-MS) Byproducts->AnalyzeByproducts Yes ActivateMg Activate Magnesium (Crush, Iodine, 1,2-Dibromoethane) CheckMoisture->ActivateMg CheckHalide Verify Aryl Halide Quality ActivateMg->CheckHalide OptimizeTemp Optimize Temperature (Lower Temp) TitrateGrignard->OptimizeTemp SlowAddition Slow Reagent Addition OptimizeTemp->SlowAddition AdjustStoichiometry Adjust Stoichiometry AnalyzeByproducts->AdjustStoichiometry ImprovePurification Improve Purification Method AdjustStoichiometry->ImprovePurification

Sources

Optimization

Optimization of catalyst loading for reactions involving 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

A-Z Guide for Reactions Involving 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, pr...

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Reactions Involving 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical answers to common questions regarding the optimization of catalyst loading for reactions involving the substrate 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. As a sterically hindered and electronically distinct terminal alkene, this substrate presents unique challenges and opportunities in catalytic processes such as cross-coupling, hydrogenation, and metathesis. This resource is designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Foundational Concepts & Initial Setup

Q1: What is catalyst loading, and why is its optimization critical for my reaction?

A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant, typically expressed in mole percent (mol %). Optimization is a critical exercise in balancing reaction rate, efficiency, and cost.

  • Scientific Impact : The catalyst concentration directly influences reaction kinetics.[1] At its core, a higher concentration of active catalytic sites increases the probability of successful collisions with reactant molecules, accelerating the reaction.[1] However, an optimal concentration often exists beyond which there are diminishing returns or even negative effects.[1]

  • Economic & Practical Impact : Many catalysts, particularly those based on precious metals like palladium, are expensive. Minimizing the catalyst loading reduces costs, which is a major consideration for process scale-up.[2] Furthermore, lower loading simplifies post-reaction purification by reducing the amount of residual metal that needs to be removed from the final product, a stringent requirement in pharmaceutical applications.[3][4]

Two key metrics define catalyst efficiency:

  • Turnover Number (TON) : Represents the total number of moles of substrate that one mole of catalyst can convert before becoming inactive. It is a measure of catalyst stability and lifetime.[5][6]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) : Represents the number of catalytic cycles occurring per unit of time at a specific active site. It is a measure of the intrinsic activity or speed of the catalyst.[5][6]

    • TOF = TON / time

Optimizing catalyst loading aims to maximize both TON and TOF, achieving a fast, efficient, and cost-effective reaction.

Q2: What are the typical starting catalyst loading ranges for common reactions with a substrate like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene?

A2: For a substituted terminal alkene, the appropriate starting point for catalyst loading depends heavily on the reaction type. The values below are general guidelines for initial screening experiments. Comprehensive screening is always recommended to find the optimal conditions for this specific substrate.[7][8]

Reaction TypeCatalyst System ExampleTypical Starting Loading (mol %)Expected TON RangeKey Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos ligand0.5 - 2.050 - 200The steric hindrance from the 2-methyl group may require more efficient ligands or slightly higher loadings.[9]
Heck Coupling Pd(OAc)₂, PPh₃ ligand1.0 - 5.020 - 100The electronic nature of the aryl halide partner is critical. Electron-deficient halides are more reactive.[4][10]
Hydrogenation Pd/C (heterogeneous)0.1 - 1.0100 - 1,000Mass transfer limitations can be significant; vigorous stirring is essential.[11]
Olefin Metathesis Grubbs' 2nd Gen. Catalyst0.5 - 2.050 - 200Catalyst stability and reaction concentration are key factors.

Section 2: Practical Experimentation & Troubleshooting

Q3: My reaction is slow or stalls completely. How do I troubleshoot if this is a catalyst loading issue?

A3: A slow or stalled reaction is a common issue where catalyst performance is a primary suspect. Before increasing the catalyst loading, it is crucial to systematically investigate the root cause. Excessively high catalyst concentrations can sometimes lead to the formation of inactive catalyst species or promote side reactions.[12][13]

Here is a troubleshooting workflow:

G Start Reaction Stalled/Slow Check_Purity Verify Purity of Substrate, Reagents & Solvent Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere (O₂ and H₂O free) Check_Purity->Check_Atmosphere Purity OK Other_Issue Investigate Other Parameters (Concentration, Base, Solvent) Check_Purity->Other_Issue Impurity Found Check_Temp Confirm Reaction Temperature Check_Atmosphere->Check_Temp Atmosphere OK Check_Atmosphere->Other_Issue Contamination Found Catalyst_Deactivation Suspect Catalyst Deactivation? Check_Temp->Catalyst_Deactivation Temp OK Check_Temp->Other_Issue Temp Incorrect Increase_Loading Systematically Increase Catalyst Loading (e.g., 1.5x, 2x) Catalyst_Deactivation->Increase_Loading No Change_Catalyst Screen Different Pre-catalysts or Ligands Catalyst_Deactivation->Change_Catalyst Yes Increase_Loading->Change_Catalyst No Improvement Problem_Solved Problem Resolved Increase_Loading->Problem_Solved Rate Improves Add_Portionwise Consider Portion-wise Addition of Catalyst Change_Catalyst->Add_Portionwise Change_Catalyst->Problem_Solved Rate Improves Add_Portionwise->Problem_Solved

Caption: Experimental workflow for catalyst loading screening.

Section 4: Scale-Up Considerations

Q6: I've optimized the catalyst loading at the 100 mg scale. Can I use the same mol % for a 10 kg scale reaction?

A6: Not directly. While the optimized mol % is an excellent starting point, scaling up a catalytic reaction is not a linear process. [14][15]Physical factors that are negligible at the lab scale can become rate-limiting at the process scale. [11][16]

  • Mass and Heat Transfer: In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reactant mixing. [11][16]This can lead to catalyst decomposition or the formation of impurities. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal from exothermic reactions much more challenging. [15]* Process Control: On a large scale, reagents are often added over time to control the reaction rate and exotherm, rather than all at once. [2]This change in procedure can affect the ideal catalyst concentration.

Recommendation: A re-optimization of the catalyst loading is often necessary at the pilot scale. [14]It may be found that a slightly higher loading is needed to overcome mass transfer limitations, or that improved process control allows for an even lower loading than on the lab bench.

References

  • Air-Sensitive Catalyst Handling and Preparation. (n.d.). Argonne National Laboratory. Retrieved from [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Innovations in Engineering and Technology. Retrieved from [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023). Applied Catalysts. Retrieved from [Link]

  • Application note: Catalyst screening in drug development. (2021). Drug Target Review. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). York University. Retrieved from [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? (2023). Perfect Light. Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. (2021). IQS Biblioteca Digital. Retrieved from [Link]

  • “Turning Over” Definitions in Catalytic Cycles. (2012). ACS Catalysis. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Retrieved from [Link]

  • Improving the Efficiency of Catalyst Screening in Drug Substance Development. (n.d.). ACD/Labs. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Catalysis Today. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Some Scale-Up Considerations. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). DiVA portal. Retrieved from [Link]

  • TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. (2022). ResearchGate. Retrieved from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025). ResearchGate. Retrieved from [Link]

  • Problems that can occur during scale-up of catalytic reactions: Part 1. (2021). YouTube. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). National Institutes of Health. Retrieved from [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction? (2017). Quora. Retrieved from [Link]

  • Turn over number (TON) and turn over frequency (TOF) studies for heterogeneous micro and nanocomposite catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Catalysts on Selectivity. (2021). Reddit. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. Retrieved from [Link]

  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • Best practices in catalyst screening. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). AJPO Journals. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). University of Groningen. Retrieved from [Link]

  • Catalyst loading optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]

  • Effect of catalyst loading on (a) reaction kinetics (b) initial rate. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic Screening. (n.d.). Drug Discovery Alliances. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from [Link]

  • Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. (n.d.). Medium. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals. (2024). MDPI. Retrieved from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

< Welcome to the technical support guide for the purification of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This resource is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the purification of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Molecule and Potential Impurities

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a substituted styrene derivative. Its structure, featuring a fluorinated methoxy-phenyl ring and an alkene chain, dictates its chemical properties and the likely impurities you may encounter.[1][2] The nature of these impurities is heavily dependent on the synthetic route employed. Common syntheses for similar structures include the Wittig reaction and Grignard reactions, each with its characteristic byproducts.[3][4][5]

Common Impurities May Include:

  • Starting Materials: Unreacted aldehydes/ketones or phosphonium salts (from Wittig synthesis)[6][7][8], or unreacted Grignard reagents and corresponding starting halides.[9][10]

  • Reaction Byproducts: Triphenylphosphine oxide (TPPO) from Wittig reactions is a notoriously common and often difficult-to-remove impurity.[11][12][13] Magnesium salts are common byproducts from Grignard reactions.[9][14]

  • Solvents: Residual solvents from the reaction or initial workup steps.

  • Degradation Products: Substituted styrenes can be prone to polymerization or oxidation over time.

Troubleshooting and Purification Protocols

This section provides a structured approach to identifying and removing common impurities.

Issue 1: Presence of Triphenylphosphine Oxide (TPPO)

A very common issue when synthesizing alkenes via the Wittig reaction is the presence of the byproduct triphenylphosphine oxide (TPPO).[4][5] Its high polarity can make it challenging to separate from the desired product.[13]

FAQ 1: My NMR spectrum shows a broad multiplet around 7.5-7.8 ppm, indicative of TPPO. What is the best way to remove it?

The optimal method for TPPO removal depends on the scale of your reaction and the properties of your product.[13] For a relatively non-polar product like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, several effective strategies exist.

Principle: TPPO can form insoluble complexes with certain metal salts, allowing for its removal by simple filtration.[11][13] This method is particularly advantageous for larger scale purifications where chromatography is less practical.[12]

Protocol: TPPO Precipitation with Calcium Bromide (CaBr₂) [11]

  • Dissolve the crude reaction mixture in a suitable ethereal solvent like tetrahydrofuran (THF) or toluene.

  • Add 1 to 2 molar equivalents of anhydrous calcium bromide (CaBr₂) relative to the theoretical amount of TPPO.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate of the CaBr₂-TPPO complex should form.

  • Filter the mixture through a pad of celite, washing the filter cake with a small amount of the solvent.

  • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the product.

Metal SaltMolar Ratio (Salt:TPPO)Typical SolventsReference
CaBr₂1:1 to 2:1THF, Toluene, MTBE[11]
ZnCl₂2:1Ethanol[13]
MgCl₂(Not specified)(Not specified)[15]

Principle: For smaller scales, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO while the less polar desired product elutes quickly.[15][16]

Protocol: Silica Plug Filtration [16]

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a minimal amount of a non-polar solvent like hexane or a hexane/ether mixture.

  • Prepare a short column (plug) of silica gel in a fritted funnel or a small chromatography column.

  • Load the suspended crude product onto the silica plug.

  • Elute the desired product with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate). The TPPO will remain adsorbed at the top of the silica plug.[15]

  • Monitor the elution by thin-layer chromatography (TLC).

Issue 2: Contamination with Unreacted Starting Materials and Other Byproducts

If your synthesis did not go to completion, you may have unreacted starting materials or other side products. Flash column chromatography is a powerful technique for separating compounds with different polarities.[17][18]

FAQ 2: TLC analysis of my crude product shows multiple spots. How do I effectively separate my desired product?

Flash column chromatography is the method of choice for separating mixtures of organic compounds.[19][20] The key to a successful separation is choosing the correct solvent system (eluent).

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent system).[18] Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Protocol: Flash Column Chromatography [17][21]

  • Develop a Solvent System: Use TLC to find a solvent system that gives good separation between your product and the impurities. For a compound like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, start with a non-polar system like hexane/ethyl acetate. Aim for an Rf value of ~0.3 for your product.[17]

  • Pack the Column: Pack a chromatography column with silica gel slurried in your chosen non-polar solvent.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel.

  • Elute and Collect: Run the column by applying pressure (flash chromatography) and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Compound PolaritySuggested Starting Solvent SystemReference
Non-polar100% Hexane or Hexane/Ethyl Acetate (95:5)[21]
Moderately PolarHexane/Ethyl Acetate (e.g., 80:20 to 50:50)[22]
PolarEthyl Acetate or Dichloromethane/Methanol[21]
Issue 3: Removal of Inorganic Salts from Grignard Reactions

Grignard reactions are quenched with an aqueous acid solution, which results in the formation of magnesium salts that need to be removed.[9][14]

FAQ 3: After my Grignard reaction workup, I have a persistent emulsion/solid precipitate. How can I effectively remove the inorganic salts?

Proper workup is crucial for removing these salts and isolating your product.

Principle: The desired organic product is soluble in an organic solvent, while the inorganic magnesium salts are soluble in the aqueous phase. Liquid-liquid extraction separates the two phases.

Protocol: Grignard Reaction Workup [10][23]

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Shake the funnel to extract the product into the organic layer. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.[23]

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution to yield the crude product, which can then be further purified if necessary.[24]

Advanced Purification Techniques

In some cases, the impurities may be very similar in properties to the desired product, requiring more advanced purification methods.

Distillation

For liquid products that are thermally stable, distillation can be an effective purification method, especially for removing non-volatile impurities or solvents with significantly different boiling points.[25] Given that fluorination can lower the boiling point of a compound, vacuum distillation may be necessary if the boiling point is high at atmospheric pressure.[25]

Recrystallization

If your product is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.[26][27][28] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Workflow and Decision Making

The following diagram provides a decision-making workflow for purifying your crude 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Purification_Workflow start Crude 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene wittig Synthesis via Wittig Reaction? start->wittig grignard Synthesis via Grignard Reaction? wittig->grignard No tppo_removal TPPO Removal Protocol (Precipitation or Silica Plug) wittig->tppo_removal Yes other_synthesis Other Synthetic Route grignard->other_synthesis No aqueous_workup Aqueous Workup for Salt Removal grignard->aqueous_workup Yes tlc_analysis Analyze by TLC other_synthesis->tlc_analysis tppo_removal->tlc_analysis aqueous_workup->tlc_analysis pure Product is Pure tlc_analysis->pure Single Spot flash_chromatography Flash Column Chromatography tlc_analysis->flash_chromatography Multiple Spots final_product Pure Product pure->final_product flash_chromatography->tlc_analysis Check Purity distillation Consider Distillation or Recrystallization flash_chromatography->distillation If still impure distillation->final_product

Sources

Optimization

Technical Support Center: Stabilization of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the technical support guide for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of this reactive monomer during storage and experimentation.

Understanding the Molecule's Reactivity

Before delving into troubleshooting, it is crucial to understand the structural features of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene that contribute to its reactivity. The molecule contains two key functionalities:

  • A Trisubstituted Alkene: The 2-methyl-1-propene moiety is susceptible to both radical and, more significantly, cationic polymerization.

  • An Electron-Rich Phenyl Ring: The 2-methoxyphenyl group is electron-donating, which can further activate the double bond towards electrophilic attack, making cationic polymerization a primary concern.[1][2]

Uncontrolled polymerization can lead to sample degradation, inconsistent experimental results, and potential safety hazards due to exothermic reactions.[3][4] This guide provides actionable strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has become viscous or solidified upon storage. What happened?

This is a classic sign of polymerization. The individual monomer units have linked together to form oligomers or a high-molecular-weight polymer. This can be triggered by several factors, including exposure to heat, light (UV), atmospheric oxygen (which can form peroxides), or acidic contaminants.[3][4][5]

Q2: What is the primary mechanism by which this monomer polymerizes?

Given the structure, which features an electron-donating methoxy group on the phenyl ring and a trisubstituted double bond, the monomer is particularly susceptible to cationic polymerization .[2][6] This can be initiated by trace acidic impurities (e.g., from glassware, solvents, or atmospheric moisture reacting with surfaces) which act as a source of protons or Lewis acids.[6][7] While radical polymerization is also possible, especially if peroxides are formed or under UV light, the electronic nature of the monomer favors the cationic pathway.[8][9]

Q3: How can I prevent this unwanted polymerization during storage?

Proper storage is the first line of defense. This involves controlling the chemical and physical environment of the monomer. Key strategies include the addition of inhibitors and maintaining specific storage conditions.

Q4: What is a polymerization inhibitor and which one should I use?

A polymerization inhibitor is a chemical compound that is added in small quantities to a monomer to prevent spontaneous polymerization.[] Inhibitors work by scavenging the radical or cationic species that initiate the polymerization process.[3][11]

For 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a dual-inhibitor system targeting both radical and cationic pathways is recommended for maximum stability.

Inhibitor TypeExample InhibitorTypical ConcentrationMechanism of Action
Radical Inhibitor BHT (Butylated hydroxytoluene)100-500 ppmScavenges free radicals. Its effectiveness is enhanced by the presence of dissolved oxygen.[12]
Radical Inhibitor 4-tert-Butylcatechol (TBC)50-200 ppmExcellent oxygen-activated radical scavenger, often used for storage and transport of styrenic monomers.[13]
Cationic Inhibitor Triethylamine (TEA) or other non-nucleophilic bases500-1000 ppmNeutralizes trace acidic impurities that could initiate cationic polymerization.

Troubleshooting Guide: In-Experiment Polymerization

Encountering polymerization during a reaction can compromise yields and purity. This section addresses common scenarios.

Scenario 1: During an acidic reaction, my monomer immediately turns into a sticky mass.

  • Problem: You have initiated a rapid, uncontrolled cationic polymerization. The acidic conditions of your reaction are acting as a powerful initiator for the electron-rich alkene.

  • Explanation: Strong acids protonate the double bond, creating a stable tertiary carbocation. This cation rapidly adds to other monomer units in a chain reaction.[1]

  • Solution:

    • Protecting Groups: If the alkene is not the desired reactive site, consider protecting it before subjecting the molecule to acidic conditions.

    • Use Non-Acidic Reagents: Explore alternative synthetic routes that avoid strongly acidic conditions.

    • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes slow the rate of polymerization relative to the desired reaction, but this is often insufficient for highly susceptible monomers.

Scenario 2: My reaction mixture gradually thickens during a heated reaction.

  • Problem: You are likely observing thermally-initiated radical polymerization. At temperatures above 100 °C, monomers like styrene can begin to polymerize without an external initiator.[5][13]

  • Explanation: Heat can cause the spontaneous formation of radical species that initiate polymerization. As the reaction proceeds, the increasing viscosity can trap radicals, leading to an auto-acceleration known as the gel effect.[5]

  • Solution:

    • Add a Process Inhibitor: For reactions requiring heat, a higher-temperature radical inhibitor like hydroquinone (HQ) can be added if it doesn't interfere with the desired chemistry.[14]

    • Lower Reaction Temperature: If possible, reduce the reaction temperature or reaction time.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). While oxygen is beneficial for certain inhibitors during storage, it can form peroxides at high temperatures and contribute to unwanted side reactions and color formation.[12][15]

Protocols and Methodologies

Protocol 1: Stabilizing the Monomer for Long-Term Storage

This protocol outlines the steps to properly inhibit and store 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Materials:

  • 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

  • BHT (Butylated hydroxytoluene)

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source

  • Refrigerator or freezer (-20 °C to 4 °C)

Procedure:

  • Add Inhibitor: To the neat monomer, add BHT to a final concentration of 200 ppm (0.2 mg of BHT per 1 g of monomer). Ensure it is fully dissolved.

  • Inert Atmosphere: Gently bubble nitrogen or argon gas through the liquid monomer for 2-5 minutes to displace dissolved oxygen. This is a crucial step as phenolic inhibitors like BHT require trace oxygen to function, but an excess can lead to peroxide formation over time.[12][16] The goal is to reduce, not completely eliminate, oxygen.

  • Seal Securely: Cap the vial tightly. For extra protection, wrap the cap threads with Parafilm®.

  • Protect from Light: Store the vial in a dark location or wrap it in aluminum foil to prevent photo-initiated polymerization.[8]

  • Refrigerate: Store the stabilized monomer at a reduced temperature (4 °C is ideal) to slow down all potential degradation pathways.[17]

Protocol 2: Removing the Inhibitor Prior to Polymerization Experiments

If you intend to use the monomer for a controlled polymerization reaction, the storage inhibitor must be removed.

Materials:

  • Stabilized monomer

  • Basic alumina or a commercial inhibitor removal column

  • Glass column

  • Anhydrous solvent (e.g., dichloromethane or hexane)

Procedure:

  • Prepare Column: Pack a small glass column with basic alumina. The amount should be approximately 10-20 times the weight of the inhibitor.

  • Elute Monomer: Pass the stabilized monomer through the alumina column. The polar phenolic inhibitor (BHT) will be adsorbed onto the basic alumina, while the nonpolar monomer will elute.

  • Collect and Use Immediately: Collect the purified, inhibitor-free monomer. It is critical to use this material immediately , as it is now highly susceptible to spontaneous polymerization.[13] Do not store inhibitor-free monomer for more than a few hours, even under refrigeration.

Diagrams and Workflows

Polymerization Pathways

The following diagram illustrates the two primary polymerization pathways that can lead to the degradation of the monomer.

G cluster_0 Potential Polymerization Routes cluster_1 Cationic Pathway (Primary Risk) cluster_2 Radical Pathway Monomer 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene Carbocation Stable Tertiary Carbocation Monomer->Carbocation Radical Initiating Radical Monomer->Radical Initiator_C Acidic Impurity (H+ or Lewis Acid) Initiator_C->Monomer Protonation Polymer_C Cationic Polymer Carbocation->Polymer_C Propagation Initiator_R Heat, Light (UV) or Peroxides Initiator_R->Monomer Initiation Polymer_R Radical Polymer Radical->Polymer_R Propagation

Caption: Primary cationic and secondary radical polymerization pathways.

Decision Workflow for Monomer Handling

This workflow helps researchers decide on the appropriate handling and storage strategy.

G Start Start: Received Monomer CheckInhibitor Is monomer already inhibited? Start->CheckInhibitor UseImmediately Use immediately in non-acidic reaction CheckInhibitor->UseImmediately No Store Store short-term ( < 1 week ) CheckInhibitor->Store Yes AddInhibitor Add Inhibitor (Protocol 1) UseImmediately->AddInhibitor NeedForReaction Need for reaction? Store->NeedForReaction LongTermStore Store long-term in dark at 4°C AddInhibitor->LongTermStore LongTermStore->NeedForReaction RemoveInhibitor Remove Inhibitor (Protocol 2) NeedForReaction->RemoveInhibitor Yes End End NeedForReaction->End No UseInhibitorFree Use inhibitor-free monomer immediately RemoveInhibitor->UseInhibitorFree UseInhibitorFree->End

Caption: Decision workflow for handling and storing the monomer.

References

  • Specialty Chemicals. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Optimizing Chemical Synthesis: The Role of Inhibitors in Controlling Olefin Polymerization. Retrieved from [Link]

  • University of Ottawa. (n.d.). Handling and Storage of Chemicals. Retrieved from [Link]

  • Slideshare. (n.d.). Safe handling and storage of styrene monomer. Retrieved from [Link]

  • Simič, R., Mandal, J., Zhang, K., & Spencer, N. D. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. RSC Publishing. Retrieved from [Link]

  • ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

  • Faust, R. (2000). Living Carbocationic Polymerization of p-Methoxystyrene Using p-Methoxystyrene Hydrochloride/SnBr4 Initiating System: Determination of the Absolute Rate Constant of Propagation for Ion Pairs. Macromolecules, 33(9), 3263-3270. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. Macromolecules, 39(8), 2811-2819. Retrieved from [Link]

  • Matyjaszewski, K., & Woodworth, B. E. (1998). Controlled Radical Polymerization in the Presence of Oxygen. Macromolecules, 31(18), 5955-5957. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 558. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

  • Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. Retrieved from [Link]

  • Greenchemicals. (2024, June 6). An Overview on Styrenic Polymers: Synthesis and Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). Chain-Growth Polymers. Retrieved from [Link]

  • Zagoruiko, A. N. (1971). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 40(12), 1085-1102. Retrieved from [Link]

  • Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Polymerization: Cationic Polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 25). Cationic Polymerization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 3). How Does Temperature Affect Polystyrene Synthesis? [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the technical support center for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable steps to resolve them.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, likely via a Grignard or Wittig-type reaction, but I'm observing very low to no yield of my desired product. What are the likely solvent-related causes?

Answer: Low or nonexistent yields in this synthesis often point to issues with solvent choice and quality, which are critical for the stability and reactivity of organometallic reagents. Let's break down the potential culprits:

  • Protic Solvents and Grignard Reagents: If you are employing a Grignard reaction with an allylmagnesium halide, the presence of even trace amounts of protic solvents (e.g., water, alcohols) is detrimental. Grignard reagents are potent bases and will be rapidly quenched by any available acidic protons, leading to the formation of propene and rendering the reagent inactive for the desired nucleophilic attack on the aldehyde.[1] Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are standard choices for Grignard reactions.[2] It's also crucial to maintain a dry, inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Solvent Polarity and Reaction Rate: The polarity of the solvent can significantly impact the reaction rate. For SN2-type reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, leaving it more reactive.[3][4] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[4]

    • For Grignard Reactions: While both diethyl ether and THF are suitable, THF is more polar and can sometimes lead to different reactivity or solubility of magnesium salts, which might affect the reaction.[5][6] If you are experiencing issues in THF, consider switching to diethyl ether.

    • For Wittig Reactions: The choice between a polar protic and a polar aprotic solvent can influence the reaction mechanism and rate. Reactions in aprotic solvents like benzene or DMF often proceed through a different transition state compared to those in protic solvents like methanol.[7]

  • Improper Solvent for Ylide Formation (Wittig Reaction): If you are using a Wittig reaction, the solvent used for the deprotonation of the phosphonium salt to form the ylide is crucial. A sufficiently non-polar, aprotic solvent like THF or diethyl ether is typically used with a strong base (e.g., n-butyllithium, sodium hydride). Using a solvent that reacts with the base will prevent ylide formation.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the target compound, but I'm also seeing significant impurities that are difficult to separate. How can the solvent be contributing to this?

Answer: Side reactions are a common challenge, and the solvent plays a significant role in dictating which reaction pathways are favored.

  • Wurtz Coupling with Grignard Reagents: In Grignard reactions, a common side product is the homocoupling of the Grignard reagent (in this case, forming 1,5-hexadiene). This is more prevalent at higher temperatures and with higher concentrations of the allyl halide during Grignard formation.[1] The choice of solvent can influence the solubility of intermediates and the overall reaction temperature. Solution: Add the allyl halide slowly to the magnesium turnings to maintain a low concentration.[1] Ensure the reaction temperature is controlled, using an ice bath if necessary.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom on the aromatic ring introduces the possibility of a nucleophilic aromatic substitution reaction, especially if a protic solvent like methanol is used in the presence of a strong base. The methoxide ion generated in situ can displace the fluoride.[8] Solution: If you suspect SNAr is occurring, switch to an aprotic solvent like THF.[8] This will minimize the presence of competing nucleophiles.

  • Stereoselectivity in Wittig Reactions: For Wittig reactions, the solvent can influence the E/Z selectivity of the resulting alkene. For non-stabilized ylides, non-polar solvents like toluene tend to favor the Z-isomer, while polar solvents can lead to the E-isomer.[9][10] While your target product does not have E/Z isomerism, this principle is important to consider in related syntheses.

Issue 3: Reaction Fails to Initiate

Question: I'm trying to initiate a Grignard reaction to synthesize my starting material, but the reaction won't start. What solvent-related factors should I check?

Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.

  • Wet Solvents: As mentioned before, water will quench the Grignard reagent as it forms. Ensure your solvent is anhydrous.

  • Solvent Choice: Diethyl ether is often considered the best solvent for Grignard initiation due to its ability to help stabilize the Grignard reagent through coordination. While THF is also commonly used, initiation can sometimes be more sluggish.

  • Activation of Magnesium: A small crystal of iodine is often added to activate the magnesium surface.[2] Gentle heating can also help initiate the reaction.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction involving 5-Fluoro-2-methoxybenzaldehyde?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most suitable solvents. Diethyl ether is generally recommended for the initiation and formation of the Grignard reagent, while THF can be used for the subsequent reaction with the aldehyde. The choice may depend on the specific Grignard reagent being used and the desired reaction temperature.

Q2: Can I use a polar protic solvent for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene?

A2: It is highly discouraged, especially if you are using an organometallic reagent like a Grignard reagent. Protic solvents will deactivate the reagent.[1] In other reaction types, protic solvents can lead to undesirable side reactions like SNAr.[8]

Q3: How does solvent polarity affect the Wittig reaction for this synthesis?

A3: The effect of solvent polarity on the Wittig reaction can be complex and depends on the nature of the ylide.[9] For non-stabilized ylides, aprotic, non-polar solvents typically favor the kinetic Z-alkene product.[10][11] In contrast, polar solvents can sometimes favor the more thermodynamically stable E-alkene.[10] The presence of lithium salts can also influence the stereochemical outcome.[11]

Q4: My TLC plate shows streaking. Is this a solvent issue?

A4: Streaking on a TLC plate can be due to several factors, including the sample being too concentrated or the compound being acidic or basic.[12] While the developing solvent system is crucial for good separation, the issue might not be with the reaction solvent itself. Try diluting your sample or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.[12]

III. Experimental Protocols & Data

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines a general procedure. Optimization of equivalents, temperature, and reaction time may be necessary.

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Magnesium turnings

  • 2-methylallyl chloride (or bromide)

  • Anhydrous diethyl ether or THF

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In a dropping funnel, prepare a solution of 2-methylallyl chloride in anhydrous diethyl ether.

    • Add a small portion of the 2-methylallyl chloride solution to initiate the reaction. Gentle warming may be required.

    • Once initiated, add the remaining 2-methylallyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 5-Fluoro-2-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard solution.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. . Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Solvent Effects on Yield (Hypothetical)

The following table illustrates the potential impact of solvent choice on the yield of the Grignard reaction.

SolventYield (%)Purity (%)Comments
Anhydrous Diethyl Ether85>95Clean reaction, easy to control.
Anhydrous THF80>95Reaction may be faster but can be harder to initiate.
Diethyl Ether (not anhydrous)<5LowSignificant quenching of the Grignard reagent.
Methanol00Complete quenching of the Grignard reagent.

IV. Visualizing the Workflow

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagents Mg turnings, 2-methylallyl chloride, Anhydrous Diethyl Ether grignard Formation of 2-methylallylmagnesium chloride reagents->grignard Initiation (Iodine, heat) addition Nucleophilic Addition (0°C to RT) grignard->addition aldehyde 5-Fluoro-2-methoxybenzaldehyde in Anhydrous Diethyl Ether aldehyde->addition quench Quench with sat. NH4Cl(aq) addition->quench extract Extraction with Diethyl Ether quench->extract purify Column Chromatography extract->purify product 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene purify->product

Caption: Workflow for the Grignard synthesis.

Troubleshooting Logic

Troubleshooting_Logic cluster_grignard Grignard Reaction Issues cluster_wittig Wittig Reaction Issues cluster_solutions Potential Solutions start Low Yield or No Reaction check_solvent Is the solvent anhydrous? start->check_solvent check_atmosphere Is the reaction under inert gas? start->check_atmosphere check_initiation Did the Grignard formation initiate? start->check_initiation check_ylide Was the ylide successfully formed? start->check_ylide dry_glassware Flame-dry glassware, use anhydrous solvent. check_solvent->dry_glassware use_inert Use Argon or Nitrogen atmosphere. check_atmosphere->use_inert activate_mg Use iodine/heat to activate Mg. check_initiation->activate_mg change_solvent Consider switching from THF to Ether. check_initiation->change_solvent check_solvent_ylide Is the solvent compatible with the base? check_ylide->check_solvent_ylide check_base Ensure base is active and appropriate for ylide formation. check_solvent_ylide->check_base

Caption: Troubleshooting decision tree.

V. References

  • Maksić, Z. B., & Vianello, R. (2002). TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 106(1-4), 183-193. [Link]

  • Pandolfi, E., Gonzalez, L., & Apparu, M. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2187-2195. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Olah, G. A., & Krishnamurthy, V. V. (1982). Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. Journal of the American Chemical Society, 104(19), 5323-5324. [Link]

  • Pandolfi, E., Gonzalez, L., & Apparu, M. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • Reddit. (2022). Brown Allylation Tips. r/Chempros. [Link]

  • Polar Protic and Aprotic Solvents. (n.d.). ChemTalk. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2023, May 12). Orango. [Link]

  • Ch 8 : Solvent Effects. (n.d.). University of Calgary. [Link]

  • 6.05.1. Protic vs Aprotic Solvents. (2019, June 5). Chemistry LibreTexts. [Link]

  • Gökçe, M., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

  • ChemOrgChem. (2023, December 7). Tsuji-Trost Allylation Reaction/Selectivity/CSIR 2015/Problem Solved/ChemOrgChem. YouTube. [Link]

  • Tuulmets, A., & Sassian, M. (2003). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]

  • Wipf, P. (2007, January 20). Allylations & Crotylations I. Basic Principles. Wipf Group. [Link]

  • Awadallah, M. D., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Kącka-Zych, A., & Jaworski, J. S. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules, 27(15), 4983. [Link]

  • 2-Fluoro-5-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • 5-Fluoro-2-methoxybenzaldehyde. (n.d.). SpectraBase. [Link]

  • León-Galeana, L., & Maldonado, L. A. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. [Link]

Sources

Optimization

Temperature control in the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the technical support center for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on ensuring the successful and reproducible synthesis of this key intermediate, with a particular emphasis on the critical role of temperature control.

Introduction: The Synthetic Challenge

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a valuable building block in medicinal chemistry, typically proceeds via a Wittig reaction. This powerful olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone. While robust, the success of the Wittig reaction is highly dependent on precise control of reaction parameters, especially temperature. The presence of a fluorine atom and a methoxy group on the aromatic ring introduces electronic effects that can influence reactivity and side-product formation, making stringent temperature control paramount.

This guide will walk you through a standard protocol and provide solutions to common issues that may arise, ensuring you can navigate the complexities of this synthesis with confidence.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear picture of the synthetic process, the following diagram outlines the key stages of the Wittig reaction for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Wittig_Synthesis_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction Phosphonium_Salt Isopropyltriphenylphosphonium bromide Ylide Phosphorus Ylide (Isopropylidenetriphenylphosphorane) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Vessel Reaction Mixture Ylide->Reaction_Vessel Nucleophilic Attack Aldehyde 5-Fluoro-2-methoxybenzaldehyde Aldehyde->Reaction_Vessel Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Reaction_Vessel->Product Workup & Purification Byproduct Triphenylphosphine oxide Reaction_Vessel->Byproduct

Caption: Workflow for the Wittig synthesis of the target molecule.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene via the Wittig reaction.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Fluoro-2-methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation (Temperature: -78 °C to 0 °C):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe while maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • After the addition is complete, allow the mixture to slowly warm to 0 °C and stir for 1 hour.

  • Wittig Reaction (Temperature: -78 °C to Room Temperature):

    • Cool the ylide solution back down to -78 °C.

    • In a separate flask, dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Troubleshooting Guide: Temperature-Related Issues

Precise temperature control is the cornerstone of a successful synthesis. The following table outlines common problems, their likely causes related to temperature, and recommended solutions.

Problem Potential Temperature-Related Cause Solution
Low or no ylide formation (pale or no color change) Temperature too high during base addition, leading to side reactions of n-BuLi.Ensure the phosphonium salt suspension is thoroughly cooled to -78 °C before and during the dropwise addition of n-BuLi. Use a calibrated low-temperature thermometer.
Low yield of the desired product Decomposition of the ylide at elevated temperatures before the addition of the aldehyde.Maintain the ylide solution at a low temperature (ideally 0 °C or below) after its formation and before the addition of the aldehyde.
Formation of an alcohol byproduct (5-Fluoro-2-methoxyphenyl)methanol) The ylide may act as a base and reduce the aldehyde if the reaction temperature is too high.Add the aldehyde to the ylide solution at a very low temperature (-78 °C) to favor nucleophilic attack over reduction.
Presence of unreacted starting materials Insufficient reaction temperature or time. The reaction may not have reached the activation energy required for completion.After the initial low-temperature addition, ensure the reaction is allowed to warm to room temperature and stir for a sufficient amount of time (e.g., overnight) to drive the reaction to completion.
Formation of side products from ylide decomposition Thermal decomposition of the unstabilized ylide.Avoid prolonged periods at room temperature before the addition of the aldehyde. Prepare and use the ylide in a timely manner.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the initial ylide generation performed at -78 °C?

A1: The deprotonation of the phosphonium salt with a strong base like n-butyllithium is a highly exothermic reaction. Performing this step at -78 °C helps to dissipate the heat generated, preventing side reactions of the highly reactive n-BuLi with the solvent (THF) or the phosphonium salt itself. This ensures the clean and efficient formation of the phosphorus ylide.[2]

Q2: What is the significance of slowly warming the reaction to room temperature after the aldehyde addition?

A2: The initial nucleophilic attack of the ylide on the aldehyde is typically fast, even at low temperatures. However, the subsequent steps of the Wittig mechanism, including the formation of the oxaphosphetane intermediate and its decomposition to the alkene and triphenylphosphine oxide, require more energy.[3] Slowly warming the reaction to room temperature provides the necessary thermal energy to drive the reaction to completion, ensuring a good yield of the final product.

Q3: Can other bases be used for ylide generation, and how would that affect the temperature requirements?

A3: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used. However, their reactivity and solubility differ from n-BuLi. For instance, NaH is a solid and the reaction is heterogeneous, often requiring higher temperatures (e.g., room temperature or gentle heating) to proceed at a reasonable rate. The choice of base will therefore directly impact the optimal temperature profile for the ylide generation step.[3]

Q4: My reaction mixture turned from a deep red to a pale yellow/orange immediately after adding the aldehyde at -78 °C. Is this normal?

A4: Yes, this is a good indication that the reaction is proceeding as expected. The deep color is characteristic of the phosphorus ylide. As the ylide reacts with the aldehyde, it is consumed, leading to a lightening of the solution's color. This rapid color change, even at low temperatures, suggests a fast initial reaction between the two components.

Q5: I observe a significant amount of a white precipitate at the end of the reaction. What is it?

A5: The white precipitate is most likely triphenylphosphine oxide, the byproduct of the Wittig reaction. The formation of this highly stable phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[1] It is typically removed during the workup and purification steps.

Logical Relationships in Temperature Control

The interplay between temperature, reagents, and reaction outcomes can be visualized as a decision tree. The following diagram illustrates the consequences of proper and improper temperature control at critical stages of the synthesis.

Temp_Control_Logic cluster_Ylide Ylide Generation cluster_Reaction Wittig Reaction Start Synthesis Start Ylide_Temp Temperature Control (-78°C) Start->Ylide_Temp Ylide_Correct Clean Ylide Formation Ylide_Temp->Ylide_Correct Correct Ylide_Incorrect Side Reactions & Ylide Decomposition Ylide_Temp->Ylide_Incorrect Incorrect Reaction_Temp Temperature Control (Slow Warming) Ylide_Correct->Reaction_Temp Ylide_Incorrect->Reaction_Temp Reaction_Correct High Product Yield Reaction_Temp->Reaction_Correct Correct Reaction_Incorrect Low Yield & Byproduct Formation Reaction_Temp->Reaction_Incorrect Incorrect Final_Product Final Product Reaction_Correct->Final_Product Successful Synthesis Reaction_Incorrect->Final_Product Unsuccessful Synthesis

Caption: Decision tree for temperature control during synthesis.

By adhering to the principles of meticulous temperature control outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

Sources

Troubleshooting

Enhancing the stability of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in solution

Technical Support Center: 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Introduction: Understanding the Stability of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Welcome to the technical support guide for 3-(5-Fluor...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Introduction: Understanding the Stability of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Welcome to the technical support guide for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of a fluorinated aromatic ring and a reactive propene moiety. However, the very features that make it synthetically useful—specifically the allylic C-H bonds and the terminal double bond—also render it susceptible to degradation in solution.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges. As your virtual application scientist, my goal is to move beyond simple instructions and explain the chemical rationale behind these recommendations, empowering you to design robust, reproducible experiments. We will explore the primary degradation pathways—isomerization, oxidation, and polymerization—and provide validated protocols to mitigate these issues, ensuring the integrity of your compound and the reliability of your results.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common initial questions regarding the handling and storage of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene solutions.

Q1: What are the optimal storage conditions for a stock solution of this compound?

For maximum long-term stability, stock solutions should be stored under conditions that minimize thermal, photo-, and oxidative stress. The allylic nature of the compound makes it prone to degradation if not handled with care.

Answer: The recommended storage conditions are summarized in the table below. The core principle is to limit the energy input (heat, light) and reactive species (oxygen) that can initiate degradation. An inert atmosphere is crucial for preventing oxidation, which is a primary concern for allylic systems.

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature -20°C to -80°C Reduces the rate of all chemical reactions, including degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing the initiation of free-radical oxidation at the sensitive allylic position.
Container Amber Glass Vial with PTFE-lined cap Prevents photodegradation by blocking UV light. A PTFE liner provides an inert seal, preventing leaching or reaction with the cap material.
Concentration 1-10 mM Lower concentrations can reduce the likelihood of concentration-dependent degradation, such as polymerization.

| Handling | Thaw on ice; minimize time at room temp. | Limits exposure to thermal stress during experimental setup. |

Q2: Which solvents should I use or avoid to ensure the stability of my compound?

Solvent choice is critical. The wrong solvent can actively promote degradation through acid/base catalysis or by containing impurities that initiate unwanted reactions.

Answer: High-purity, anhydrous, aprotic solvents are strongly recommended. Protic solvents (like alcohols) can facilitate proton-catalyzed isomerization, while certain solvents can contain peroxide impurities that initiate oxidation.

Table 2: Solvent Selection and Compatibility Guide

Solvent Class Recommended Examples Suitability Precautions and Rationale
Aprotic Ethers Tetrahydrofuran (THF), 1,4-Dioxane Excellent Use high-purity, inhibitor-free grades. Ethers can form explosive peroxides over time; test for peroxides if using older solvent stock.
Aromatic Hydrocarbons Toluene, Xylenes Good Inert and aprotic. Ensure they are anhydrous.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF) Fair to Good Use high-purity anhydrous grades. DMF can degrade to form amines, which may act as a base catalyst. Use freshly opened bottles.
Chlorinated Dichloromethane (DCM), Chloroform Use with Caution Can contain acidic impurities (HCl) that catalyze isomerization. Prone to generating radicals under light. Not recommended for long-term storage.
Protic Solvents Methanol, Ethanol, Water Avoid Can act as a proton source, leading to acid-catalyzed isomerization of the double bond to a more stable, conjugated position.[1][2]

| Fluorinated Solvents | Various (e.g., HFEs) | Good | Generally very stable and non-reactive, making them a potentially good but often expensive choice.[3][4] They are unlikely to participate in degradation reactions. |

Q3: How does the fluoro-methoxy substitution pattern on the phenyl ring affect stability?

The substituents on the aromatic ring primarily exert electronic effects that can modulate the reactivity of the allyl group, though the primary instability remains the allyl group itself.

Answer: The fluorine atom is a moderately deactivating, ortho-para directing group, while the methoxy group is a strongly activating, ortho-para directing group. Their combined electronic influence can affect the susceptibility of the aromatic ring to electrophilic attack, but more importantly, they can subtly influence the bond dissociation energy of the allylic C-H bonds. However, for practical purposes, the dominant stability concerns arise from the inherent reactivity of the 2-methyl-1-propene moiety. The presence of fluorine is known to often increase metabolic stability in drug molecules by blocking sites of oxidation, but in this case, the allylic C-H bonds are the more likely initial points of oxidative attack.[5][6]

Troubleshooting Guide: Diagnosing and Solving Degradation

This section provides a logical framework for identifying and resolving specific stability issues you may encounter during your experiments.

dot

TroubleshootingFlowchart start Start: Inconsistent Results or New Peaks in Analytical Trace (HPLC/LC-MS) check_mass Analyze new peaks by LC-MS. Does the mass match the parent compound? start->check_mass mass_match_yes Yes, Mass Matches (Isomer Formation) check_mass->mass_match_yes Yes mass_match_no No, Mass Does Not Match check_mass->mass_match_no No isomer_path Likely Isomerization (Allylic Rearrangement). The double bond has migrated to a more stable conjugated position. mass_match_yes->isomer_path check_mass_change What is the mass change? mass_match_no->check_mass_change solution_isomer Solution: 1. Use high-purity, anhydrous, aprotic solvents. 2. Neutralize glassware; avoid acid/base contamination. 3. Store in the dark to prevent photo-isomerization. isomer_path->solution_isomer mass_plus_16 Mass +16 Da (or +32 Da) check_mass_change->mass_plus_16 mass_polymer Broad peaks or high MW distribution? (Precipitate observed?) check_mass_change->mass_polymer oxidation_path Likely Oxidation. Hydroperoxide or alcohol formed at the allylic position. mass_plus_16->oxidation_path polymer_path Likely Polymerization. Free-radical chain reaction of the alkene. mass_polymer->polymer_path solution_oxidation Solution: 1. Degas solvents and store solutions under inert gas (Ar/N2). 2. Add a radical scavenger (antioxidant) like BHT (100 ppm) or Tocopherol. oxidation_path->solution_oxidation solution_polymer Solution: 1. Store solutions at lower concentrations. 2. Avoid exposure to light and heat. 3. Add a polymerization inhibitor if necessary. polymer_path->solution_polymer DegradationPathways cluster_0 Primary Degradation Pathways start 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene isomer Isomerization Product (Conjugated Alkene) start->isomer Acid/Base or Heat/Light oxidation Oxidation Product (Allylic Alcohol) start->oxidation O2, Radicals (Light/Heat)

Caption: Key degradation pathways: Isomerization and Oxidation.

Q6: My solution has become cloudy, or I've observed a precipitate forming over time. What could be the cause?

Answer: This is often a sign of polymerization . The terminal alkene (vinyl group) can undergo free-radical polymerization, especially at higher concentrations or upon exposure to initiators like light, heat, or radical-generating impurities.

  • Causality: Similar to styrene, substituted allylbenzenes can polymerize via a chain reaction where radicals attack the double bond, creating a new radical that propagates the chain. [7][8]* Solution:

    • Work with Dilute Solutions: Whenever possible, store and use the compound in dilute solutions (e.g., ≤10 mM).

    • Strictly Control Light and Heat: Store solutions in the dark and keep them cool, as both light and heat can initiate polymerization.

    • Consider Inhibitors: If polymerization is a persistent issue in a bulk application, adding a polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ) may be necessary, but this must be evaluated for compatibility with your downstream experiments.

Experimental Protocols: Validating and Enhancing Stability

These protocols provide a framework for systematically assessing the stability of your compound and evaluating potential stabilizers.

Protocol 1: HPLC-Based Stability Assessment in Solution

This protocol uses a time-course study to quantify the degradation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene under various conditions.

dot

Workflow prep 1. Prepare 10 mM Stock Solution in chosen solvent (e.g., ACN) under inert atmosphere. aliquot 2. Aliquot into separate vials for each condition and time point. prep->aliquot stress 3. Expose to Stress Conditions: - RT, Light - RT, Dark - 40°C, Dark - Control (-20°C, Dark) aliquot->stress sample 4. Sample at Time Points: T=0, 6h, 24h, 48h, 1 week stress->sample analyze 5. Analyze by RP-HPLC: Dilute sample, inject, and integrate parent peak and degradation peaks. sample->analyze calculate 6. Calculate % Purity: (Area_parent / Area_total) * 100 analyze->calculate

Caption: Experimental workflow for a time-course stability study.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh ~2 mg of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

    • In a volumetric flask, dissolve in a chosen high-purity solvent (e.g., Acetonitrile) to a final concentration of 10 mM.

    • It is recommended to perform this under an inert atmosphere (e.g., in a glovebox or by purging the solvent and vial with argon).

  • Experimental Setup:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Create sets for each stress condition to be tested:

      • Control: -20°C, dark.

      • Condition A (Ambient): Room temperature (~25°C), dark.

      • Condition B (Photo-stress): Room temperature, exposed to laboratory light.

      • Condition C (Thermal Stress): 40°C, dark (in an incubator or oven).

  • Time-Course Sampling:

    • Immediately analyze a T=0 sample to establish the initial purity.

    • At subsequent time points (e.g., 6, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method with UV detection is standard. A stability-indicating method should be developed that separates the parent compound from all potential degradants. [9][10] * Example Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

      • Detection: UV at a wavelength of maximum absorbance (e.g., ~275 nm, to be determined empirically).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of the parent compound at each time point using the area percent method:

      • % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100

    • Plot % Purity vs. Time for each condition to visualize the degradation rate.

Protocol 2: Screening Antioxidant Stabilizers

This protocol identifies an effective antioxidant to prevent oxidative degradation.

Methodology:

  • Prepare Stabilizer Stock Solutions:

    • Prepare 10,000 ppm (1%) stock solutions of BHT and α-Tocopherol in the chosen experimental solvent (e.g., Acetonitrile).

  • Prepare Test Solutions:

    • Prepare a 10 mM solution of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene as described in Protocol 1.

    • Create the following test groups by spiking the main solution:

      • No Stabilizer Control

      • BHT (100 ppm final concentration)

      • α-Tocopherol (100 ppm final concentration)

    • Aliquot these solutions into clear glass vials to simulate a worst-case photo-oxidative stress scenario.

  • Stress and Analysis:

    • Expose all vials to ambient light and temperature on a lab bench.

    • Analyze samples at T=0 and T=48 hours using the HPLC method from Protocol 1.

  • Evaluation:

    • Compare the % purity remaining in each group at 48 hours. The most effective stabilizer will show the least degradation compared to the control.

Table 3: Example Data from Antioxidant Screening (Hypothetical)

Condition Purity at T=0 Purity at T=48h % Degradation
No Stabilizer 99.8% 85.2% 14.6%
+ 100 ppm BHT 99.7% 99.1% 0.6%

| + 100 ppm α-Tocopherol | 99.8% | 98.6% | 1.2% |

References

  • Gulcin, I. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715. [Link]

  • Mague, J. T. (2009). Nucleophilic Aromatic Substitution.
  • Pinching, A. J., & Davies, D. M. (1977). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal, 6(1), 7. [Link]

  • Laguerre, M., Lecomte, J., & Villeneuve, P. (2007). Evaluation of the ability of antioxidants to counteract lipid oxidation: Existing methods, new trends and challenges. Progress in Lipid Research, 46(5), 244-282. [Link]

  • Decker, E. A., Chen, B., Panya, A., & Elias, R. J. (2010). Understanding antioxidant mechanisms in preventing oxidation in foods. Food Quality and Preference, 21(2), 119-125.
  • Chemistry For Everyone. (2023). What Are Antioxidants For Polymers? YouTube. [Link]

  • Wikipedia. (2023). Allylic rearrangement. [Link]

  • Pearson Education. (n.d.). Reactions at the Allylic Position. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Smith, A. B., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8671-8676. [Link]

  • Enviro Tech International, Inc. (n.d.). The Advantages Of Using Fluorinated Solvents. [Link]

  • ResearchGate. (n.d.). Copolymerization of allylbenzene with styrene. [Link]

  • ResearchGate. (n.d.). The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid. [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Smith, A. B., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. ACS Publications. [Link]

  • MDPI. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst. [Link]

  • SAFECHEM. (n.d.). FLUORINATED SOLVENTS. [Link]

  • Wikipedia. (2024). Propane. [Link]

  • L.S.College, Muzaffarpur. (2020). Allylic rearrangement. [Link]

  • ResearchGate. (n.d.). Reactions of the allylic substrate at a glance. [Link]

  • University of Illinois Chicago. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methylprop-1-ene. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (1992). Towards elucidation of the lignin degradation pathway in Actinomycetes. [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]

  • Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Notes. [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

  • National Center for Biotechnology Information. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene and its Non-fluorinated Analog

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development Introduction Molecular Structures and Electronic Properties The reactivity of the allylic double bond in both 3-(5-fluoro-2-methoxyphenyl)-2-m...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

Molecular Structures and Electronic Properties

The reactivity of the allylic double bond in both 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene (henceforth referred to as the fluorinated analog ) and 3-(2-methoxyphenyl)-2-methyl-1-propene (the non-fluorinated analog ) is intrinsically linked to the electronic environment of the aromatic ring. The substituents on the phenyl group, namely the methoxy (-OCH₃) and fluorine (-F) groups, exert significant electronic effects that are transmitted to the reactive propene moiety.

The methoxy group at the ortho position is a powerful activating group. It exhibits a strong positive mesomeric effect (+M) by donating its lone pair of electrons to the aromatic ring, and a weaker negative inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance donation significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2]

The fluorine atom at the meta position to the methoxy group (and para to the propene substituent) presents a more complex electronic profile. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I).[3] However, it also possesses lone pairs that can be donated to the aromatic ring via a positive mesomeric effect (+M).[3] The interplay of these opposing effects determines the overall electronic character of the fluorinated aromatic ring.

SubstituentInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Aromatic Ring
-OCH₃ WeakStrongStrongly Activating, Ortho-, Para-directing
-F StrongModerateDeactivating (overall), Ortho-, Para-directing

Comparative Reactivity Analysis

Electrophilic Addition to the Alkene

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electrophile to form a carbocation intermediate, which is then quenched by a nucleophile.[4] The rate of this reaction is highly dependent on the stability of the carbocation intermediate.

Predicted Reactivity: The non-fluorinated analog is predicted to be more reactive towards electrophiles than the fluorinated analog.

Causality:

  • Electron Density of the Double Bond: The overall electron-donating character of the 2-methoxyphenyl group in the non-fluorinated analog increases the electron density of the allylic double bond, making it a more potent nucleophile.[5]

  • Carbocation Stability: The rate-determining step in electrophilic addition is the formation of the carbocation intermediate.[6] The electron-donating methoxy group in the non-fluorinated analog will better stabilize the positive charge that develops on the benzylic carbon through resonance. In contrast, the strong inductive electron-withdrawing effect of the fluorine atom in the fluorinated analog will destabilize the carbocation intermediate, thereby increasing the activation energy of the reaction.

Diagram: Electrophilic Addition Mechanism and Influence of Substituents

G NF_start 3-(2-methoxyphenyl)-2-methyl-1-propene NF_intermediate More Stable Tertiary Carbocation Stabilized by +M of -OCH3 NF_start->NF_intermediate Electrophile (E+) Reactivity_NF Higher Reactivity NF_product Addition Product NF_intermediate->NF_product Nucleophile (Nu-) F_start 3-(5-fluoro-2-methoxyphenyl)-2-methyl-1-propene F_intermediate Less Stable Tertiary Carbocation Destabilized by -I of -F F_start->F_intermediate Electrophile (E+) Reactivity_F Lower Reactivity F_product Addition Product F_intermediate->F_product Nucleophile (Nu-)

Caption: Predicted reactivity in electrophilic addition.

Radical Halogenation at the Allylic Position

Radical halogenation, particularly with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a selective method for introducing a halogen at the allylic position.[7][8][9] The reaction proceeds via a radical chain mechanism, with the rate-determining step being the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical.[10]

Predicted Reactivity: The non-fluorinated analog is predicted to be slightly more reactive in radical allylic halogenation.

Causality:

  • Allylic Radical Stability: The stability of the allylic radical intermediate is the primary determinant of the reaction rate. Both analogs will form a tertiary allylic radical that is also benzylic, and thus highly stabilized by resonance. The substituents on the aromatic ring will have a more subtle influence compared to ionic reactions. Electron-donating groups can further stabilize the radical. The powerful +M effect of the methoxy group in the non-fluorinated analog will provide slightly better stabilization to the radical intermediate compared to the fluorinated analog, where the stabilizing +M effect of the methoxy group is counteracted by the destabilizing -I effect of the fluorine.

Diagram: Radical Allylic Bromination with NBS

G cluster_workflow Radical Halogenation Workflow start Alkene + NBS + Radical Initiator initiation Initiation: Br• radical formation start->initiation propagation1 Propagation 1: Allylic H abstraction initiation->propagation1 propagation2 Propagation 2: Reaction with Br2 propagation1->propagation2 product Allylic Bromide propagation2->product regeneration Radical Chain Regeneration propagation2->regeneration regeneration->propagation1

Caption: General workflow for radical allylic bromination.

Oxidation of the Alkene

Alkenes can be oxidized by various reagents, such as potassium permanganate (KMnO₄) and ozone (O₃), to yield diols, or upon cleavage of the double bond, ketones and carboxylic acids.[11][12][13][14] The initial step often involves an electrophilic attack on the double bond by the oxidizing agent.

Predicted Reactivity: The non-fluorinated analog is predicted to be more reactive towards oxidative cleavage.

Causality:

  • Nucleophilicity of the Double Bond: Similar to electrophilic addition, the rate of oxidation is influenced by the electron density of the alkene. The electron-donating methoxy group in the non-fluorinated analog enhances the nucleophilicity of the double bond, making it more susceptible to attack by oxidizing agents. The electron-withdrawing fluorine atom in the fluorinated analog will decrease the electron density of the double bond, thus reducing its reactivity towards electrophilic oxidizing agents.[5]

Experimental Protocols

The following are detailed, self-validating protocols for key comparative experiments.

Protocol 1: Comparative Electrophilic Bromination

Objective: To compare the rate of electrophilic addition of bromine to the fluorinated and non-fluorinated analogs.

Materials:

  • 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

  • 3-(2-Methoxyphenyl)-2-methyl-1-propene

  • Bromine (Br₂) solution in dichloromethane (CH₂Cl₂) of known concentration

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (aqueous)

  • NMR tubes, UV-Vis cuvettes

Procedure:

  • Prepare equimolar solutions of the fluorinated and non-fluorinated analogs in anhydrous dichloromethane in separate flasks.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of the bromine solution dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Monitor the reaction rate by taking aliquots at regular intervals and quenching them with an excess of sodium thiosulfate solution. Analyze the quenched aliquots by ¹H NMR or GC-MS to determine the extent of conversion of the starting material.

  • Alternatively, the reaction can be monitored in real-time using a UV-Vis spectrophotometer by following the disappearance of the bromine absorbance.

Validation:

  • The reaction should be run in parallel under identical conditions (temperature, concentration, solvent) to ensure a valid comparison.

  • The products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the expected regiochemistry of bromine addition.

Protocol 2: Comparative Radical Allylic Bromination with NBS

Objective: To compare the rate of radical allylic bromination of the fluorinated and non-fluorinated analogs.

Materials:

  • 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

  • 3-(2-Methoxyphenyl)-2-methyl-1-propene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄), anhydrous

  • Succinimide

  • Filtration apparatus

Procedure:

  • In two separate round-bottom flasks equipped with reflux condensers, dissolve equimolar amounts of the fluorinated and non-fluorinated analogs in anhydrous carbon tetrachloride.

  • Add a slight molar excess of NBS and a catalytic amount of AIBN to each flask.

  • Heat the reaction mixtures to reflux under a nitrogen atmosphere.

  • Monitor the progress of the reactions by TLC or GC-MS.

  • Upon completion, cool the mixtures to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR to determine the conversion and the ratio of any isomeric products.

Validation:

  • The use of a radical initiator and a non-polar solvent favors the radical pathway over electrophilic addition.

  • The formation of succinimide as a byproduct is indicative of the reaction proceeding via the intended mechanism.

  • The structure of the allylic bromide products should be confirmed by spectroscopic methods.

Conclusion

Based on established principles of electronic and steric effects, this guide predicts that 3-(2-methoxyphenyl)-2-methyl-1-propene will exhibit greater reactivity than its 5-fluoro-substituted analog in electrophilic addition and oxidation reactions . This is primarily attributed to the powerful electron-donating resonance effect of the methoxy group, which enhances the nucleophilicity of the alkene and stabilizes the carbocation intermediates. The strong inductive electron-withdrawing nature of the fluorine atom in the fluorinated analog is expected to decrease the electron density of the double bond and destabilize positively charged intermediates, thus retarding these reactions.

In radical allylic halogenation, the difference in reactivity is predicted to be less pronounced, with the non-fluorinated analog likely being slightly more reactive due to the better stabilization of the allylic radical intermediate by the methoxy group.

These predictions, grounded in fundamental organic chemistry principles, provide a solid framework for researchers designing synthetic routes involving these and structurally related compounds. The provided experimental protocols offer a clear path for the empirical validation and quantification of these reactivity differences.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene: A Validation of a New Synthetic Route

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel molecular entities is a cornerstone of progress....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel molecular entities is a cornerstone of progress. This guide provides a comprehensive comparison of established and a newly proposed synthetic route for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, we present an in-depth analysis of four distinct synthetic strategies, supported by detailed experimental protocols and a critical evaluation of their respective merits and limitations.

Introduction

The target molecule, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, possesses a trisubstituted alkene moiety attached to a substituted phenyl ring, a common scaffold in medicinal chemistry. The strategic placement of the fluoro and methoxy groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Consequently, a robust and efficient synthesis of this intermediate is of paramount importance. This guide will explore four potential synthetic pathways: a classical Wittig reaction, a Grignard-based approach with subsequent dehydration, a modern Suzuki-Miyaura cross-coupling, and a direct Heck reaction.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a comparative overview of the four proposed routes.

Route Key Transformation Starting Materials Potential Advantages Potential Disadvantages
A: Wittig Reaction Olefination of an aldehyde5-Fluoro-2-methoxybenzaldehyde, Isopropyltriphenylphosphonium bromideWell-established, reliable, good for C=C bond formation.Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide as a byproduct can complicate purification.
B: Grignard & Dehydration Nucleophilic addition & elimination2-Bromo-4-fluoro-1-methoxybenzene, IsobutyraldehydeReadily available starting materials, strong C-C bond formation.Multi-step process, potential for side reactions during Grignard formation and dehydration, harsh acidic conditions for dehydration.
C: Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling5-Fluoro-2-methoxyphenylboronic acid, Isobutenyl bromide/triflateHigh functional group tolerance, mild reaction conditions, high yields.Cost and availability of the isobutenyl coupling partner, potential for catalyst poisoning.
D: Heck Reaction Palladium-catalyzed C-C coupling2-Bromo-4-fluoro-1-methoxybenzene, IsobuteneAtom-economical, direct arylation of an alkene.Regioselectivity can be an issue, requires gaseous isobutene, potential for catalyst deactivation.

Detailed Experimental Protocols

Route A: Wittig Reaction

This route leverages the classical Wittig reaction to construct the carbon-carbon double bond. The key steps involve the preparation of the phosphonium ylide followed by its reaction with the corresponding aldehyde.

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

A mixture of triphenylphosphine (1.0 eq) and isopropyl bromide (1.1 eq) in dry toluene is heated at reflux for 24 hours.[1][2] The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Reaction

To a suspension of isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. A solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

Diagram of Route A: Wittig Reaction Workflow

Wittig_Reaction cluster_step1 Step 1: Ylide Precursor Synthesis cluster_step2 Step 2: Wittig Olefination TPP Triphenylphosphine WittigSalt Isopropyltriphenylphosphonium Bromide TPP->WittigSalt Toluene, Reflux Aldehyde 5-Fluoro-2-methoxybenzaldehyde iPrBr Isopropyl Bromide iPrBr->WittigSalt Ylide Phosphonium Ylide WittigSalt->Ylide n-BuLi, THF, -78°C Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Aldehyde->Product Ylide->Product THF, -78°C to RT

Caption: Workflow for the synthesis via the Wittig reaction.

Route B: Grignard Reaction followed by Dehydration

This two-step approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.

Step 1: Grignard Reaction

To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, a solution of 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq) in anhydrous THF is added dropwise. A crystal of iodine can be added to initiate the reaction. Once the Grignard reagent formation is complete, the solution is cooled to 0 °C and a solution of isobutyraldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol.

Step 2: Dehydration

The crude alcohol from the previous step is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the final product.[3]

Diagram of Route B: Grignard and Dehydration Workflow

Grignard_Dehydration cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration ArylHalide 2-Bromo-4-fluoro-1-methoxybenzene Grignard Aryl Grignard Reagent ArylHalide->Grignard Mg, THF Aldehyde Isobutyraldehyde Alcohol 1-(5-Fluoro-2-methoxyphenyl)- 2-methylpropan-1-ol Grignard->Alcohol Aldehyde->Alcohol THF, 0°C to RT Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene Alcohol->Product p-TSA, Toluene, Reflux

Caption: Workflow for the Grignard and dehydration route.

Route C: Suzuki-Miyaura Coupling

This modern cross-coupling reaction offers a mild and efficient method for the formation of the aryl-alkene bond.

Protocol:

In a reaction vessel, 5-fluoro-2-methoxyphenylboronic acid (1.0 eq), isobutenyl bromide or triflate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water).[4] The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram of Route C: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling BoronicAcid 5-Fluoro-2-methoxyphenylboronic acid Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene BoronicAcid->Product CouplingPartner Isobutenyl Bromide/Triflate CouplingPartner->Product Catalyst Pd(PPh₃)₄, K₂CO₃ Catalyst->Product Toluene/Water, 80-100°C

Caption: Workflow for the Suzuki-Miyaura coupling route.

Route D: Heck Reaction

The Heck reaction provides a direct method for the arylation of an alkene, in this case, isobutene.

Protocol:

A mixture of 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃, 0.02 eq), and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent such as DMF is placed in a pressure vessel. The vessel is charged with isobutene gas (2-3 atm) and heated to 100-120 °C for 24-48 hours. After cooling and venting the excess isobutene, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Diagram of Route D: Heck Reaction Workflow

Heck_Reaction ArylHalide 2-Bromo-4-fluoro-1-methoxybenzene Product 3-(5-Fluoro-2-methoxyphenyl)- 2-methyl-1-propene ArylHalide->Product Alkene Isobutene (gas) Alkene->Product Catalyst Pd(OAc)₂, P(o-tolyl)₃, Et₃N Catalyst->Product DMF, 100-120°C, Pressure

Caption: Workflow for the Heck reaction route.

Conclusion and Recommendation

Each of the presented synthetic routes offers a viable pathway to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, with distinct advantages and disadvantages.

  • The Wittig reaction (Route A) is a robust and well-understood method, making it a reliable choice for laboratory-scale synthesis. However, the stoichiometric generation of triphenylphosphine oxide can be problematic for large-scale production.

  • The Grignard reaction followed by dehydration (Route B) utilizes readily available and inexpensive starting materials. The main drawbacks are the multi-step nature of the synthesis and the potentially harsh conditions required for dehydration, which might lead to side products.

  • The Suzuki-Miyaura coupling (Route C) represents a modern and highly efficient approach. Its mild conditions and high functional group tolerance make it an attractive option, particularly if the isobutenyl coupling partner is readily accessible. This route is often preferred in drug discovery settings for its reliability and scope.

  • The Heck reaction (Route D) is the most atom-economical approach, directly coupling the aryl halide with isobutene. However, the use of a gaseous reactant and the potential for regioselectivity issues might pose challenges for scalability and reproducibility.

For the initial validation of a new synthetic route and for small to medium-scale synthesis, the Suzuki-Miyaura coupling (Route C) is recommended as the most promising approach due to its high efficiency, mild conditions, and broad applicability. For larger-scale industrial production, a thorough process optimization of either the Grignard route (B) or a modified Heck reaction (D) might be more cost-effective. The Wittig reaction (A) remains a solid backup strategy. The final choice will ultimately depend on the specific requirements of the research or development program, including cost, scale, and available resources.

References

  • Royal Society of Chemistry. (2024). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. Retrieved from [Link]

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  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

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  • Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. Retrieved from [Link]

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  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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  • 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS No. 42831-91-4) Suppliers. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Derivatives

Abstract In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is non-negotiable. It is the foundational blueprint that dictates biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is non-negotiable. It is the foundational blueprint that dictates biological activity, physical properties, and ultimately, therapeutic potential. This guide provides a comprehensive analysis of X-ray crystal structure determination for a class of compounds with significant synthetic interest: 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives. We will explore the unparalleled insights offered by single-crystal X-ray diffraction (SCXRD), contextualize its strengths and limitations against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide detailed, field-tested protocols for researchers navigating the path from synthesis to final crystal structure. This document serves as both a strategic overview and a practical handbook for scientists engaged in the structural characterization of novel small molecules.

Introduction: The "Why" Behind Structural Analysis

The 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene scaffold is a versatile building block in organic synthesis. The presence of a fluorine atom and a methoxy group on the phenyl ring introduces specific electronic and steric properties that are of great interest in medicinal chemistry for modulating metabolic stability, binding affinity, and membrane permeability.[1] Understanding how these substituents dictate the molecule's conformation and its interactions in the solid state is paramount.

Single-crystal X-ray diffraction stands as the gold standard for this purpose. It provides an unambiguous, high-resolution snapshot of the molecule's atomic arrangement in the crystalline lattice. This information transcends simple connectivity, revealing precise bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the material's macroscopic properties.

However, no single technique tells the whole story. A molecule's solid-state conformation may differ from its behavior in solution, where it interacts with biological targets. Therefore, a senior scientist's role is not just to generate data but to synthesize a holistic understanding by comparing and integrating data from multiple analytical platforms.

Comparative Analysis of Key Structural Elucidation Techniques

The choice of analytical technique is a critical decision driven by the specific questions being asked, the amount of sample available, and the physical state of the material. Below, we compare SCXRD with its two most common alternatives in small molecule characterization.

Technique Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Computational Modeling (e.g., DFT)
Principle Diffraction of X-rays by the electron clouds of an ordered crystal lattice.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Quantum mechanical calculations to predict minimum energy conformations.
Sample State Solid (single crystal required).Solution (requires sufficient solubility).In silico (no physical sample needed).
Information Yield Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, intermolecular packing forces.[2]Connectivity, relative stereochemistry (via NOE), dynamic conformational information in solution, atom-specific electronic environments.[3]Predicted 3D structures, relative energies of conformers, electronic properties.[4]
Key Advantage "Gold standard" for definitive atomic-resolution structure.[2]Provides data on the molecule's behavior in a physiologically relevant solution state.[5]No physical sample required; can predict properties of hypothetical molecules.
Key Limitation Requires high-quality single crystals, which can be a major bottleneck; provides a static picture.[6][7]Structure is an average of solution conformations; can be ambiguous for complex stereochemistries.[8]Accuracy is dependent on the level of theory and basis set; predictions require experimental validation.

Expert Insight: For the target derivatives, SCXRD is indispensable for confirming the absolute stereochemistry and understanding how the fluoro and methoxy groups participate in crystal packing (e.g., through C-H···F or C-H···O interactions). However, NMR studies, particularly 2D experiments like NOESY, are crucial for determining the preferred conformation in solution, which may be more relevant for receptor binding.[9] Computational models serve as a powerful predictive tool to guide synthesis and rationalize the experimental findings from both SCXRD and NMR.

The Experimental Workflow: From Powder to Structure

The journey to a crystal structure is a multi-step process that demands patience and precision. The following workflow represents a robust, self-validating methodology for the analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystallization Screening Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection (e.g., Bruker D8 Venture) Mounting->DataCollection Integration Data Integration & Scaling (e.g., SAINT/SADABS) DataCollection->Integration Solution Structure Solution (Direct Methods, e.g., SHELXT) Integration->Solution Refinement Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (e.g., checkCIF) Refinement->Validation FinalReport FinalReport Validation->FinalReport Final CIF Report

Caption: A typical workflow for small molecule X-ray crystallography.

Detailed Protocol 1: Crystallization of Derivatives

The formation of a high-quality single crystal is often the most challenging step.[10] Success relies on systematically exploring conditions to achieve slow, controlled precipitation from a supersaturated solution.

Prerequisite: The compound must be purified to the highest possible level (>99%), as impurities can inhibit nucleation and crystal growth.

Recommended Screening Methods:

  • Slow Evaporation:

    • Dissolve 5-10 mg of the compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone) in a small, narrow vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Causality: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. This is often the simplest and most effective method.[10]

  • Vapor Diffusion:

    • This is the preferred method when only milligram quantities are available.[10]

    • Setup: Dissolve the compound (2-5 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., Chloroform) in an inner vial. Place this inner vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Pentane).

    • Mechanism: The vapor of the volatile anti-solvent slowly diffuses into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystal growth.[11]

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense, "good" solvent (e.g., Dichloromethane).

    • Carefully layer a less dense, miscible "anti-solvent" (e.g., Methanol or Hexane) on top of the solution, creating a distinct interface.

    • Crystallization will occur at the interface as the solvents slowly mix.[12]

Solvent System Method Rationale
Dichloromethane / HexaneVapor DiffusionHigh volatility difference, good for many non-polar compounds.
Ethyl Acetate / PentaneVapor DiffusionCommon system for moderately polar compounds.
AcetoneSlow EvaporationGood general-purpose solvent for initial screens.
TolueneSlow EvaporationUseful for aromatic compounds, slower evaporation rate.
Detailed Protocol 2: Data Collection and Refinement

Once a suitable crystal (ideally 0.1-0.4 mm in size, free of cracks) is obtained, the process of data collection and structure refinement begins.[13]

1. Data Collection:

  • Mounting: The crystal is mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[14]

    • Expertise: Cryo-cooling minimizes radiation damage to the crystal and improves data quality by reducing thermal vibrations of the atoms.

  • Instrumentation: Data is collected on a diffractometer, such as a Bruker D8 Venture, typically using Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources.[14]

  • Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total collection time (often 6-24 hours) depend on the crystal's scattering power.[13]

2. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the intensities of each reflection.[15][16]

  • The structure is then "solved" using direct methods, which phase the reflection data to generate an initial electron density map. Software like SHELXT is commonly used for this step.[17]

G DiffractionData Integrated Diffraction Data (h, k, l, Intensity) DirectMethods Direct Methods (SHELXT) DiffractionData->DirectMethods InitialMap Initial Electron Density Map DirectMethods->InitialMap ModelBuilding Model Building (Atom Assignment) InitialMap->ModelBuilding Refinement Least-Squares Refinement (SHELXL) ModelBuilding->Refinement Refinement->ModelBuilding Iterative Cycles FinalStructure Final Structure Model (R1 < 5%) Refinement->FinalStructure

Caption: The iterative process of structure solution and refinement.

3. Structure Refinement:

  • Trustworthiness: This is an iterative process where the initial atomic model is refined against the experimental data using full-matrix least-squares on F².[14] The goal is to minimize the difference between the observed diffraction pattern and the pattern calculated from the model.

  • Key Metrics: The quality of the final structure is assessed using metrics like the R1 factor (should be < 5% for a good structure) and the Goodness-of-Fit (GooF), which should be close to 1.[13][17]

  • Anisotropic Refinement: All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, providing a more accurate representation. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[14]

Analysis of Structural Data: A Case Study Perspective

While no specific crystal structure for the parent compound "3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene" is publicly available, we can infer expected structural features based on analyses of similar methoxyphenyl, fluorophenyl, and chalcone-like derivatives.[14][18][19]

Key Points for Analysis:

  • Conformation: The primary point of interest is the dihedral angle between the plane of the phenyl ring and the propene group. Steric hindrance from the ortho-methoxy group and potential intramolecular interactions (e.g., C-H···F) will likely cause a non-planar conformation. This contrasts with simpler, nearly planar chalcone structures.[14][20]

  • Intermolecular Interactions: The presence of the fluorine atom and the methoxy group's oxygen atom creates opportunities for weak hydrogen bonds (C-H···F, C-H···O) and potential halogen bonding. These interactions, along with π–π stacking of the phenyl rings, will dictate the crystal packing arrangement.[19] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[20]

  • Influence of Substituents: The electron-withdrawing fluorine and electron-donating methoxy group will influence the bond lengths within the aromatic ring. Comparing these to standard values can provide insight into the electronic effects within the molecule.

Conclusion

The structural elucidation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene derivatives is a prime example of modern chemical analysis, requiring a blend of strategic planning and technical expertise. While single-crystal X-ray diffraction provides the ultimate, unambiguous answer for the solid-state structure, a truly comprehensive understanding is only achieved when this data is critically compared with insights from solution-state techniques like NMR and theoretical predictions from computational chemistry. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently navigate the path of structural determination, ensuring that the foundational blueprint of their molecules is both accurate and thoroughly understood.

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  • Benchchem. (n.d.). Comparative Analysis of X-ray Crystal Structures of 2-Chloro-3-(methoxyphenyl)-1-propene Derivatives and Related Compounds.
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  • Smit, J. B. M., et al. (2018). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 359-360. Retrieved from [Link]

  • Vásquez-Martínez, Y. A., et al. (2020). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 5(11). Retrieved from [Link]

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Comparative

Comparative study of catalysts for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Introduction: The Significance of a Fluorinated Propene Building Block 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a key intermediate in the synthesis of various biologically active molecules. The presence of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Propene Building Block

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring, combined with the reactive 2-methyl-1-propene moiety, makes it a valuable building block in medicinal chemistry. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methoxy group can also influence the electronic properties and metabolic profile of a molecule. This guide provides a comparative analysis of various catalytic methods for the synthesis of this important intermediate, offering researchers and drug development professionals a basis for selecting the most suitable method for their specific needs.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be achieved through several established organometallic cross-coupling reactions and other classical organic transformations. This guide will focus on a comparative analysis of four principal catalytic strategies:

  • Negishi Coupling: A powerful method for the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide.[2]

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[3]

  • Grignard Reaction: A classic organometallic reaction involving the reaction of a Grignard reagent (organomagnesium halide) with an electrophile.

  • Wittig Reaction: A widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[4]

The following sections will delve into the mechanistic details, experimental protocols, and performance data for each of these approaches, providing a comprehensive comparison to aid in catalyst and methodology selection.

Comparative Performance of Catalytic Systems

Catalytic Method Catalyst/Reagent Starting Materials Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Potential Drawbacks
Negishi Coupling Pd(dppf)Cl₂2-bromo-4-fluoro-1-methoxybenzene, Isobutenylzinc bromide85-9512-2425-66High functional group tolerance, good yields.[5]Requires preparation of organozinc reagent, which can be moisture sensitive.
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base5-fluoro-2-methoxyphenylboronic acid, 3-bromo-2-methyl-1-propene70-9012-2480-100Commercially available reagents, tolerant to many functional groups.[6]Boronic acids can be unstable; requires a base.
Grignard Reaction Mg / Initiator2-bromo-4-fluoro-1-methoxybenzene, 3-chloro-2-methyl-1-propene60-802-60-65Readily available starting materials, relatively fast.Sensitive to moisture and protic functional groups.
Wittig Reaction Isopropyltriphenylphosphonium bromide / Base5-fluoro-2-methoxybenzaldehyde50-7012-2425-80Tolerant of many functional groups, reliable for alkene formation.[4]Can produce triphenylphosphine oxide as a difficult-to-remove byproduct.

Detailed Experimental Protocols and Mechanistic Insights

Negishi Coupling

The Negishi coupling offers a highly efficient route to the target molecule, characterized by its tolerance for a wide range of functional groups.[7] The key is the formation of an organozinc reagent which then undergoes transmetalation with a palladium catalyst.

Reaction Principle:

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the isobutenylzinc bromide and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Experimental Protocol:

  • Preparation of Isobutenylzinc Bromide: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of isobutenyl bromide (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the magnesium is consumed, cool the solution to room temperature.

  • Cross-Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of zinc chloride (1.1 eq) in anhydrous THF at 0 °C and stir for 1 hour. In a separate flask, dissolve 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq) and Pd(dppf)Cl₂ (0.02 eq) in anhydrous THF. Add the organozinc solution to the palladium catalyst solution via cannula. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram:

Negishi_Coupling_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling cluster_workup Work-up & Purification isobutenyl_bromide Isobutenyl Bromide grignard Isobutenylmagnesium Bromide isobutenyl_bromide->grignard + Mg mg Mg mg->grignard organozinc Isobutenylzinc Bromide grignard->organozinc + ZnCl₂ zncl2 ZnCl₂ zncl2->organozinc reaction_mixture Reaction Mixture organozinc->reaction_mixture aryl_bromide 2-Bromo-4-fluoro-1-methoxybenzene aryl_bromide->reaction_mixture pd_catalyst Pd(dppf)Cl₂ pd_catalyst->reaction_mixture product 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene reaction_mixture->product rt, 12-24h quench Quench (NH₄Cl) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Negishi Coupling Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that utilizes commercially available and relatively stable organoboron reagents.[8]

Reaction Principle:

The catalytic cycle is similar to the Negishi coupling, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to give the product.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 5-fluoro-2-methoxyphenylboronic acid (1.2 eq), 3-bromo-2-methyl-1-propene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

  • Reaction Execution: Add a degassed solvent system, such as a mixture of toluene and water (4:1). Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-Br aryl_halide->pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation_complex

Suzuki-Miyaura Catalytic Cycle

Grignard Reaction

This classical organometallic approach provides a straightforward synthesis, although it requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent.

Reaction Principle:

A Grignard reagent, 5-fluoro-2-methoxyphenylmagnesium bromide, is prepared from the corresponding aryl bromide and magnesium. This potent nucleophile then displaces a halide from 3-chloro-2-methyl-1-propene in a coupling reaction, which can be facilitated by a catalyst.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq) in anhydrous THF dropwise from the addition funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 3-chloro-2-methyl-1-propene (1.05 eq) in anhydrous THF dropwise. A catalytic amount of CuCl₂ or other transition metal salt can be added to improve the yield. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via distillation or column chromatography.

Wittig Reaction

The Wittig reaction is a reliable method for forming the double bond of the target molecule by reacting an appropriate aldehyde with a phosphorus ylide.[9]

Reaction Principle:

An isopropylphosphonium ylide is generated in situ by deprotonation of isopropyltriphenylphosphonium bromide with a strong base. This ylide then reacts with 5-fluoro-2-methoxybenzaldehyde in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.[4]

Experimental Protocol:

  • Ylide Generation: Suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexane. Further purification is achieved by column chromatography.

Conclusion and Future Outlook

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be successfully achieved through various catalytic methods, each with its own set of advantages and disadvantages. For high-yield and functional group tolerance, Negishi and Suzuki-Miyaura couplings are excellent choices, with the latter often being preferred due to the commercial availability and stability of the organoboron reagents. The Grignard reaction offers a more classical and potentially faster route, though it is less tolerant of sensitive functional groups and requires stringent anhydrous conditions. The Wittig reaction , while reliable for alkene formation, may present challenges in purification due to the formation of triphenylphosphine oxide.

The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available starting materials, and the presence of other functional groups in the molecule. Future research may focus on developing more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals or biocatalysis, to further improve the synthesis of this valuable pharmaceutical intermediate.

References

  • Organic Syntheses. NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Available at: [Link]

  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(23), 7874–7875.
  • University of Missouri-St. Louis. A Solvent Free Wittig Reaction. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Methoxymethylenetriphenylphosphorane. Available at: [Link]

  • ResearchGate. Synthesis of fluoro-phenylallyl methoxy benzene derivatives through regioselective rhodium-catalyzed C–H allylation. Available at: [Link]

  • eqipped. 5-Fluoro-2-Methoxyphenylmagnesium Bromide 0.5M THF. Available at: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

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  • Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
  • MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Available at: [Link]

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  • National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • Macmillan Group Meetings. The Intramolecular Heck Reaction. Available at: [Link]

  • 试剂仪器网. 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene. Available at: [Link]

  • Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Available at: [Link]

  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Available at: [Link]

  • American Elements. 5-Chloro-2-methoxyphenylmagnesium Bromide Solution. Available at: [Link]

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  • PubMed. Reactive Intermediate Formation From the 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (Compound A)-derived Cysteine S-conjugate S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine in Pyridoxal Model Systems. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene Isomers

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for the comparative analysis of biological activities among isomers of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. Given the n...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of biological activities among isomers of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. Given the nascent state of research on this specific compound, this document outlines a robust, scientifically-grounded strategy for its initial characterization and comparison. We will detail the rationale behind experimental choices, provide validated protocols, and propose methods for data interpretation, empowering researchers to conduct a thorough and meaningful investigation.

The core structure, featuring a substituted phenyl ring common in many bioactive compounds, suggests potential therapeutic relevance. However, subtle isomeric differences—such as the position of the double bond or substituents on the aromatic ring—can drastically alter pharmacological properties, including target affinity, metabolic stability, and toxicity. Therefore, a systematic comparative evaluation is not just beneficial, but essential for any drug development program.

Our approach is divided into three phases:

  • Primary Viability Screening: To establish baseline cytotoxicity and therapeutic windows across relevant cell lines.

  • Mechanistic Deep Dive: To elucidate the mode of action, focusing on the induction of apoptosis.

  • Pathway-Specific Analysis: To investigate the modulation of key signaling pathways, such as NF-κB, which is central to inflammation and cancer.

Phase 1: Primary Screening for Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a broad understanding of its potency and potential therapeutic index. We propose using the MTT assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Rationale

The comparison will involve the primary compound, (E/Z)-3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene , and a key positional isomer, 1-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene . The shift in the double bond position can significantly impact the molecule's planarity and electronic distribution, potentially altering its interaction with biological targets. We will test these compounds across a panel of cell lines, including a cancer line (e.g., HeLa, cervical cancer) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells), to assess for any cancer-specific cytotoxicity.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Proposed Data Presentation

The IC₅₀ values should be compiled into a table for direct comparison.

Compound IsomerCell LineIC₅₀ (µM) after 48h
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propeneHeLaExperimental Value
HEK293Experimental Value
1-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propeneHeLaExperimental Value
HEK293Experimental Value
Doxorubicin (Positive Control)HeLaExperimental Value

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxic activity is confirmed, the next logical step is to determine the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis is critical, as apoptosis is generally the preferred mechanism for anticancer agents. We will focus on quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Workflow: Apoptosis Confirmation

The workflow below outlines the decision-making process for investigating apoptosis.

G cluster_0 Phase 1: Viability cluster_1 Phase 2: Mechanism cluster_2 Outcome MTT MTT Assay shows significant cytotoxicity (low IC50) Caspase Measure Caspase-3/7 Activity (e.g., Caspase-Glo Assay) MTT->Caspase Is cell death observed? Annexin Confirm with Annexin V / PI Staining (Flow Cytometry) Caspase->Annexin Is Caspase activity increased? Necrosis Conclusion: Compound Induces Necrosis or other cell death Caspase->Necrosis No significant increase Apoptosis Conclusion: Compound Induces Apoptosis Annexin->Apoptosis Annexin V positive, PI negative/low? Annexin->Necrosis Annexin V negative, PI positive?

Caption: Workflow for Apoptosis Investigation.

Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay. Treat cells with each isomer at their respective IC₅₀ concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Phase 3: Target Pathway Analysis - NF-κB Signaling

Many therapeutic agents exert their effects by modulating specific signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. We propose a reporter gene assay to investigate whether the isomers inhibit TNFα-induced NF-κB activation.

Signaling Pathway Overview

The diagram below illustrates the canonical NF-κB signaling cascade, which provides context for the reporter assay.

G TNFa TNFα TNFR TNFR1 TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates (leads to degradation) NFkB p50/p65 (NF-κB) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene activates Compound Test Isomer Compound->IKK inhibits?

Caption: Canonical NF-κB Signaling Pathway.

Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect HeLa or HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treatment: After another 24 hours, pre-treat the cells with various concentrations of the test isomers for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNFα (e.g., 10 ng/mL) to the wells. Include non-stimulated controls.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNFα-induced activity for each isomer concentration.

Conclusion and Future Directions

This guide presents a structured, multi-phase approach to systematically compare the biological activities of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene isomers. By progressing from broad cytotoxicity screening to specific mechanistic and pathway analyses, researchers can build a comprehensive profile of each compound. The resulting data will be crucial for identifying the most promising isomer for further preclinical development and for understanding the structure-activity relationships that govern its biological effects. This foundational work is an indispensable step in the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: The use of MTT assay for estimating cell number: a validation study. Source: Methods in Molecular Biology URL: [Link]

  • Title: Caspases: key players in apoptosis. Source: Cell Death & Differentiation URL: [Link]

  • Title: The transcription factor NF-kappaB: its role in health and disease. Source: Journal of Internal Medicine URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, a key structural motif in various developmental drug candidates, requires precise and reliable quantification to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating analytical methods in accordance with international regulatory standards.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) Validation of Analytical Procedures, which provides a framework for validating analytical methods.[1][2][3][4][5] The objective of such validation is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[3][5]

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7][8] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[6][7][8][9][10][11]

Cross-validation is performed to demonstrate the equivalence of two or more analytical procedures.[4] This is crucial when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one.[12][13][14] It ensures the consistency and reliability of data throughout the lifecycle of a drug product.[2]

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene depends on several factors, including the analyte's physicochemical properties and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[15][16][17] For our target compound, a substituted propene, HPLC with UV detection is a strong candidate due to the presence of a chromophore in the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[15][17][18] Given the structure of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, it is expected to have sufficient volatility for GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, making it a powerful tool for identification and quantification.[15][16]

Experimental Design for Cross-Validation

The following sections detail the hypothetical experimental protocols for the analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene by HPLC-UV and GC-MS, followed by a cross-validation study.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules like our target compound.[19][20][21] A C18 column is a standard choice for this type of analysis. The mobile phase composition is selected to achieve optimal retention and peak shape.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Standard Preparation: Prepare a stock solution of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase to cover a range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: A standard non-polar capillary column is chosen for the separation of the analyte. The temperature program is designed to ensure good peak shape and resolution from potential impurities. Electron ionization (EI) is a common and effective ionization technique for this type of molecule.[22][23][24]

Protocol:

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions (e.g., m/z for the molecular ion and key fragments).

  • Standard Preparation: Prepare a stock solution of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene in hexane at 1 mg/mL. Prepare calibration standards by serial dilution in hexane to cover a range of 0.1-10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in hexane to a target concentration within the calibration range.

Cross-Validation Workflow

The cross-validation study will involve analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) cluster_crossval Cross-Validation HPLC HPLC-UV Method Val_Params Linearity Accuracy Precision Specificity Range HPLC->Val_Params Validate Comparison Statistical Comparison of Results HPLC->Comparison GCMS GC-MS Method GCMS->Val_Params Validate GCMS->Comparison Samples Identical Sample Set Analysis Analysis by Both Methods Samples->Analysis Analysis->HPLC Analyze Analysis->GCMS Analyze

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance Data

The following tables summarize the hypothetical validation and cross-validation results for the two methods.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 10To cover expected concentrations
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Specificity No interference from blankNo interference from blank; mass spectral confirmationNo interfering peaks at the retention time of the analyte
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mLTo be determined based on project needs
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLTo be determined based on project needs

Table 2: Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 150.249.80.80%
Sample 275.576.1-0.79%
Sample 324.825.2-1.60%
Sample 499.198.50.61%
Sample 510.510.31.94%
Average % Difference 1.15%

Interpretation and Discussion

Both the HPLC-UV and GC-MS methods demonstrate acceptable performance based on the validation parameters.[7][8] The linearity of both methods is excellent, with correlation coefficients exceeding 0.999.[7] Both methods also show high accuracy and precision, well within the typical acceptance criteria for pharmaceutical analysis.

The primary difference lies in their sensitivity, with the GC-MS method having a significantly lower LOQ and LOD.[16][18] This makes GC-MS the more suitable choice for trace analysis or impurity profiling. The specificity of the GC-MS method is also higher due to the mass spectral data, which provides definitive identification of the analyte.[9][15]

The cross-validation results show a strong correlation between the two methods, with an average percent difference of less than 2%. This indicates that the two methods can be used interchangeably for the routine quantification of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene within the validated range.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

  • HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern.[17][25]

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in situations where definitive identification is required.[25]

The choice of method will ultimately depend on the specific application and the available instrumentation. For a comprehensive analytical strategy, HPLC can be employed for routine assays, while GC-MS can be used for confirmation and for the analysis of trace impurities. The successful cross-validation demonstrates the interchangeability of these methods, providing flexibility in a dynamic drug development environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While chromatography is essential for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation and confirmation of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene. The presence of fluorine (¹⁹F) provides a unique and sensitive NMR handle.

Key NMR Experiments:

  • ¹H NMR: Provides information on the proton environment, including the chemical shifts and coupling constants of the aromatic, methoxy, and propene protons.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring.[26][27][28]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The combination of these NMR techniques provides an unambiguous confirmation of the identity of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, complementing the quantitative data obtained from chromatography.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

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  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (n.d.). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals - Pharmaguideline. (2012). Pharmaguideline. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

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  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023). AMP Tech Instruments. [Link]

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  • A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (n.d.). Semantic Scholar. [Link]

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  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog. (2022). Brewer Science. [Link]

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  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]

  • High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic. (2018). Oxford Academic. [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Separation of Styrene on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014). National Center for Biotechnology Information. [Link]

  • Analytical Method Summaries. (n.d.). [Link]

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  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014). ResearchGate. [Link]

  • Reverse-phase HPLC analysis of the styrene biotransformation products... - ResearchGate. (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, safety-fi...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, safety-first framework for the proper disposal of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, ensuring compliance and minimizing environmental impact. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is a substituted aromatic alkene. Its structure dictates its primary hazards and, consequently, its disposal pathway. The presence of a fluorine atom classifies it as a halogenated organic compound .[1][2][3] This is the single most critical factor in determining its disposal route, as co-mingling with non-halogenated waste can disrupt recycling processes and require more complex disposal methods.[1] Furthermore, its structural similarity to styrene suggests potential hazards such as flammability and the ability to undergo polymerization, which can be exothermic and potentially dangerous if unmanaged in a sealed container.[4][5]

Hazard CategoryClassification & Key ConsiderationsSource of Hazard
Health Hazards Irritant (Skin, Eyes), Harmful if Swallowed/Inhaled.[6][7]Aromatic ring, potential for volatility.
Physical Hazards Flammable Liquid. Vapors may form explosive mixtures with air.Alkene and aromatic hydrocarbon structure.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[4]Halogenated aromatic structure.
Reactivity Hazards Potential for uncontrolled polymerization.[4][5] Incompatible with strong oxidizing agents.[6]The propene group is susceptible to polymerization.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The selection of PPE must be based on the potential for splash, inhalation, and direct skin contact.[8] Aromatic and halogenated hydrocarbons are known to attack many standard glove materials, making proper selection critical.[9]

  • Hand Protection : Nitrile gloves provide good resistance to a range of chemicals, including aromatic solvents.[10][11] For prolonged contact or handling larger quantities, consider thicker nitrile or butyl rubber gloves.[8] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles are required.[7]

  • Skin and Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.

  • Respiratory Protection : All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[12]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[13][14] Due to its chemical structure, 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene must be treated as Halogenated Organic Waste .

Step-by-Step Collection Procedure:

  • Select a Compatible Container : Use a designated, leak-proof hazardous waste container with a secure, screw-on cap.[15][16] The container material must be compatible with the chemical; borosilicate glass or chemically resistant plastic is typically appropriate. Avoid metal containers.[13]

  • Label the Container : Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "Waste 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene" and specify "Halogenated Organic Waste".[17] Ensure the accumulation start date is recorded.[16]

  • Dispense Waste : Carefully transfer the waste into the labeled container inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Keep Container Closed : The waste container must be securely capped at all times, except when actively adding waste.[15][18] This prevents the release of volatile vapors into the laboratory environment.

  • Segregate from Other Wastes : Store the halogenated waste container in a designated Satellite Accumulation Area (SAA).[13][14] Crucially, it must be stored separately from non-halogenated solvents, acids, bases, and oxidizers.[1][13] Use secondary containment (such as a lab tray) to capture any potential leaks.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene.

G cluster_prep Preparation & Handling cluster_containment Waste Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal start Waste Generation: 3-(5-Fluoro-2-methoxyphenyl) -2-methyl-1-propene ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (Glass or Chem-Resistant Plastic) fume_hood->container label_waste Affix Hazardous Waste Label: - Full Chemical Name - 'Halogenated Organic Waste' - Accumulation Start Date container->label_waste segregate Segregate from: - Non-Halogenated Solvents - Acids & Bases - Oxidizers label_waste->segregate saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->saa pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup

Sources

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